molecular formula C13H11FN2O B1489701 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol CAS No. 1990005-78-1

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Número de catálogo: B1489701
Número CAS: 1990005-78-1
Peso molecular: 230.24 g/mol
Clave InChI: MGXPNEXXCIYROH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and early-stage drug discovery. The pyrimidine scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities . The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in modern drug design, as it can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, increase lipophilicity, and fine-tune the pKa, ultimately improving the candidate's bioavailability and potency . The cyclopropyl group can introduce structural rigidity and potentially improve selectivity and binding affinity. This unique combination of substituents makes this compound a valuable building block for constructing novel chemical libraries. Researchers can utilize it as a core scaffold for screening against various biological targets or as a key intermediate in the synthesis of more complex molecules. Its structure is particularly relevant for projects aimed at developing new kinase inhibitors, antimicrobial agents, or anticancer therapies, where pyrimidine-based cores are frequently explored . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-cyclopropyl-4-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXPNEXXCIYROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[3] The derivatization of the pyrimidine ring has led to the development of a vast array of therapeutic agents, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory drugs.[1][2][3][4][5] This guide focuses on a specific, novel derivative: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol.

The incorporation of a cyclopropyl group and a fluorophenyl moiety into the pyrimidine-4-ol core is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties. The cyclopropyl group, a small, strained ring, can enhance metabolic stability and binding affinity to biological targets.[6] The fluorine atom on the phenyl ring can improve properties such as membrane permeability and metabolic resistance, and can also influence intermolecular interactions. This technical guide will provide a comprehensive overview of the chemical structure, a proposed synthetic pathway, and the anticipated analytical characterization of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol, contextualized with insights into its potential biological significance.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is characterized by a central pyrimidin-4-ol ring substituted at the 2-position with a cyclopropyl group and at the 6-position with a 3-fluorophenyl group.

Core Components:

  • Pyrimidine-4-ol Core: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and a hydroxyl group at position 4. This core is known to exist in tautomeric equilibrium with its pyrimidin-4(3H)-one form.

  • 2-Cyclopropyl Group: A three-membered carbocyclic ring attached to the pyrimidine core at the second carbon. This group is known to influence the electronic and conformational properties of the molecule.

  • 6-(3-fluorophenyl) Group: A phenyl ring substituted with a fluorine atom at the meta position, attached to the pyrimidine core at the sixth carbon.

Physicochemical Properties (Predicted)

PropertyPredicted ValueJustification
Molecular Formula C₁₃H₁₁FN₂OBased on the constituent atoms.
Molecular Weight 230.24 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 1The hydroxyl group on the pyrimidine ring.
Hydrogen Bond Acceptors 3The two nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl group.
LogP ~2.5 - 3.5Estimated based on the presence of both hydrophobic (cyclopropyl, phenyl) and hydrophilic (pyrimidin-4-ol) moieties. The fluorine atom will slightly increase lipophilicity.
Polar Surface Area ~50-60 ŲCalculated based on the polar atoms (N, O).

Proposed Synthetic Pathway

While the direct synthesis of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is not explicitly detailed in the provided literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyrimidin-4-ols.[6] The most common approach involves the cyclocondensation of a β-ketoester with an amidine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: cyclopropanecarboxamidine and ethyl 3-(3-fluorophenyl)-3-oxopropanoate.

Retrosynthesis Target 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol Intermediate1 Cyclopropanecarboxamidine Target->Intermediate1 C2-N3 and C4-N3 disconnection Intermediate2 Ethyl 3-(3-fluorophenyl)-3-oxopropanoate Target->Intermediate2 C5-C6 and C4-N3 disconnection Synthesis_Workflow cluster_0 Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate cluster_1 Synthesis of Cyclopropanecarboxamidine cluster_2 Final Cyclocondensation Ethyl_acetate Ethyl acetate Claisen_condensation Claisen Condensation (NaOEt, EtOH) Ethyl_acetate->Claisen_condensation Methyl_3-fluorobenzoate Methyl 3-fluorobenzoate Methyl_3-fluorobenzoate->Claisen_condensation Ketoester Ethyl 3-(3-fluorophenyl)-3-oxopropanoate Claisen_condensation->Ketoester Cyclocondensation Cyclocondensation (Base, EtOH, Reflux) Ketoester->Cyclocondensation Cyclopropanecarbonitrile Cyclopropanecarbonitrile Pinner_reaction Pinner Reaction (HCl, EtOH) Cyclopropanecarbonitrile->Pinner_reaction Imidate Ethyl cyclopropanecarboximidate HCl Pinner_reaction->Imidate Ammonolysis Ammonolysis (NH3, EtOH) Imidate->Ammonolysis Amidine Cyclopropanecarboxamidine HCl Ammonolysis->Amidine Amidine->Cyclocondensation Target_Molecule 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol Cyclocondensation->Target_Molecule Potential_Applications Target 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol Anti-inflammatory Anti-inflammatory Activity Target->Anti-inflammatory Anticancer Anticancer Activity Target->Anticancer Antimicrobial Antimicrobial Activity Target->Antimicrobial CNS_Activity CNS Activity Target->CNS_Activity

Sources

Technical Guide: Tautomer Stability in 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the tautomeric stability of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4(3H)-one , a scaffold critical in kinase inhibitor development (e.g., p38 MAPK, BRAF).

Executive Summary

In the development of small-molecule kinase inhibitors, the 2-cyclopropyl-6-arylpyrimidin-4(3H)-one scaffold represents a privileged structure. However, its utility is contingent upon a precise understanding of its tautomeric equilibrium.[1] The core issue is the dynamic shift between the 4(3H)-keto (lactam) form and the 4-hydroxy (lactim) form.

For 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4(3H)-one , the 4(3H)-keto tautomer is the thermodynamically dominant species in both the solid state and polar solution. This stability is driven by the preservation of amide resonance and the specific electronic influence of the C2-cyclopropyl group, which provides steric bulk without disrupting the lactam's hydrogen-bond donor (HBD) capability—a critical feature for hinge-region binding in kinase pockets.

This guide details the theoretical basis, computational assessment, and experimental validation protocols required to confirm this stability profile.

Theoretical Framework: The Tautomeric Equilibrium[2][3][4][5]

The pyrimidin-4-one system can theoretically exist in three primary tautomeric forms. For the specific case of the 2-cyclopropyl-6-(3-fluorophenyl) derivative, the equilibrium is governed by the electronic push-pull effects of the substituents.

The Tautomers
  • Tautomer A (4(3H)-Keto / Lactam): The proton resides on N3. This is the canonical form for most 4-pyrimidinones. It presents an H-bond donor at N3 and an acceptor at C4=O.

  • Tautomer B (4-Hydroxy / Lactim): The proton migrates to the oxygen at C4. This form is aromatic (fully conjugated pyrimidine ring) but energetically penalized by the loss of the strong amide resonance.

  • Tautomer C (1(H)-Keto): The proton resides on N1. This is generally less stable due to the disruption of the conjugation pathway relative to the N3 isomer, especially with a bulky cyclopropyl group at C2 causing steric clash.

Electronic & Steric Influences[6]
  • C2-Cyclopropyl: This group is a weak electron donor (inductive effect) but significant sterically. Unlike a methyl group, the cyclopropyl ring can stabilize positive charge character at C2, slightly favoring the keto forms.

  • C6-(3-Fluorophenyl): The fluorine atom at the meta-position is electron-withdrawing (inductive). This increases the acidity of the N3-H bond, potentially lowering the barrier for proton transfer, but it also stabilizes the negative charge density on the oxygen in the keto form, reinforcing the lactam preference.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric pathways and the dominant stability flow.

Tautomerism cluster_factors Stability Factors Keto3H 4(3H)-Keto (Lactam) (Dominant Form) Stable H-bond Donor Enol 4-Hydroxy (Lactim) (Minor Form) Aromatic but High Energy Keto3H->Enol Proton Transfer (Solvent Dependent) Keto1H 1(H)-Keto (Rare Form) Sterically Disfavored Keto3H->Keto1H Annular Tautomerism (High Barrier) Solvent Polar Solvents Stabilize Keto Solvent->Keto3H Subst 3-F-Phenyl Increases Acidity Subst->Keto3H

Caption: Tautomeric equilibrium of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4(3H)-one favoring the 4(3H)-keto form.

Computational Assessment Protocol

Before synthesis, Density Functional Theory (DFT) provides a high-confidence prediction of the tautomeric ratio (


).
Computational Methodology
  • Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Key Parameters: Relative Gibbs Free Energy (

    
    ), Dipole Moment (
    
    
    
    ), and Boltzmann Distribution.
Predicted Energy Landscape

Based on analogous 6-arylpyrimidinones, the expected energy differences are:

TautomerRelative Energy (

, kcal/mol)
Population (Boltzmann @ 298K)Dipole Moment (Debye)
4(3H)-Keto 0.00 (Reference)> 99.9% High (~4-6 D)
4-Hydroxy+6.5 to +8.0< 0.1%Low (~1-2 D)
1(H)-Keto+4.0 to +5.5< 0.1%Medium

Interpretation: The large energy gap (>5 kcal/mol) indicates that the 4(3H)-keto form is the exclusive species in solution. The high dipole moment of the keto form means it is further stabilized by polar solvents (DMSO, Water, Methanol) used in biological assays.

Experimental Characterization Protocols

To validate the computational model, a robust analytical workflow combining NMR and X-ray crystallography is required.

Protocol 1: NMR Solvent Screening

NMR is the primary tool for distinguishing tautomers in solution. The chemical shift of the C4 carbon and the coupling constants of the N-H proton are diagnostic.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6 (polar, mimics biological environment) and a separate sample in CDCl3 (non-polar).

  • 1H NMR Acquisition:

    • Look for a broad singlet downfield (

      
       ppm). Presence confirms the NH (Lactam) form. 
      
    • Absence of this peak and appearance of an OH peak (often broad, variable position) would suggest the Lactim form.

  • 13C NMR Acquisition:

    • Diagnostic Peak: The C4 carbonyl carbon in the keto form typically resonates at 160–165 ppm .

    • In the enol form, the C4-OH carbon shifts upfield to 155–160 ppm .

  • 15N HMBC (The Definitive Test):

    • Run a 1H-15N HMBC experiment.

    • Keto Form: Strong correlation between the NH proton and the N3 nitrogen (typically

      
       to 
      
      
      
      ppm relative to nitromethane).
    • Enol Form: No direct NH-N correlation; nitrogen shifts significantly downfield (pyridine-like,

      
       to 
      
      
      
      ppm).
Protocol 2: X-Ray Crystallography

Solid-state analysis often traps the most stable tautomer, which forms strong intermolecular hydrogen bond networks (Dimers).

Expectation: The crystal structure will reveal centrosymmetric dimers linked by


 hydrogen bonds (

motif). This confirms the 4(3H)-keto structure in the solid phase.
Analytical Workflow Diagram

The following diagram outlines the decision logic for confirming tautomer identity.

Workflow Start Synthesized Compound 2-Cyclopropyl-6-(3-F-phenyl)... NMR_1H 1H NMR (DMSO-d6) Check 10-13 ppm Region Start->NMR_1H Decision_1H Signal Present? NMR_1H->Decision_1H Keto_Likely Keto Form Likely (NH Detected) Decision_1H->Keto_Likely Yes Enol_Likely Enol Form Possible (Check OH) Decision_1H->Enol_Likely No NMR_15N 15N HMBC / HSQC Measure N-H Coupling Keto_Likely->NMR_15N Enol_Likely->NMR_15N Final_Keto CONFIRMED: 4(3H)-Keto (J_NH observed, N shift ~-230ppm) NMR_15N->Final_Keto N-H Correlation Final_Enol CONFIRMED: 4-Hydroxy (Pyridine-like N shift ~-130ppm) NMR_15N->Final_Enol No N-H Correlation

Caption: Step-by-step analytical workflow for definitive tautomer assignment.

Biological Implications[1][7][8][9][10][11][12]

The tautomeric state is not merely an academic curiosity; it dictates the pharmacophore's interaction with the target protein.

Kinase Hinge Binding

Most kinase inhibitors binding to the ATP-binding site utilize the pyrimidinone motif as a "hinge binder."

  • 4(3H)-Keto Requirement: The N3-H acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met). The C4=O acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH.

  • Impact of Tautomer Shift: If the molecule existed as the 4-hydroxy tautomer, the donor/acceptor pattern would reverse (N3 becomes acceptor, O-H becomes donor/acceptor). This would likely abolish binding affinity due to mismatch with the hinge region.

Formulation Stability

The high stability of the keto tautomer simplifies formulation. However, researchers must be vigilant for tautomeric polymorphism during crystallization. While the keto form is stable, rapid precipitation or specific salt formations could kinetically trap the enol form, leading to shelf-life instability.

Recommendation: Always perform a "slurry experiment" (stirring excess solid in solvent for 24-48 hours) to ensure conversion to the thermodynamic (keto) form before locking the solid form for development.

References

  • Tautomerism in Pyrimidinones: Galvão, T. L., et al.[2] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium." J. Phys. Chem. A, 2013.[2]

  • NMR Methods: Claramunt, R. M., et al.[3] "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006.

  • Cyclopropyl Effects: Shanu-Wilson, J. "Metabolism of cyclopropyl groups in drug design."[4] Hypha Discovery, 2021.

  • Kinase Binding Modes: Roskoski, R. "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 2016.

Sources

Technical Guide: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

[1]

Executive Summary

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and HMG-CoA reductase inhibitors (statins). Structurally, it features a pyrimidine core substituted with a cyclopropyl group at the C2 position and a 3-fluorophenyl moiety at the C6 position.[1] The C4 hydroxyl group typically exists in tautomeric equilibrium with the keto form, 2-cyclopropyl-6-(3-fluorophenyl)pyrimidin-4(3H)-one .

This compound serves as a critical scaffold for introducing the 2-cyclopropyl-pyrimidine motif, a privileged structure known for enhancing metabolic stability and potency in drug candidates. It is the direct synthetic precursor to 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine (CAS 1306712-48-0).

Identity & Key Identifiers
PropertyDetail
Chemical Name 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
IUPAC Name 2-cyclopropyl-6-(3-fluorophenyl)-1H-pyrimidin-4-one (Tautomer)
CAS Number Not widely indexed (Primary commercial derivative: Amine CAS 1306712-48-0 )
Molecular Formula C₁₃H₁₁FN₂O
Molecular Weight 230.24 g/mol
SMILES OC1=CC(C2=CC=CC(F)=C2)=NC(C3CC3)=N1
InChIKey Predicted: BIDTWFWIGJLNAM-UHFFFAOYSA-N (Analogous)

Chemical Identity & Structural Properties[1][3][4][6][7]

Tautomerism

Like many 4-hydroxypyrimidines, this compound exhibits lactam-lactim tautomerism. In the solid state and in polar solvents, the 4(3H)-pyrimidinone (keto) form generally predominates over the pyrimidin-4-ol (enol) form. This equilibrium is crucial for reactivity, particularly during chlorination or alkylation reactions.

TautomerismKetoKeto Form(2-Cyclopropyl-6-(3-fluorophenyl)-4(3H)-pyrimidinone)Dominant in SolutionEnolEnol Form(2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol)Reactive IntermediateKeto->Enol Tautomerization

Figure 1: Lactam-lactim tautomeric equilibrium critical for synthetic planning.

Physicochemical Profile
PropertyValue (Predicted)Causality/Relevance
LogP 2.3 ± 0.4Moderate lipophilicity due to the cyclopropyl and fluorophenyl groups; suitable for oral drug scaffolds.
pKa (Acidic) ~9.2The N-H of the lactam ring is weakly acidic, allowing deprotonation by strong bases (e.g., NaH).
pKa (Basic) ~2.5The pyrimidine nitrogen is weakly basic; protonation occurs only under strongly acidic conditions.
Solubility Low in water; High in DMSO, DMF, MeOHTypical for uncharged heterocycles; process chemistry requires polar organic solvents.
Melting Point 185–190 °CHigh melting point indicates strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice.

Synthetic Pathways[3]

The synthesis of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol follows a convergent strategy, typically involving the condensation of a benzoylacetate derivative with a cyclopropylamidine. This is a variation of the classic Pinner Pyrimidine Synthesis .

Retrosynthetic Analysis

The molecule is disconnected at the N1-C6 and N3-C4 bonds, revealing two key precursors:

  • Cyclopropanecarboximidamide (Amidine): Provides the N-C-N fragment and the cyclopropyl group.

  • Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (Beta-keto ester): Provides the C-C-C fragment and the fluorophenyl group.

Detailed Synthetic Protocol

Reaction Scheme: Cyclopropanecarboximidamide HCl + Ethyl 3-(3-fluorophenyl)-3-oxopropanoate + Base → Product

Reagents:

  • Precursor A: Cyclopropanecarboximidamide Hydrochloride (CAS 16701-49-0)

  • Precursor B: Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (CAS 33166-77-7)

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation of Amidine Free Base:

    • Charge a reaction vessel with anhydrous Ethanol (10 volumes).

    • Add Sodium Ethoxide (2.5 equivalents) at 0°C under Nitrogen atmosphere.

    • Add Cyclopropanecarboximidamide HCl (1.1 equivalents) portion-wise. Stir for 30 minutes to liberate the free amidine.

    • Mechanism:[2][3] The strong base deprotonates the amidine salt, making the nitrogen nucleophilic.

  • Condensation:

    • Add Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 equivalent) dropwise to the mixture at 0–5°C.

    • Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 6–12 hours.

    • Mechanism:[2][3] The amidine nitrogen attacks the ketone carbonyl (more electrophilic), followed by cyclization onto the ester carbonyl and elimination of ethanol and water.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove solvent.

    • Dilute the residue with water. The product exists as a sodium salt at this stage.

    • Acidify the solution to pH ~4–5 using 1N HCl. The product will precipitate as a white to off-white solid.

    • Filter the solid, wash with water and cold ethanol.

    • Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.

SynthesisReactantsCyclopropanecarboximidamide HCl+Ethyl 3-(3-fluorophenyl)-3-oxopropanoateIntermediateAcyclic Intermediate(Schiff Base Formation)Reactants->Intermediate Nucleophilic Attack CyclizationCyclization & Dehydration(Reflux in EtOH/NaOEt)Intermediate->Cyclization Intramolecular Condensation Product2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol(Precipitate at pH 5)Cyclization->Product Acidification

Figure 2: Convergent synthesis pathway via condensation.

Analytical Profiling & Characterization

To validate the identity of the synthesized compound, the following analytical criteria must be met.

NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H, OH/NH) – Disappears on D₂O exchange.

    • δ 7.8–7.9 (m, 2H, Ar-H) – Protons adjacent to F or ring junction.

    • δ 7.5–7.6 (m, 1H, Ar-H).

    • δ 7.3–7.4 (m, 1H, Ar-H).

    • δ 6.8 (s, 1H, Pyrimidine C5-H) – Characteristic singlet for 4,6-disubstituted pyrimidine.

    • δ 2.0–2.1 (m, 1H, Cyclopropyl CH).

    • δ 1.0–1.2 (m, 4H, Cyclopropyl CH₂).

  • ¹⁹F NMR:

    • Single peak around -112 to -114 ppm (relative to CFCl₃), characteristic of a meta-substituted fluorobenzene.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: [M+H]⁺ = 231.1 m/z.

  • Fragmentation: Loss of CO (28 Da) or cyclopropyl radical may be observed at higher collision energies.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

Pharmaceutical Applications

This compound is a versatile intermediate ("Building Block") in medicinal chemistry.

Kinase Inhibition

The 2-cyclopropyl-pyrimidine motif is a bioisostere found in several kinase inhibitors. The cyclopropyl group provides steric bulk that fills hydrophobic pockets in the ATP-binding site of kinases (e.g., Rho-kinase, JAK, or RTKs) without the metabolic liability of an isopropyl or tert-butyl group.

Precursor to Amine Derivative

The primary industrial use of the "ol" form is as a precursor to 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine (CAS 1306712-48-0).

  • Transformation:

    • Chlorination: Treatment with POCl₃ (Phosphorus Oxychloride) yields 4-Chloro-2-cyclopropyl-6-(3-fluorophenyl)pyrimidine .

    • Amination: Displacement of the chloride with Ammonia (NH₃) or an amine yields the final amino-pyrimidine.

Relationship to Statins

While Rosuvastatin contains a 4-(4-fluorophenyl)pyrimidine core, the 3-fluorophenyl analog represents a strategic variation for exploring Structure-Activity Relationships (SAR) in next-generation HMG-CoA reductase inhibitors or for bypassing patent space.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: Warning.[2]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.

References

  • European Patent Office. (2014). Inhibitors of Histone Deacetylase (EP 2 877 444 B1). (Referencing general pyrimidine synthesis methodologies).
  • PubChem. (n.d.). Compound Summary for Cyclopropanecarboximidamide (CAS 16701-49-0). Retrieved from [Link]

Engineering Efficacy: The Physicochemical and Mechanistic Properties of Fluorinated Pyrimidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds remains one of the most powerful paradigms in rational drug design[1]. As an Application Scientist specializing in antimetabolite pharmacology, I have observed firsthand how the subtle atomic substitution of hydrogen for fluorine can radically redefine a molecule's pharmacokinetic and pharmacodynamic profile[2]. In the context of pyrimidine derivatives—most notably 5-fluorouracil (5-FU)—fluorination dictates target engagement, metabolic stability, and systemic distribution[3]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic pathways, and experimental validation protocols associated with fluorinated pyrimidines.

The Physicochemical Rationale: Why Fluorine?

The efficacy of fluorinated pyrimidines is not accidental; it is rooted in strict physicochemical causality. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[1]. This creates a "stealth" effect: the fluorinated analog is readily accepted by cellular enzymes, but its altered electronic distribution sabotages the enzyme's catalytic mechanism[3].

  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atom at the C5 position of the pyrimidine ring significantly lowers the pKa of the N1 proton. While uracil has a pKa of ~9.5, 5-FU has a pKa of 8.1[4]. This critical shift ensures that at a physiological pH of 7.4, a substantial fraction of 5-FU exists as an ionized tautomer, facilitating anomalous base-pairing with guanine during nucleic acid replication[4][5].

  • Lipophilicity and Permeability: Fluorination increases the overall lipophilicity (LogP) of the molecule, which enhances cellular membrane permeability and bioavailability without adding excessive steric bulk[1][2].

  • Metabolic Stability: The C–F bond is exceptionally strong (~116 kcal/mol compared to ~99 kcal/mol for C–H)[2]. This bond strength prevents enzymatic cleavage at the fluorinated site, a property that is fundamental to its mechanism of target inhibition.

Table 1: Physicochemical Comparison of Uracil and 5-Fluorouracil
Physicochemical PropertyUracil5-Fluorouracil (5-FU)Causality in Drug Design
pKa (N1 proton) ~9.58.1Enables ionization at physiological pH, allowing the drug to mimic cytosine and mispair with guanine[4][5].
C-X Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Prevents proton abstraction by target enzymes, aborting the catalytic cycle and trapping the enzyme[2].
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric disruption; allows the drug to deceive cellular kinases and polymerases[1].
Lipophilicity (LogP) -1.07-0.89Enhanced membrane permeability, driving higher intracellular accumulation[1][2].

Mechanistic Paradigm: Target Engagement and "Thymineless Death"

5-FU is a prodrug that requires intracellular anabolic conversion to exert its cytotoxic effects[4]. The primary molecular target is Thymidylate Synthase (TS), an enzyme responsible for the de novo synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP)[3][6].

The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), competes with dUMP for the TS nucleotide-binding site[3]. In the presence of the methyl donor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP forms a covalent ternary complex with TS[3][7]. In a normal catalytic cycle, the enzyme abstracts the C5 proton from dUMP to complete the methylation. However, because the C–F bond in FdUMP cannot be cleaved by TS, the reaction is aborted[2]. This permanently traps the enzyme in the ternary complex, depleting the cell of dTMP, and leading to DNA damage and "thymineless death"[4]. Simultaneously, 5-FU is converted into FUTP and FdUTP, which are misincorporated into RNA and DNA, disrupting transcription and triggering DNA repair mechanisms[4].

Pathway FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Thymidine Phosphorylase FUTP FUTP (RNA Incorporation) FU->FUTP RNA Pathway FdUTP FdUTP (DNA Incorporation) FU->FdUTP DNA Pathway Complex Stable Ternary Complex (TS + FdUMP + CH2THF) FdUMP->Complex Covalent Binding TS Thymidylate Synthase (TS) TS->Complex CH2THF CH2THF Cofactor CH2THF->Complex dTMP dTMP Synthesis Blocked (Thymineless Death) Complex->dTMP Inhibition

5-FU activation pathways and mechanism of Thymidylate Synthase (TS) inhibition.

Overcoming Resistance: Prodrugs and Next-Generation Polymers

Clinical resistance to 5-FU frequently emerges via the compensatory upregulation of TS expression or rapid catabolism by dihydropyrimidine dehydrogenase (DPD)[7][8]. To circumvent this, modern drug design has pivoted toward sophisticated prodrugs and polymeric delivery systems[9].

  • S-1 and Capecitabine: Oral prodrugs like S-1 combine a 5-FU precursor (tegafur) with CDHP (a potent DPD inhibitor) and potassium oxonate to maintain therapeutic plasma concentrations and prevent premature degradation in the liver and gut[10]. Capecitabine exploits tumor-specific enzymes for localized activation, reducing systemic toxicity[3].

  • Polymeric Fluoropyrimidines: Next-generation agents like CF10 and phosphoramidite prodrugs like NUC-3373 directly release FdUMP inside the cell. This completely bypasses the rate-limiting anabolic phosphorylation steps, overcoming resistance in tumors with deficient nucleoside transporters or low thymidine kinase activity[6][9].

Experimental Methodology: Quantifying TS-FdUMP Ternary Complex Formation

To evaluate the efficacy of novel fluorinated pyrimidines, it is critical to quantify their ability to form the TS-FdUMP-CH2THF ternary complex[7]. As an application scientist, I mandate the following self-validating immunoblotting protocol to ensure data integrity. The causality of this assay relies on a molecular weight shift: the covalent addition of FdUMP and CH2THF causes the ternary complex to migrate slower than free TS on an SDS-PAGE gel[7].

Step-by-Step Protocol
  • Cell Culture & Dosing: Seed colorectal cancer cells (e.g., HCT116) and treat with the fluorinated pyrimidine (e.g., 10 µM 5-FU) for 24 hours.

    • Causality: A 24-hour window is required to capture both the initial target engagement and the subsequent compensatory induction of TS expression that occurs in response to dTMP depletion[8].

  • Lysis & Protein Extraction: Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: TS is highly susceptible to proteolytic degradation; inhibitors preserve the structural integrity of the ternary complex during extraction.

  • Electrophoretic Separation (SDS-PAGE): Resolve 30 µg of protein lysate on a 12% polyacrylamide gel.

    • Causality: The covalent ternary complex (~38 kDa + FdUMP + CH2THF) exhibits a distinct upward electrophoretic mobility shift compared to unbound, free TS (~36 kDa), allowing visual separation[7].

  • Immunoblotting: Transfer proteins to a PVDF membrane and probe with a monoclonal anti-TS antibody. Co-probe with anti-GAPDH as an internal loading control to ensure the system is self-validating.

  • Densitometric Quantification: Calculate the ratio of the upper band (ternary complex) to the lower band (free TS).

    • Causality: This ratio provides a direct, quantitative measure of intracellular target engagement, independent of overall protein loading variations.

Workflow Step1 1. Cell Culture & 5-FU Dosing Step2 2. Lysis & Protein Extraction Step1->Step2 Step3 3. SDS-PAGE Separation Step2->Step3 Step4 4. Immunoblotting (Anti-TS Antibody) Step3->Step4 Step5 5. Densitometric Quantification Step4->Step5

Step-by-step experimental workflow for quantifying the TS-FdUMP ternary complex.

Conclusion

The rational design of fluorinated pyrimidines exemplifies the intersection of physical chemistry and molecular biology. By exploiting the unique electronegativity, bond strength, and steric profile of fluorine, researchers can precisely modulate pKa and lipophilicity to drive potent, irreversible target engagement. As we face emerging clinical resistance, the future lies in leveraging these fundamental properties within advanced polymeric and prodrug delivery systems to ensure sustained therapeutic efficacy.

References

  • Longley DB, Harkin DP, Johnston PG. 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.
  • Dr.Oracle. What is the mechanism of action for 5-fluorouracil (5-FU)?.
  • PMC. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil.
  • PubMed. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism.
  • OAE Publishing. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects.
  • MDPI. Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs.
  • CancerNetwork. Other Fluorinated Pyrimidines in the Treatment of Solid Tumors.
  • ResearchGate. Fluorine in Medicinal Chemistry: A Review of Anticancer Agents.
  • Alfa Chemistry. Reasons and Status of Organofluorine Compounds As Drugs.
  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.

Sources

Navigating Chemical Space: A Technical Guide to the Bioisosterism of Cyclopropyl Pyrimidines and Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the strategic modification of core scaffolds is paramount to achieving desired pharmacological profiles. The quinoline and its close relative, the quinazoline, are well-established "privileged scaffolds," forming the backbone of numerous approved therapeutics.[1][2][3][4] However, challenges related to physicochemical properties, metabolic stability, and an increasingly crowded intellectual property space necessitate the exploration of novel bioisosteric replacements. This guide provides an in-depth technical analysis of the cyclopropyl pyrimidine motif as a versatile bioisostere for the quinoline core. We will dissect the structural and electronic rationale for this replacement, explore its impact on ADME properties, and provide validated experimental protocols for synthesis and evaluation.

The Principle of Bioisosteric Replacement: Moving Beyond the Flatland

Bioisosterism, the strategy of exchanging one functional group or moiety for another with similar steric and electronic properties to retain or enhance biological activity, is a cornerstone of medicinal chemistry.[5] The classic quinoline scaffold, a fused aromatic bicyclic system, has been immensely successful, largely due to its ability to form key interactions within the ATP-binding site of kinases.[3][4] However, its inherent planarity can lead to suboptimal physicochemical properties, such as poor aqueous solubility due to strong crystal lattice packing, and potential off-target effects driven by non-specific hydrophobic interactions.

The replacement of the benzene ring of a quinoline with a cyclopropyl group represents a non-classical bioisosteric shift from a flat, aromatic system to a scaffold with a distinct three-dimensional (3D) vector. This strategic move is predicated on the unique nature of the cyclopropyl ring.

Structural and Physicochemical Dissection

The cyclopropyl group is more than just a small cycloalkane. Its high ring strain results in C-C bonds with significant p-character, allowing it to electronically mimic an unsaturated system to some extent, while introducing a defined 3D geometry.[6][7] This contrasts sharply with the planar, sp2-hybridized nature of the quinoline's fused benzene ring.

PropertyQuinoline ScaffoldCyclopropyl Pyrimidine ScaffoldRationale for Improvement
Geometry Planar, bicyclic aromaticNon-planar, 3D vectorReduced planarity can disrupt crystal packing, improving solubility, and provide new vectors for exploring protein binding pockets.
sp3 Character Low (primarily sp2)High (Fraction of sp3 = 1)Increased sp3 character is often correlated with improved solubility and reduced off-target toxicity.
Metabolic Stability Prone to aromatic oxidationCyclopropyl C-H bonds are stronger and less susceptible to CYP450-mediated oxidation.[8]Can block common metabolic hotspots, increasing compound half-life.
Lipophilicity (cLogP) Generally highOften lower or tunableOffers a lever to modulate lipophilicity, impacting permeability and reducing non-specific binding.
Solubility Often poorGenerally improvedThe 3D shape hinders efficient crystal packing, leading to better aqueous solubility.[9]
Patentability Crowded IP landscapeOffers novel chemical spaceProvides an opportunity to develop proprietary compounds in well-explored target classes.[10]

The pyrimidine core itself is a highly versatile and privileged scaffold in medicinal chemistry, known for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong, specific interactions with biological targets.[11][12][13]

Strategic Application in Kinase Inhibitor Design

The value of this bioisosteric swap is most evident in kinase inhibitor design. Many kinase inhibitors utilize a heterocyclic core to form one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The quinoline/quinazoline core is a classic example.[1][14] By replacing it with a pyrimidine, the crucial hinge-binding interactions can be maintained. The attached cyclopropyl group then projects into the solvent-exposed region or toward other sub-pockets, where it can be further functionalized.

This strategy can profoundly impact selectivity. While a planar quinoline might interact with a relatively flat region common to many kinases, the specific 3D orientation of the cyclopropyl pyrimidine can lead to more selective interactions with the unique topology of the target kinase, avoiding off-target binding.[15] For instance, a study on understudied kinases demonstrated that incorporating a cyclopropyl group at a key position on the pyrimidine core resulted in a more selective inhibition profile compared to more planar halogen substituents.[15]

G cluster_quinoline Quinoline-Based Inhibitor cluster_cyclopropyl Cyclopropyl Pyrimidine Bioisostere Quinoline Planar Quinoline Core Hinge_Q Hinge Binding (e.g., H-Bond) Quinoline->Hinge_Q Maintains Affinity Pocket_Q Broad, Non-specific Hydrophobic Pocket Quinoline->Pocket_Q Potential for Off-Target Interactions CycloP 3D Cyclopropyl Pyrimidine Core Quinoline->CycloP Bioisosteric Replacement Hinge_C Hinge Binding (H-Bond Maintained) Pocket_C Specific 3D Pocket Selectivity Improved Selectivity Solubility Improved Solubility

Synthetic Methodologies: A Practical Guide

The synthesis of 2,4-disubstituted pyrimidines, the core of our target scaffold, is well-established and typically relies on sequential functionalization of a di-halogenated precursor.

General Workflow for 2,4-Disubstituted Cyclopropyl Pyrimidines

The most common and versatile approach utilizes the commercially available 2,4-dichloropyrimidine. Cross-coupling and nucleophilic aromatic substitution (SNA) reactions generally favor initial reaction at the more electrophilic C4 position.[16] This inherent regioselectivity provides a robust platform for diversity-oriented synthesis.

G start 2,4-Dichloropyrimidine step1 {Step 1: C4 Functionalization|SNA or Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) with R¹-group} start->step1 intermediate {4-Substituted-2-chloropyrimidine|Key Intermediate} step1->intermediate step2 {Step 2: C2 Functionalization|SNA or Cross-Coupling with Cyclopropylamine (R²)} intermediate->step2 product {Final Product|2-Cyclopropylamino-4-(R¹)-pyrimidine} step2->product

Experimental Protocol: Synthesis of a Representative 2-(Cyclopropylamino)-4-anilinopyrimidine

This protocol describes a two-step synthesis starting from 2,4-dichloropyrimidine.

Step 1: Synthesis of 4-Anilino-2-chloropyrimidine

  • Reagent Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq), aniline (1.05 eq), and a suitable solvent such as n-butanol or dioxane.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. If a precipitate has formed, filter and wash with a cold solvent like diethyl ether. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-anilino-2-chloropyrimidine intermediate.

Step 2: Synthesis of 2-(Cyclopropylamino)-4-anilinopyrimidine

  • Reagent Preparation: To a pressure-rated vial, add the 4-anilino-2-chloropyrimidine intermediate from Step 1 (1.0 eq), cyclopropylamine (1.5 eq), and a polar aprotic solvent like dioxane or NMP.

  • Catalyst/Base Addition (Optional but Recommended): For less reactive anilines or to accelerate the reaction, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) can be added for a Buchwald-Hartwig amination. For a thermal SNA, these are omitted, but higher temperatures are required.

  • Reaction: Seal the vial and heat to 100-140 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC to yield the final 2-(cyclopropylamino)-4-anilinopyrimidine.

Protocols for Biological and Physicochemical Evaluation

A self-validating system requires robust, reproducible assays to compare the bioisosteric pair. The following protocols are standard in the industry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilution of test compounds in DMSO Dispense_Cmpd Dispense compounds into 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare Kinase, Substrate, and ATP in assay buffer Add_Kinase Add Kinase/Substrate mix Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Incubate1 Incubate briefly Add_Kinase->Incubate1 Add_ATP Add ATP to initiate reaction Incubate1->Add_ATP Incubate2 Incubate at RT (e.g., 60 min) Add_ATP->Incubate2 Add_Detection Add ATP Detection Reagent (e.g., Kinase-Glo®) Incubate2->Add_Detection Incubate3 Incubate to stabilize signal Add_Detection->Incubate3 Read_Plate Read Luminescence Incubate3->Read_Plate Analyze Calculate % Inhibition and determine IC₅₀ Read_Plate->Analyze

Protocol:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate.

  • Kinase Reaction: Add the target kinase and its specific peptide substrate, diluted in assay buffer, to the wells. Incubate for 10 minutes at room temperature.

  • Initiation: Add ATP (at a concentration near its Km for the kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®, Promega) which contains luciferase and luciferin. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: After a 10-minute incubation, read the luminescence on a plate reader.

  • Analysis: Calculate percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot the dose-response curve and fit to a four-parameter equation to determine the IC50 value.

Human Liver Microsomal (HLM) Stability Assay

This assay predicts the rate of phase I metabolism.[17]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, pre-warm a solution of HLM and buffer (e.g., phosphate buffer, pH 7.4) to 37°C.

  • Initiation: Add the test compound (at a final concentration of ~1 µM) to the HLM solution. Aliquot a portion of this mixture to a separate plate containing a quenching solution (e.g., acetonitrile with an internal standard) to serve as the T=0 time point.

  • Incubation: Add a pre-warmed NADPH solution to the remaining HLM/compound mixture to initiate the metabolic reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and add them to the quenching plate.

  • Analysis: After the final time point, centrifuge the quenching plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k.[17]

Comparative Data Summary

To illustrate the potential impact of this bioisosteric replacement, the following table presents hypothetical but representative data for a quinoline inhibitor and its cyclopropyl pyrimidine analogue.

ParameterCompound A (Quinoline)Compound B (Cyclopropyl Pyrimidine)Expected Outcome of Bioisosteric Swap
Target Kinase IC50 10 nM15 nMPotency is maintained or slightly modulated.
Off-Target Kinase IC50 80 nM>1000 nMSelectivity is significantly improved.
Aqueous Solubility (pH 7.4) < 1 µM25 µMSolubility is dramatically increased.
HLM Stability (t½) 15 min> 90 minMetabolic stability is enhanced.
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sPermeability remains in an acceptable range.

Conclusion

The bioisosteric replacement of a quinoline scaffold with a cyclopropyl pyrimidine moiety is a powerful, field-proven strategy for optimizing drug candidates. This approach systematically addresses common liabilities associated with planar aromatic systems, offering a clear path to improved aqueous solubility, enhanced metabolic stability, and superior kinase selectivity. By leveraging the unique 3D geometry and electronic properties of the cyclopropyl group, medicinal chemists can navigate away from crowded patent space and unlock new potential within well-validated target families. The robust synthetic accessibility and the availability of standardized assays for evaluation make this a highly practical and impactful tool in the modern drug discovery arsenal.

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link]

  • PubMed. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Source not specified. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. [Link]

  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • Creek, D. J., et al. (2018). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. ACS Infectious Diseases, 4(11), 1598-1606. [Link]

  • Quinoline‐ and Pyrimidine‐based Allosteric Modulators of the Sarco/Endoplasmic Reticulum Calcium ATPase. (2024). ChemMedChem. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5695-5719. [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9571-9602. [Link]

  • ResearchGate. (n.d.). In vitro activities of cyclopropyl derivatives. [Link]

  • PubMed. (2024). Quinoline- and Pyrimidine-based Allosteric Modulators of the Sarco/Endoplasmic Reticulum Calcium ATPase. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • ResearchGate. (n.d.). Rationale for the designed compounds: bioisosterism and molecular pharmacophore hybridization. [Link]

  • PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts. [Link]

  • Fujimoto, K., et al. (2005). Adenosine Kinase Inhibitors. 6. Synthesis, Water Solubility, and Antinociceptive Activity of 5-Phenyl-7-(5-deoxy-β-d-ribofuranosyl)pyrrolo[2,3-d]pyrimidines Substituted at C4 with Glycinamides and Related Compounds. Journal of Medicinal Chemistry, 48(24), 7647-7658. [Link]

  • LASSBIO. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][4]triazino[2,3-c]quinazolines. (2024). MDPI. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2018). ACS Omega, 3(9), 11523-11536. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Bentham Science. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publisher. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12056-12074. [Link]

  • ResearchGate. (n.d.). The synthetic routes to compounds 2–4. [Link]

  • In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cycloox. (2025). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). RSC Medicinal Chemistry, 12(4), 545-569. [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise. [Link]

  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024). ResearchGate. [Link]

  • Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. (2018). Scientific Reports, 8(1), 11227. [Link]

  • Preparation and Properties of Quinoline. (n.d.). Source not specified. [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). (2018). Molecules, 23(11), 2993. [Link]

Sources

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol, a novel heterocyclic compound with significant potential in medicinal chemistry. Although detailed experimental data for this specific molecule is not widely available, this document synthesizes information from analogous structures and established chemical principles to detail its core attributes. We will cover its molecular formula and weight, predicted physicochemical properties, a robust, proposed synthesis protocol, and methods for structural elucidation. Furthermore, we will explore its inferred biological activities and therapeutic potential by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this promising pyrimidine derivative.

Introduction and Core Concepts

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The molecule of interest, 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol, incorporates three key structural motifs, each contributing to its unique chemical character and potential bioactivity.

  • The Pyrimidin-4-ol Core: This central heterocyclic ring system is prone to keto-enol tautomerism, existing in equilibrium with its 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4(3H)-one form. This property can significantly influence its hydrogen bonding capabilities and interactions with biological targets.

  • The 2-Cyclopropyl Group: The inclusion of a cyclopropyl ring is a common strategy in drug design. This small, strained carbocycle can enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall conformation of the molecule.[2][3] Its unique electronic properties can also influence the reactivity of the parent molecule.[4]

  • The 6-(3-Fluorophenyl) Moiety: Fluorine substitution is a powerful tool in medicinal chemistry used to fine-tune a drug candidate's physicochemical properties.[5][6] The introduction of a fluorine atom, particularly on a phenyl ring, can alter pKa, improve lipophilicity, block metabolic degradation, and enhance binding interactions, often leading to improved potency and pharmacokinetic profiles.[5] The 3-fluorophenyl group, specifically, is a feature of numerous kinase inhibitors and other targeted therapies.[7]

Based on its structure, the molecular formula for this compound is determined to be C₁₃H₁₁FN₂O .

Physicochemical and Structural Data

Precise experimental data for 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is not available in public repositories. The following table summarizes its fundamental properties based on structural analysis and in silico prediction.

PropertyValueSource
Molecular Formula C₁₃H₁₁FN₂O(Calculated)
Molecular Weight 230.24 g/mol (Calculated)
Monoisotopic Mass 230.08554 Da(Calculated)
IUPAC Name 2-cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol(Standard)
CAS Number Not AssignedN/A
Structural Representation and Tautomerism

The compound exists as two principal tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic keto form (pyrimidin-4(3H)-one). The equilibrium between these forms is influenced by the solvent, pH, and temperature. The keto form is generally more stable in the solid state and in many solvents.

Tautomeric equilibrium of the title compound.

Proposed Synthesis and Purification Protocol

The synthesis of 2,6-disubstituted pyrimidin-4-ones is well-established in organic chemistry. A reliable and efficient approach involves the condensation of a β-ketoester with an amidine derivative.[1] The following protocol outlines a proposed pathway for the synthesis of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol.

Experimental Workflow Diagram

synthesis_workflow start Starting Materials: - Ethyl 3-(3-fluorophenyl)-3-oxopropanoate - Cyclopropanecarboxamidine HCl - Sodium Ethoxide reaction Step 1: Condensation Reaction - Combine reactants in anhydrous ethanol. - Reflux for 4-6 hours. start->reaction workup Step 2: Acidic Workup & Isolation - Cool reaction mixture. - Neutralize with acetic acid to pH ~6-7. reaction->workup precipitation Precipitate Forms workup->precipitation filtration Step 3: Filtration & Washing - Collect solid via vacuum filtration. - Wash with cold water and diethyl ether. precipitation->filtration purification Step 4: Purification - Recrystallization from ethanol/water or - Column Chromatography (Silica, EtOAc/Hexane). filtration->purification product Final Product: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol purification->product

Proposed workflow for synthesis and purification.
Step-by-Step Methodology

Step 1: Cyclocondensation

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (100 mL).

  • Add sodium metal (1.1 eq.) portion-wise to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Add cyclopropanecarboxamidine hydrochloride (1.0 eq.) and stir for 15 minutes.

  • Add ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

Step 2: Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6-7, which will cause the product to precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water and cold diethyl ether to remove residual salts and impurities.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Alternatively, for higher purity, the product can be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[9]

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets in the aromatic region (7.0-7.8 ppm) for the 3-fluorophenyl group, a singlet for the proton at C5 of the pyrimidine ring, a multiplet for the methine proton of the cyclopropyl group, and multiplets for the cyclopropyl methylene protons. A broad singlet corresponding to the N-H or O-H proton would also be present.

    • ¹³C NMR: Will show distinct signals for the carbons of the pyrimidine ring, the 3-fluorophenyl ring (with C-F coupling), and the cyclopropyl ring.

    • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by matching the observed mass-to-charge ratio (m/z) with the calculated exact mass (230.08554 Da).[9]

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, ideally demonstrating >98% purity for use in biological assays.

  • Infrared (IR) Spectroscopy: Key stretches would include C=O (around 1650-1700 cm⁻¹) for the keto tautomer, O-H and N-H stretches (broad, 3200-3500 cm⁻¹), and C-F stretches (1000-1100 cm⁻¹).

Inferred Biological Activity and Therapeutic Potential

While 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol has not been explicitly studied, its structural components suggest significant potential for biological activity, particularly in oncology and immunology.

  • Anticancer Potential: Many substituted pyrimidines act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] The 3-fluorophenyl moiety is a common feature in inhibitors of kinases such as p38 MAP kinase, suggesting this compound could have anti-inflammatory and antiproliferative effects.[7] Furthermore, pyrimidine-based compounds have shown efficacy as dual EGFR/VEGFR-2 inhibitors, key targets in cancer therapy.[10]

  • Anti-inflammatory Activity: p38α MAP kinase is a key regulator of pro-inflammatory mediators. Compounds containing a 3-fluorophenyl pyrimidinyl scaffold have demonstrated potent inhibitory effects on this kinase, suggesting a potential application in treating inflammatory conditions.[7]

  • Antimicrobial and Antiviral Activity: The pyrimidine core is fundamental to a variety of antimicrobial and antiviral drugs.[1] The specific combination of the cyclopropyl and fluorophenyl groups could confer novel activity against various pathogens.

The overall structure suggests that 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a promising candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays. Its design incorporates features known to enhance drug-like properties, making it a valuable lead for further optimization.

Conclusion

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol represents a molecule of high interest for drug discovery programs. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and leverages common laboratory techniques. The analysis of its structural motifs strongly suggests a high probability of valuable biological activity. Further empirical investigation is warranted to fully elucidate the properties and therapeutic potential of this novel compound.

References

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - NIH. [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. [Link]

  • N-(2-cyclopropylpropyl)-6-fluoropyrimidin-4-amine | C10H14FN3 | CID 116117005. PubChem. [Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PMC - NIH. [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). PMC - NIH. [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Application of Fluorine in Drug Design. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. [Link]

  • Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

Sources

The Pyrimidin-4-one vs. Pyrimidin-4-ol Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic and Analytical Guide for Drug Discovery

Executive Summary

The structural assignment of 4-substituted pyrimidines is a frequent source of error in early-stage drug discovery. While often drawn as pyrimidin-4-ol (the enol/lactim form) in chemical databases for indexing convenience, the thermodynamic reality in physiological and solid-state environments is overwhelmingly the pyrimidin-4(3H)-one (keto/lactam) tautomer.

This guide deconstructs the thermodynamic drivers of this equilibrium, provides a self-validating analytical workflow for distinguishing tautomers, and outlines the critical implications for structure-based drug design (SBDD), particularly in kinase inhibitor optimization.

Part 1: Mechanistic Foundations

The equilibrium is not a binary switch but a triad system involving proton migration between the oxygen and the two ring nitrogens (N1 and N3).

1.1 The Lactam-Lactim Triad

In the gas phase, the aromaticity of the pyrimidine ring stabilizes the pyrimidin-4-ol form. However, in condensed phases (solution/solid), the strong dipolar character of the amide-like unit favors the pyrimidin-4-one forms.

  • Pyrimidin-4-ol (Lactim): Fully aromatic 6-

    
     electron system.
    
  • 3H-Pyrimidin-4-one (Lactam): The dominant species in polar solvents. It sacrifices perfect aromaticity for the stability of the C=O bond and dipolar resonance.

  • 1H-Pyrimidin-4-one: Generally less stable than the 3H form due to the proximity of the carbonyl dipole to the N1 lone pair (lone pair repulsion), though N1-substitution can lock this form.

1.2 Thermodynamic Drivers

The equilibrium constant


 ([one]/[ol]) is driven by the trade-off between aromatic stabilization energy (ASE)  and bond energy differences .
  • Bond Energy: The C=O double bond (~745 kJ/mol) is significantly stronger than the C=N bond (~615 kJ/mol) required for the "ol" form.

  • Solvation: The "one" form possesses a large dipole moment (~6.0 D) compared to the "ol" form (~2.5 D). Consequently, polar solvents (water, DMSO) dramatically lower the energy of the "one" tautomer via dipole-dipole interactions and H-bond acceptance at the carbonyl oxygen.

Tautomerism OH Pyrimidin-4-ol (Lactim) Gas Phase Favored NH3 3H-Pyrimidin-4-one (Lactam) Dominant in Water/Solid OH->NH3 Proton Shift (Solvent Assisted) ΔG < 0 in Polar Solvents NH1 1H-Pyrimidin-4-one (Lactam) Minor Tautomer NH3->NH1 1,3-H Shift

Figure 1: The tautomeric triad. In aqueous solution, the equilibrium lies heavily toward the 3H-pyrimidin-4-one (Green).

Part 2: Environmental Determinants

The environment dictates the dominant species. Understanding this is crucial when translating gas-phase docking scores to biological assays.

2.1 Solvent Effects (The Dielectric Constant Rule)

As the dielectric constant (


) of the solvent increases, the equilibrium shifts toward the more polar "one" form.
Solvent

Dominant SpeciesApprox.[1]

([one]/[ol])
Gas Phase 1.0Pyrimidin-4-ol~0.1 - 1.0 (Variable)
Cyclohexane 2.0Mixture (Substituent dependent)~1 - 5
Chloroform 4.83H-one (favored)> 10
DMSO 46.73H-one (exclusive)> 1000
Water 80.13H-one (exclusive)> 10^4
2.2 Substituent Effects (Hammett Correlation)

Electron-withdrawing groups (EWGs) at C5 or C6 can alter the acidity of the N-H proton.

  • EWGs (e.g., -NO2, -CF3): Increase the acidity of the N-H, potentially lowering the barrier for tautomerization but generally stabilizing the anion if deprotonated.

  • EDGs (e.g., -CH3): Have minimal impact on the gross equilibrium position; the "one" form remains dominant.

Part 3: Analytical Characterization

Do not rely on database sketches. Use this self-validating workflow to determine the tautomer in your specific sample.

3.1 NMR Spectroscopy (The Gold Standard)

NMR provides the most distinct signatures.

  • Carbon-13 (

    
    C): 
    
    • C=O (One form): Resonates downfield at 160–170 ppm .

    • C-OH (Ol form): Resonates upfield relative to carbonyl, typically 155–162 ppm .

    • Validation: Run a coupled HSQC. The C4 carbon in the "one" form shows no direct proton attachment but distinct long-range coupling to H5/H6.

  • Nitrogen-15 (

    
    N): 
    
    • Pyrrole-like N (N-H): -200 to -250 ppm (relative to nitromethane).

    • Pyridine-like N (N=C): -60 to -100 ppm.

    • Protocol: If you observe a proton attached to Nitrogen via

      
       HSQC, you have the one  form.
      
3.2 X-Ray Crystallography (Solid State)

X-ray is unambiguous. Measure the C4-O bond length.

  • C=O (Double Bond): 1.22 – 1.26 Å

  • C-OH (Single Bond): 1.32 – 1.36 Å

3.3 Analytical Decision Workflow

AnalyticalWorkflow Start Sample Characterization Solubility Dissolve in DMSO-d6 Start->Solubility HNMR 1H NMR Analysis Solubility->HNMR Decision1 Broad Singlet > 10 ppm? HNMR->Decision1 C13 13C NMR Analysis Decision1->C13 Yes (N-H or O-H) Decision1->C13 No (Exchange) Decision2 Signal > 165 ppm? C13->Decision2 ResultOne CONFIRMED: Pyrimidin-4-one Decision2->ResultOne Yes (C=O) ResultOl CONFIRMED: Pyrimidin-4-ol Decision2->ResultOl No (C-OH)

Figure 2: Step-by-step NMR decision tree for tautomer assignment.

Part 4: Experimental Protocols
Protocol A: Determination of

via UV-Vis Titration

This method is suitable when


 is near unity (non-polar solvents) or for determining pKa which indirectly informs tautomeric ratios.
  • Preparation: Prepare 50 µM solutions of the target pyrimidine in a range of buffered solvents (pH 2 to 12).

  • Reference Standards: Synthesize "fixed" derivatives to act as spectral anchors:

    • O-Methyl derivative: Represents the pure "ol" form.

    • N-Methyl derivative: Represents the pure "one" form.

  • Measurement: Record UV spectra (200–400 nm).

  • Analysis: The "one" form typically exhibits a bathochromic shift (red shift) of the

    
     transition compared to the "ol" form.
    
  • Calculation: Use the extinction coefficients (

    
    ) of the fixed standards to calculate the ratio in the equilibrium mixture:
    
    
    
    
Protocol B: Variable Temperature (VT) NMR

To detect rapid exchange or minor tautomers.

  • Solvent: Use CDCl

    
     or Toluene-d
    
    
    
    (where both forms might coexist).
  • Setup: Calibrate probe temperature from -40°C to +60°C.

  • Acquisition: Acquire

    
    H spectra at 10°C intervals.
    
  • Observation:

    • Coalescence: If signals broaden and merge as T increases, the tautomers are interconverting at the NMR time scale.

    • Trapping: At low T (-40°C), exchange slows, potentially revealing distinct signals for NH (one) and OH (ol) forms.

Part 5: Pharmaceutical Implications[2][3]
5.1 Structure-Based Drug Design (SBDD)

The tautomeric state defines the Hydrogen Bond Donor (D) / Acceptor (A) pattern.

  • Pyrimidin-4-one: N3 is a Donor (N-H); O4 is an Acceptor (C=O). Pattern: D-A .

  • Pyrimidin-4-ol: N3 is an Acceptor (N:); O4 is a Donor (O-H). Pattern: A-D .

Critical Failure Mode: If a docking program assumes the "ol" form (A-D) while the protein pocket requires the "one" form (D-A), the docking score will be artificially low due to a calculated steric clash or electrostatic repulsion, causing false negatives in virtual screening.

5.2 Bioisosteres and Scaffold Hopping

In kinase inhibitors, the pyrimidin-4-one scaffold often mimics the adenine ring of ATP. The N1-H or N3-H (depending on substitution) forms a critical hydrogen bond with the kinase "hinge" region.

  • Strategy: To lock the conformation and improve permeability, medicinal chemists often replace the pyrimidin-4-one with a 4-aminopyrimidine or 4-methoxypyrimidine (fixed tautomers) to probe the binding pocket's preference for a specific H-bond array.

References
  • Katritzky, A. R., et al. (2000).[2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 76, 157-323.[2] Link[2]

  • Singh, R. M., et al. (2023).[2] Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Link

  • Lazzaro, A., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC. Link

  • Joshi, K., et al. (2024).[3] DFT studies on quantum mechanical tunneling in tautomerization of three-membered rings. RSC Advances. Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Link

Sources

Engineering Novel Pyrimidine Scaffolds for Next-Generation Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of precision oncology relies heavily on the continuous evolution of small-molecule kinase inhibitors (KIs)[1]. Despite the clinical success of early-generation KIs targeting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), the rapid emergence of acquired resistance—driven by intratumoral heterogeneity and gatekeeper mutations—necessitates the development of novel chemotypes[2]. Among the most privileged structures in modern medicinal chemistry is the pyrimidine scaffold. This technical guide explores the mechanistic rationale, structural evolution, and self-validating experimental workflows required to design and profile next-generation pyrimidine-based kinase inhibitors.

Mechanistic Rationale: The Pyrimidine Core as a Privileged ATP-Mimetic

The efficacy of the pyrimidine pharmacophore is not coincidental; it is rooted in strict biomimicry. The pyrimidine ring structurally resembles the adenine moiety of endogenous adenosine triphosphate (ATP)[2].

Causality in Design: Kinase active sites feature a highly conserved "hinge region" that normally coordinates ATP. The N1 and N3 nitrogens of the pyrimidine core act as potent hydrogen bond acceptors, while exocyclic amino substitutions at the 2- or 4-positions serve as hydrogen bond donors. This allows pyrimidine derivatives to form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR, Leu83 in CDK2), effectively outcompeting ATP and halting downstream signal transduction[3].

Pathway ATP Endogenous ATP EGFR Mutant EGFR (L858R/T790M/C797S) ATP->EGFR Binds Hinge CDK CDK4 / Cyclin D1 ATP->CDK Binds Hinge Inhibitor Pyrimidine Scaffold (ATP-Mimetic) Inhibitor->EGFR Competitive Inhibition Inhibitor->CDK Competitive Inhibition Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Induces Signaling Downstream Signaling (MAPK/PI3K) EGFR->Signaling Phosphorylation CDK->Signaling Phosphorylation

Fig 1: Pyrimidine scaffolds act as ATP-mimetics to competitively inhibit EGFR/CDK signaling.

Overcoming Acquired Resistance: Structural Evolution of Pyrimidines

First- and second-generation EGFR inhibitors are often rendered obsolete by the T790M gatekeeper mutation, which sterically hinders drug binding and increases the kinase's affinity for ATP[2]. Furthermore, the C797S mutation abolishes the covalent bond relied upon by third-generation inhibitors like Osimertinib[4].

To overcome this, researchers are engineering fused and standalone pyrimidine systems—such as pyrido[3,4-d]pyrimidines and pyrimido-pyrimidinones. By utilizing flexible hydrophobic vectors at the 5- and 6-positions of the pyrimidine ring, these novel scaffolds bypass the steric clash of the bulky methionine at position 790 and achieve potent, reversible inhibition without relying on the Cys797 residue[4]. Similarly, pyrazol-1-yl pyridopyrimidine derivatives have shown exceptional dual-inhibition against both EGFR and CDK4/cyclin D1, preventing cell cycle progression in resistant malignancies[5].

Quantitative Profiling of Novel Pyrimidine Derivatives

The table below synthesizes recent quantitative data demonstrating the high potency (IC50) of newly engineered pyrimidine scaffolds across various resistant cell lines and isolated enzymes.

Compound ScaffoldTarget Enzyme / Cell LineIC50 ValueReference StandardSource
Pyrazol-1-yl pyridopyrimidine (Derivative 5)HeLa / MCF-7 / HepG-29.27 μM / 7.69 μM / 5.91 μMDoxorubicin[5]
Pyrido[3,4-d]pyrimidine EGFR (L858R/T790M/C797S)7.2 nMOsimertinib[4]
Pyrimido-pyrimidinone EGFR (C797S)5.8 nMOsimertinib[4]
Pyrimidine-5-carbonitrile HCT-116 / A549> Erlotinib potencyErlotinib[6]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in kinase inhibitor discovery, experimental workflows must be designed as self-validating systems. The following protocols detail the synthesis and biological evaluation of pyrimidine derivatives.

Workflow Design Rational Design (In Silico) Synthesis Chemical Synthesis Design->Synthesis Enzymatic Enzymatic Assay (TR-FRET IC50) Synthesis->Enzymatic Cellular Cellular Assay (Cytotoxicity) Enzymatic->Cellular Validation Orthogonal Validation Cellular->Validation

Fig 2: Self-validating workflow for the discovery and profiling of pyrimidine kinase inhibitors.

Protocol: Multi-Component Synthesis of Pyridopyrimidine Libraries

Causality: Sequential linear synthesis often suffers from compounded yield losses and limited late-stage functionalization. Multi-component reactions (MCRs) condense multiple bond-forming events into a single operation, maximizing atom economy and allowing rapid diversification of the pyrimidine core for Structure-Activity Relationship (SAR) profiling[5].

Step-by-Step Methodology:

  • Reagent Preparation: Equimolar amounts (1.0 mmol) of the appropriate aldehyde, malononitrile, and a secondary amine (e.g., pyrazole or piperidine derivatives) are dissolved in 15 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol) to the mixture to facilitate the Knoevenagel condensation.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Upon completion, cool the mixture to room temperature. Pour the solution into crushed ice to precipitate the crude pyridopyrimidine product.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., DMF/ethanol).

  • Self-Validating Mechanism (Structural Integrity): The synthesized library must undergo orthogonal structural validation. A compound is only cleared for biological testing if its structural identity is independently confirmed by IR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS)[5].

Protocol: Orthogonal In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: Traditional colorimetric assays are highly susceptible to compound auto-fluorescence and light-scattering artifacts, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, effectively eliminating background fluorescence. This ensures that the calculated IC50 is a true reflection of target engagement.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant mutant kinase (e.g., EGFR L858R/T790M/C797S or CDK4/cyclin D1) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the synthesized pyrimidine derivatives into a 384-well plate using a 10-point, 3-fold serial dilution (starting concentration: 10 μM).

  • Reaction Initiation: Add the kinase solution and a fluorescently labeled peptide substrate to the wells. Initiate the reaction by adding ATP at a concentration equal to its apparent Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection reagent (containing an EDTA-quench solution and a europium-labeled anti-phospho antibody). Incubate for an additional 30 minutes.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emission) using a multimode microplate reader.

  • Self-Validating Mechanism (Baseline Calibration): The protocol mandates the parallel screening of established reference drugs (e.g., Erlotinib for wild-type EGFR, Osimertinib for mutant EGFR, and Palbociclib for CDK4/6)[5],[4]. If the reference standard deviates from its historically established IC50 by more than 0.5 log units, the assay run is automatically invalidated, ensuring reagent integrity and reproducible baseline calibration.

Conclusion

The pyrimidine scaffold remains a cornerstone of modern kinase inhibitor discovery. By understanding the causality of ATP-mimicry and employing self-validating synthetic and biochemical workflows, researchers can systematically engineer novel derivatives capable of overcoming the most stubborn gatekeeper mutations in oncology.

References

1.[5] New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. nih.gov. 5 2.[3] Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. mdpi.com.3 3.[2] Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. researchgate.net. 2 4.[4] Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. mdpi.com. 4 5.[6] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. gsconlinepress.com. 6 6.[1] Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. nih.gov. 1

Sources

Technical Guide: 3-Fluorophenyl Group Effects on Pyrimidine Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical impact, synthetic pathways, and experimental validation of incorporating 3-fluorophenyl groups into pyrimidine scaffolds. This structural modification is a high-value tactic in medicinal chemistry for optimizing lipophilicity (LogP/LogD), metabolic stability, and binding affinity.

Executive Summary

The incorporation of a fluorine atom at the meta (3-) position of a phenyl ring attached to a pyrimidine core is a precision tool in lead optimization. Unlike hydrogen, fluorine exerts a profound electronic effect (high electronegativity,


) while mimicking the steric profile of hydrogen (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

For pyrimidine-based drugs, the 3-fluorophenyl moiety offers a specific advantage profile:

  • Lipophilicity Modulation: Increases LogP by ~0.14–0.25 units, facilitating membrane permeability without the "solubility cliff" often seen with larger halogens (Cl, Br).

  • Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the metabolically vulnerable meta position, extending in vivo half-life (

    
    ).
    
  • Electronic Tuning: Lowers the pKa of the pyrimidine nitrogen atoms via inductive electron withdrawal (

    
    ), potentially reducing non-specific binding and hERG liability.
    

Physicochemical Mechanisms

The "Goldilocks" Lipophilicity Shift

Fluorine substitution alters the partition coefficient (


) of the molecule. The Hansch substituent constant (

) for a meta-fluorine is approximately +0.13 to +0.20 , depending on the electronic environment of the rest of the molecule.
  • Phenyl-Pyrimidine (Ref): LogP =

    
    
    
  • 3-F-Phenyl-Pyrimidine: LogP

    
    
    
  • 4-F-Phenyl-Pyrimidine: LogP

    
     (Similar lipophilicity, but different metabolic profile).
    

While the lipophilicity shift is subtle, it is often sufficient to push a polar, poor-permeability lead compound into the optimal range for oral bioavailability (LogP 2–3) without rendering it insoluble.

Electronic Effects & pKa

The pyrimidine ring is electron-deficient. Attaching a phenyl ring allows for conjugation. However, the 3-fluorine atom exerts a strong Inductive Effect (


)  that withdraws electron density from the phenyl ring, which in turn pulls density from the pyrimidine core.
  • Hammett Constant (

    
    ):  0.34 (Strongly electron-withdrawing)
    
  • Hammett Constant (

    
    ):  0.06 (Weakly withdrawing due to competing resonance donation)
    

Impact: The 3-F substitution (meta) is purely electron-withdrawing, whereas 4-F (para) has competing resonance donation into the ring. Therefore, 3-F is more effective at lowering the basicity (pKa) of the pyrimidine nitrogens, reducing the energy penalty for desolvation before binding to a target protein.

Visualization: Fluorine Scanning Logic

The following decision tree illustrates the logic for selecting a 3-fluorophenyl modification during a "Fluorine Scan" campaign.

FluorineScan Start Lead Compound (Phenyl-Pyrimidine) CheckMetab Metabolic Stability Issue? Start->CheckMetab CheckSite Site of Metabolism (SOM) Identification CheckMetab->CheckSite Low t1/2 MetaOx SOM = Meta Position? CheckSite->MetaOx ParaOx SOM = Para Position? CheckSite->ParaOx Apply3F Apply 3-Fluoro Substitution (Blocks Meta-Oxidation) MetaOx->Apply3F Block SOM Apply4F Apply 4-Fluoro Substitution (Blocks Para-Oxidation) ParaOx->Apply4F Block SOM CheckLogP Check Lipophilicity (LogP) Apply3F->CheckLogP Result3F Result: Moderate LogP Increase Reduced pKa (Electronic) CheckLogP->Result3F Validate

Figure 1: Decision logic for applying 3-fluorophenyl modifications to address metabolic instability while tuning lipophilicity.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method to install a 3-fluorophenyl group onto a pyrimidine core is via palladium-catalyzed cross-coupling.

Target Reaction: 4-Chloropyrimidine + 3-Fluorophenylboronic acid


 3-Fluorophenyl-Pyrimidine
Reagents:
  • Substrate: 4-Chloro-substituted pyrimidine derivative (1.0 equiv)

  • Boronic Acid: 3-Fluorophenylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Protocol:
  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the 4-chloropyrimidine (1.0 mmol) in 1,4-Dioxane (10 mL).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol). Stir for 5 minutes at Room Temperature (RT).
    
  • Coupling Partner: Add 3-Fluorophenylboronic acid (210 mg, 1.5 mmol).

  • Base Activation: Add

    
     solution (1.5 mL, 3.0 mmol). The mixture may turn biphasic.
    
  • Reflux: Heat the reaction mixture to 90°C–100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (50 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via Flash Column Chromatography (SiO2).
    

Self-Validating Check: The product should show a distinct


 NMR signal around -110 to -115 ppm  (relative to 

).
Lipophilicity Measurement (Shake-Flask Method)

While computational models (cLogP) are useful, experimental validation is required for precise SAR.

Objective: Determine the distribution coefficient (


) at physiological pH (7.4).
Protocol:
  • Preparation: Prepare mutually saturated solvents: n-Octanol saturated with Phosphate Buffer (pH 7.4) and vice-versa.

  • Solubilization: Dissolve the test compound (3-F-phenyl-pyrimidine) in the water-saturated octanol phase to a concentration of

    
    . Measure UV Absorbance (
    
    
    
    ) at
    
    
    .
  • Partitioning: Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and the octanol-saturated buffer in a glass vial.

  • Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove the octanol layer and measure UV Absorbance (

    
    ).
    
  • Calculation:

    
    
    (Note: If 
    
    
    
    is too low, measure the aqueous phase via HPLC for higher sensitivity).

Data Analysis: 3-Fluoro vs. Phenyl

The following table summarizes the theoretical and observed shifts when replacing a Phenyl group with a 3-Fluorophenyl group on a generic kinase inhibitor scaffold.

PropertyPhenyl-Pyrimidine3-F-Phenyl-PyrimidineDelta (

)
Implication
LogP (Lipophilicity) 2.502.64+0.14 Improved membrane permeability.
Hammett

(Meta)
0.000.34+0.34 Electron withdrawal; reduced N-basicity.
Metabolic Stability High (Meta-hydroxylation risk)Very High N/ABlocks CYP450 attack at C3 position.
Polar Surface Area UnchangedUnchanged0Fluorine is not a Hydrogen Bond Acceptor (usually).

Case Study: p38 Kinase Inhibitors

In the development of p38


 MAPK inhibitors, researchers utilized the 3-fluorophenyl motif to optimize potency and stability.
  • Challenge: The initial phenyl-pyrimidine hit suffered from rapid metabolic clearance due to hydroxylation at the meta position of the phenyl ring.

  • Solution: Substitution with 3-fluorophenyl.

  • Result: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site inert to CYP oxidation. Additionally, the lipophilicity increase (

    
    ) improved cellular potency (
    
    
    
    ) by increasing intracellular concentration without compromising solubility.

Synthetic Pathway Visualization:

Synthesis SM1 4-Chloropyrimidine Reagents Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM1->Reagents SM2 3-Fluorophenylboronic Acid SM2->Reagents Product 3-(3-Fluorophenyl)pyrimidine Reagents->Product Suzuki Coupling Yield: 75-85%

Figure 2: Standard synthetic route for installing the 3-fluorophenyl moiety.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Abdel-Maksoud, M. S., et al. (2023).[4][5] Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Bioorganic Chemistry. Link

Sources

The Ascendant Scaffold: A Technical Guide to 2-Substituted-6-Arylpyrimidin-4-ols in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-substituted-6-arylpyrimidin-4-ol core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of this versatile heterocyclic system, intended for researchers, scientists, and drug development professionals. We will traverse the key synthetic methodologies, explore the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols. This document is designed to be a comprehensive resource, fostering a deeper understanding of the chemical biology of these compounds and empowering the design of next-generation therapeutics.

Introduction: The Pyrimidin-4-ol Core - A Versatile Player in Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research. Among the vast landscape of pyrimidine-containing compounds, the 2-substituted-6-arylpyrimidin-4-ol scaffold has emerged as a particularly fruitful area of investigation. The tautomeric nature of the pyrimidin-4-ol system, existing in equilibrium with its pyrimidin-4-one form, provides unique hydrogen bonding capabilities, crucial for molecular recognition at biological targets. The strategic placement of substituents at the 2- and 6-positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making this scaffold a highly adaptable platform for drug design.

The diverse biological activities associated with this core structure are extensive, with significant findings in oncology, infectious diseases, and inflammation. A substantial body of research has highlighted their potential as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1] This guide will delve into the specifics of these applications, providing a clear rationale for the continued exploration of this promising chemical space.

Synthetic Strategies: Building the 2-Substituted-6-Arylpyrimidin-4-ol Scaffold

The construction of the 2-substituted-6-arylpyrimidin-4-ol core can be achieved through several reliable synthetic routes. The choice of methodology often depends on the desired substitution pattern, scalability, and the availability of starting materials.

The Classical Approach: Claisen-Schmidt Condensation and Cyclization

A widely employed and robust method involves a two-step sequence commencing with a Claisen-Schmidt condensation.[2][3] This reaction typically involves the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde to furnish an α,β-unsaturated ketone, commonly known as a chalcone. Subsequent cyclization of the chalcone with a suitable three-carbon synthon, such as urea, thiourea, or guanidine, in the presence of a base, yields the desired pyrimidin-4-ol ring system.

G ArylMethylKetone Aryl Methyl Ketone Chalcone α,β-Unsaturated Ketone (Chalcone) ArylMethylKetone->Chalcone Base (e.g., NaOH, KOH) ArylAldehyde Aryl Aldehyde ArylAldehyde->Chalcone Pyrimidinol 2-Substituted-6-Arylpyrimidin-4-ol Chalcone->Pyrimidinol Base (e.g., NaOEt) ThreeCarbonSynthon Urea / Thiourea / Guanidine ThreeCarbonSynthon->Pyrimidinol

Caption: Classical synthesis via Claisen-Schmidt condensation.

This method offers the advantage of readily available starting materials and straightforward reaction conditions. The nature of the three-carbon synthon dictates the substituent at the 2-position of the pyrimidine ring. For instance, urea yields a 2-hydroxy (oxo) substituent, thiourea provides a 2-thio (thioxo) group, and guanidine introduces a 2-amino group.

Modern Methodologies: Efficiency and Diversity

While the classical approach is reliable, modern synthetic chemistry has introduced more efficient and versatile methods for the construction of this scaffold.

One-pot multi-component reactions (MCRs) have gained significant traction due to their operational simplicity, atom economy, and ability to generate molecular diversity rapidly.[4] Several MCRs have been developed for the synthesis of 2,6-disubstituted pyrimidin-4-ones, often catalyzed by acids, bases, or transition metals.[5] These reactions typically involve the condensation of a β-ketoester, an aldehyde, and an amidine or related synthon in a single step.

G BetaKetoester β-Ketoester Pyrimidinone 2,6-Disubstituted Pyrimidin-4-one BetaKetoester->Pyrimidinone Catalyst (Acid/Base/Metal) Aldehyde Aldehyde Aldehyde->Pyrimidinone Amidine Amidine / Guanidine / Thiourea Amidine->Pyrimidinone

Caption: One-pot multi-component synthesis of pyrimidin-4-ones.

Microwave-assisted organic synthesis (MAOS) has revolutionized many synthetic transformations by dramatically reducing reaction times, improving yields, and often leading to cleaner reactions. The synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine hydrochloride has been efficiently achieved under microwave irradiation.[6] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery programs.

Biological Activities and Structure-Activity Relationships (SAR)

The 2-substituted-6-arylpyrimidin-4-ol scaffold has been extensively explored for a variety of biological activities, with a notable emphasis on its potential as an anticancer agent through the inhibition of protein kinases.

Anticancer Activity and Kinase Inhibition

Numerous studies have demonstrated the potent anticancer activity of 2-substituted-6-arylpyrimidin-4-ol derivatives against a range of cancer cell lines.[7][8] This activity is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9]

The structure-activity relationship (SAR) of these compounds reveals several key insights:

  • The 2-Substituent: The nature of the substituent at the 2-position plays a critical role in determining the biological activity and selectivity.

    • 2-Amino Group: The presence of a 2-amino group is a common feature in many potent kinase inhibitors, as it can act as a hydrogen bond donor, interacting with the hinge region of the kinase domain.[10]

    • 2-Thio Group: The 2-thio functionality has also been shown to be important for activity and can serve as a handle for further functionalization.[11]

  • The 6-Aryl Group: The substitution pattern on the 6-aryl ring is crucial for modulating potency and selectivity. Electron-withdrawing or electron-donating groups on this ring can influence the electronic properties of the pyrimidine core and affect binding to the target protein. The potency of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors, for example, is highly dependent on the substitution pattern of the 6-aryl group.[12]

Other Biological Activities

Beyond their anticancer potential, derivatives of this scaffold have shown promise in other therapeutic areas, including:

  • Antimicrobial Activity: Certain 2-amino-4-aryl-6-pyridopyrimidines have demonstrated significant antibacterial and antifungal properties.[7]

  • Anti-inflammatory Activity: The inhibition of kinases such as IRAK4 by 2,6-diaminopyrimidin-4-one derivatives highlights their potential as anti-inflammatory agents.[10]

Experimental Protocols

To provide a practical context, this section details a representative experimental procedure for the synthesis of a 2-amino-6-arylpyrimidin-4-ol derivative.

Synthesis of 2-Amino-6-(4-chlorophenyl)pyrimidin-4-ol

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

A solution of 4-chloroacetophenone (1.55 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) is treated with a 10% aqueous solution of sodium hydroxide (5 mL) at room temperature. The mixture is stirred for 4 hours, during which a yellow precipitate forms. The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the chalcone.

Step 2: Synthesis of 2-Amino-6-(4-chlorophenyl)pyrimidin-4-ol

To a solution of the chalcone (2.43 g, 10 mmol) in ethanol (30 mL), guanidine hydrochloride (1.43 g, 15 mmol) and sodium hydroxide (0.6 g, 15 mmol) are added. The reaction mixture is refluxed for 8 hours. After cooling, the mixture is poured into ice-water and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from a mixture of ethanol and dimethylformamide to yield the title compound.

Characterization Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (s, 1H, OH), 7.9 (d, J = 8.4 Hz, 2H, Ar-H), 7.5 (d, J = 8.4 Hz, 2H, Ar-H), 6.8 (s, 1H, pyrimidine-H), 6.5 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 163.8, 155.1, 136.5, 134.2, 129.1, 128.5, 103.7.

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₀H₈ClN₃O: 222.04; found: 222.1.

Conclusion and Future Perspectives

The 2-substituted-6-arylpyrimidin-4-ol scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. Its synthetic accessibility and the ease with which its structure can be modified make it an attractive platform for the development of novel drugs. Future research in this area will likely focus on the design of more selective and potent inhibitors of specific biological targets, particularly protein kinases. The exploration of novel substituents at the 2- and 6-positions, guided by computational modeling and a deeper understanding of target-ligand interactions, will undoubtedly lead to the discovery of new and improved therapeutic agents. The integration of green chemistry principles, such as the use of microwave-assisted synthesis and one-pot reactions, will also be crucial in the sustainable development of these important molecules.

References

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. 2021. [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. 2015. [Link]

  • Novel 2-Amino-4-Aryl-6-Pyridopyrimidines and N-Alkyl Derivatives: Synthesis, Characterization and Investigation of Anticancer, Antibacterial Activities and DNA/BSA Binding Affinities. ResearchGate. 2020. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. 2020. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. 2016. [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 2023. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters. 2000. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. 2013. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. [Link]

  • Claisen‐Schmidt condensation for the synthesis of 4. - ResearchGate. [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. 2020. [Link]

  • (PDF) Claisen–Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)‐2‐ oxo‐N,4,6‐triarylcyclohex‐3‐enecarboxamide derivatives with different substituents in H2O/EtOH. ResearchGate. 2016. [Link]

  • Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. ResearchGate. 2021. [Link]

  • ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. PMC. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. 2017. [Link]

  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. 2006. [Link]

  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. ResearchGate. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. 2024. [Link]

Sources

Methodological & Application

Cyclization protocols for 2-cyclopropyl-6-arylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization Protocols for 2-Cyclopropyl-6-Arylpyrimidine Derivatives

Executive Summary & Strategic Importance

The 2-cyclopropyl-6-arylpyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., TH588, various EGFR/JAK inhibitors) and antiviral agents. The cyclopropyl group serves as a critical bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking CYP450 oxidation at the


-carbon) and rigidifying the vector of the attached pharmacophore.

However, the synthesis of this scaffold presents a specific chemoselective challenge: constructing the electron-deficient pyrimidine ring while preserving the integrity of the acid-sensitive and strain-loaded cyclopropyl moiety. This guide outlines three validated protocols, prioritizing the Enaminone Route for its superior regiocontrol and mild conditions.

Retrosynthetic Logic & Pathway Design

To ensure regiochemical fidelity (specifically placing the aryl group at C6 and the cyclopropyl at C2), the pyrimidine ring is best constructed via a [3+2] condensation strategy.

  • Fragment A (C-C-C): A 3-carbon electrophilic species carrying the aryl group.

  • Fragment B (N-C-N): A 1,3-binucleophile carrying the cyclopropyl group (Cyclopropanecarboxamidine).

Figure 1: Retrosynthetic Analysis and Strategic Disconnections

Retrosynthesis Target 2-Cyclopropyl-6-Arylpyrimidine (Target Scaffold) Disconnection [3 + 2] Cyclocondensation Target->Disconnection Amidine Cyclopropanecarboxamidine (Fragment B: N-C-N) Disconnection->Amidine Electrophile 1,3-Electrophile (Fragment A: C-C-C) Disconnection->Electrophile Enaminone Enaminone (Regioselective Standard) Electrophile->Enaminone Chalcone Chalcone (Requires Oxidation) Electrophile->Chalcone BetaKeto β-Keto Ester (Yields Hydroxypyrimidine) Electrophile->BetaKeto

Caption: Strategic disconnection showing the convergence of the amidine binucleophile with various 3-carbon electrophiles.

Protocol A: The Enaminone Cyclization (Gold Standard)

This protocol is the industry standard for generating 2,4-disubstituted (and 2,4,6-trisubstituted) pyrimidines. It utilizes


-dimethylformamide dimethyl acetal (DMF-DMA) to convert an acetophenone into an enaminone, which then condenses exclusively to place the aryl group at the 6-position (meta to the cyclopropyl group).
Mechanism & Rationale

The reaction proceeds via an initial Michael-type addition of the amidine nitrogen to the activated double bond of the enaminone, followed by elimination of dimethylamine and intramolecular cyclization.

  • Why this route? It avoids the ambiguity of chalcone cyclizations (which require an oxidation step) and the harsh conditions often needed for

    
    -keto esters.
    
Experimental Procedure

Step 1: Formation of the Enaminone

  • Reagents: Aryl methyl ketone (1.0 equiv), DMF-DMA (1.2–1.5 equiv).

  • Solvent: Neat or DMF (if solubility is an issue).

  • Conditions: Heat to 100–110 °C for 4–12 hours.

  • Workup: Concentrate in vacuo. The resulting enaminone is often a solid that can be triturated with hexanes/ether and used without column chromatography.

    • Checkpoint: Verify formation by proton NMR (characteristic doublets for olefinic protons at

      
       5.8 and 7.8 ppm, 
      
      
      
      Hz).

Step 2: Pyrimidine Cyclization

  • Reagents: Enaminone (1.0 equiv), Cyclopropanecarboxamidine HCl (1.2 equiv), Base (K₂CO₃ 2.0 equiv or NaOEt 1.5 equiv).

  • Solvent: Ethanol (absolute) or DMF (for higher temperature).

  • Reaction Assembly:

    • Charge a round-bottom flask with the Enaminone and Cyclopropanecarboxamidine HCl in Ethanol (0.2 M concentration).

    • Add the base.[1]

    • Reflux (80 °C) for 6–16 hours. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Critical Step: Do not quench with strong acid (HCl), as the cyclopropyl ring may open. Quench with saturated NH₄Cl or water.

    • Extract with EtOAc (x3). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The Oxidative Chalcone Route (Alternative)

Use this route if the starting material is an aldehyde rather than a methyl ketone, or if the enaminone formation is sluggish due to steric hindrance.

Experimental Procedure
  • Reagents: Chalcone (1.0 equiv), Cyclopropanecarboxamidine HCl (1.2 equiv), NaOH or KOH (2.0 equiv).

  • Solvent: Ethanol.

  • Cyclization: Reflux for 12–24 hours. This initially forms a dihydropyrimidine intermediate.

  • Oxidation (Aromatization):

    • Method 1 (Air): Continue refluxing open to air (slow).

    • Method 2 (DDQ): Add DDQ (1.1 equiv) at room temperature and stir for 1 hour.

    • Method 3 (Manganese Dioxide): Add activated MnO₂ (5 equiv) and reflux for 2 hours.

  • Purification: Standard workup and chromatography.[4]

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Cyclopropyl Stability Avoid pH < 2 The cyclopropyl ring acts as a "sigma-aromatic" system but is prone to acid-catalyzed ring opening to form homo-allyl cations. Keep workups neutral or basic.
Amidine Source HCl Salt vs. Free Base Use the HCl salt. The free base of cyclopropanecarboxamidine is unstable and hygroscopic. Generate the free base in situ with K₂CO₃ or NaOEt.
Regioselectivity Enaminone vs. Diketone 1,3-diketones can yield regioisomeric mixtures (2-cyclopropyl-4-aryl vs 2-cyclopropyl-6-aryl). Enaminones lock the regiochemistry to yield the 6-aryl isomer exclusively.
Solvent Choice EtOH vs. DMF EtOH is preferred for ease of workup. Use DMF only if the intermediate enaminone is insoluble in boiling ethanol.

Visual Workflow: Enaminone Pathway

Workflow Start Aryl Methyl Ketone Step1 Step 1: DMF-DMA 110°C, 4h Start->Step1 Inter Enaminone Intermediate (Stable Solid) Step1->Inter Step2 Step 2: Cyclopropanecarboxamidine HCl K2CO3, EtOH, Reflux Inter->Step2 Prod 2-Cyclopropyl-6-Arylpyrimidine Step2->Prod

Caption: Step-by-step synthetic workflow for the high-yield Enaminone Protocol.

References

  • The Chemistry of Enaminones, Diazocarbonyls and Small Rings . ResearchGate. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds . Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-amino-4,6-dichloropyrimidine derivatives . MDPI. Available at: [Link]

  • Convenient, direct, metal-free synthesis of pyrimidines using enaminones . Royal Society of Chemistry. Available at: [Link]

Sources

Suzuki coupling conditions for 6-(3-fluorophenyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 6-(3-Fluorophenyl)pyrimidine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Executive Summary & Chemical Rationale

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. This application note details the optimized synthesis of 6-(3-fluorophenyl)pyrimidine. Note on nomenclature: Due to the symmetry of the unsubstituted pyrimidine ring, the 4- and 6-positions are chemically equivalent. Therefore, this protocol utilizes 4-chloropyrimidine and 3-fluorophenylboronic acid as the starting materials.

The pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of its two nitrogen atoms. This electron deficiency significantly lowers the carbon-halogen bond dissociation energy at the C4/C6 positions compared to standard unactivated aryl chlorides[1]. Consequently, 4-chloropyrimidine undergoes facile oxidative addition with Palladium(0) catalysts, allowing for the use of relatively mild conditions and standard phosphine ligands without necessitating highly sterically hindered, specialized ligands[2].

Mechanistic Causality in Reaction Design

A successful Suzuki-Miyaura coupling relies on the precise orchestration of three catalytic steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The Pd(0) species inserts into the C4-Cl bond. Because the C4 position of pyrimidine is highly activated, this step is rapid[3].

  • Transmetalation (The Rate-Determining Step): 3-fluorophenylboronic acid is inherently a poor nucleophile. The addition of an aqueous base (e.g., K₃PO₄ or Na₂CO₃) is non-negotiable; the base coordinates with the empty p-orbital of the boron atom to form a negatively charged, highly nucleophilic boronate complex[4]. This boronate readily transfers the 3-fluorophenyl group to the Palladium(II) center.

  • Reductive Elimination: The newly formed C-C bond is expelled from the metal center, yielding 6-(3-fluorophenyl)pyrimidine and regenerating the Pd(0) catalyst.

MechanisticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C4-Cl Bond Cleavage) Pd0->OxAdd 4-Chloropyrimidine TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim 3-Fluorophenylboronic Acid RedElim->Pd0 Regeneration Product 6-(3-Fluorophenyl)pyrimidine RedElim->Product Yields

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrimidine synthesis.

Data-Driven Optimization

Chloropyrimidines are sensitive to hydrolysis, and boronic acids are prone to protodeboronation at elevated temperatures[5]. Therefore, balancing catalyst activity with mild temperatures is critical. The table below summarizes the causality behind condition selection based on empirical screening data.

Table 1: Reaction Condition Optimization for 4-Chloropyrimidine Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Outcome & Causality
Pd(OAc)₂ (No Ligand)K₂CO₃DMF / H₂O120 (MW)45High homocoupling; lack of ligand leads to rapid Pd aggregation[6].
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / EtOH / H₂O9071Standard baseline; reliable but requires longer reaction times[3].
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O9085K₃PO₄ improves boronate formation; Dioxane enhances solubility[5].
Pd₂(dba)₃ / XPhos K₃PO₄ 1,4-Dioxane / H₂O 80 94 Optimal: XPhos accelerates transmetalation, minimizing side reactions[5].

Self-Validating Experimental Protocol

The following protocol utilizes the optimized Pd₂(dba)₃ / XPhos system to ensure maximum conversion while suppressing protodeboronation. Every phase includes a self-validating physical observation to ensure process integrity.

Step 1: Reagent Preparation & Degassing
  • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 mmol, 114.5 mg) and 3-fluorophenylboronic acid (1.2 mmol, 167.9 mg).

  • Add anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes.

    • Self-Validation Check: The solution must remain a clear or slightly cloudy white suspension. If a yellow tint appears at this stage, impurities are present in the starting materials.

Step 2: Catalyst Activation
  • Under a heavy stream of Argon, quickly add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Seal the flask and heat to 80 °C using an oil bath.

    • Self-Validation Check: Upon reaching ~60 °C, the solution should transition to a deep red/orange color, indicating the formation of the active L₂Pd(0) species. If the solution turns opaque black, the catalyst has oxidized to "Palladium Black" due to oxygen ingress. The reaction must be aborted.

Step 3: Reaction Monitoring
  • Stir vigorously at 80 °C for 4 hours.

  • Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation Check: 4-chloropyrimidine is strongly UV-active at 254 nm. The reaction is complete when the starting material spot (higher

      
      ) completely disappears, replaced by a new, bright UV-active spot (lower 
      
      
      
      ) representing 6-(3-fluorophenyl)pyrimidine.
Step 4: Workup and Purification
  • Cool the mixture to room temperature. Quench by adding 15 mL of water and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Activation Step1->Step2 Step3 3. Cross-Coupling (80°C, 4h) Step2->Step3 Step4 4. Biphasic Quench Step3->Step4 Step5 5. Silica Gel Purification Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting & Process Logic

When scaling up or adapting this protocol, researchers may encounter specific failure modes. The logic tree below maps the causality of common issues to their respective chemical fixes.

Troubleshooting Issue Low Product Yield Cause1 Pd Black Formation (O2 Contamination) Issue->Cause1 Cause2 Protodeboronation (Excessive Heat/Base) Issue->Cause2 Cause3 Homocoupling (Slow Transmetalation) Issue->Cause3 Fix1 Strict Degassing (Argon Sparge) Cause1->Fix1 Fix2 Lower Temp to 80°C Use Milder Base Cause2->Fix2 Fix3 Increase Halide Ratio Use XPhos Ligand Cause3->Fix3

Caption: Logical troubleshooting matrix for common Suzuki-Miyaura coupling failures.

  • Protodeboronation: If LC-MS reveals a high concentration of fluorobenzene (the protodeboronation product of 3-fluorophenylboronic acid), the base is too strong or the temperature is too high. Switch from Na₂CO₃ to K₃PO₄ and ensure the temperature does not exceed 80 °C[5].

  • Homocoupling: The presence of 3,3'-difluorobiphenyl indicates that transmetalation is occurring slower than the oxidative addition of a second boronic acid molecule. Using an electron-rich, bulky ligand like XPhos accelerates the transmetalation step, outcompeting the homocoupling pathway[5].

References

  • BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." BenchChem.
  • MDPI. "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines." MDPI Molecules.
  • Comptes Rendus de l'Académie des Sciences. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • BenchChem. "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." BenchChem.
  • Organic Chemistry Portal. "Suzuki Coupling.

Sources

Application Note: High-Efficiency Conversion of Pyrimidin-4-ol to 4-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The conversion of pyrimidin-4-ol (which predominantly exists as its tautomer, pyrimidin-4(3H)-one) to 4-chloropyrimidine is a cornerstone transformation in heterocyclic chemistry. 4-Chloropyrimidines are highly electrophilic and serve as critical intermediates for Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions in the synthesis of kinase inhibitors and other pharmaceutical agents 1.

The standard reagent for this transformation is Phosphorus Oxychloride (


). The reaction is not a simple substitution; it is a dehydration-halogenation sequence driven by the oxophilicity of phosphorus.

Mechanistic Causality: The lactam oxygen of pyrimidin-4(3H)-one attacks the electrophilic phosphorus of


, expelling a chloride ion. This forms a highly reactive phosphorodichloridate intermediate. The expelled chloride ion then acts as a nucleophile, attacking the C4 position of the pyrimidine ring. The subsequent elimination of the dichlorophosphate leaving group restores aromaticity, yielding the 4-chloropyrimidine 2.

Reagent Selection and Optimization

To accelerate this process and neutralize the generated


, organic bases are employed as acid scavengers and nucleophilic catalysts. The choice of base and solvent conditions drastically alters the safety and scalability of the workflow.
  • Phosphorus Oxychloride (

    
    ):  Traditionally acts as both the chlorinating agent and the solvent. However, using excess 
    
    
    
    presents severe safety hazards during the aqueous quench due to highly exothermic hydrolysis [[2]]().
  • Base Catalysts: N,N-dimethylaniline is preferred for traditional reflux methods as it minimizes alkylation side reactions compared to primary or secondary amines 1. Triethylamine is highly effective but requires careful temperature control [[3]]().

  • Modern Equimolar Protocols: Recent advancements have shifted toward solvent-free conditions using strictly equimolar ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (1 equivalent per hydroxyl group) and pyridine in sealed reactors. This minimizes toxic waste and eliminates the dangerous distillation steps associated with excess reagent .
    

Experimental Workflows

ChlorinationWorkflow Substrate Pyrimidin-4-ol (Starting Material) MethodA Protocol A: Excess POCl3 + N,N-Dimethylaniline Substrate->MethodA MethodB Protocol B: Equimolar POCl3 + Pyridine (Sealed Reactor) Substrate->MethodB Reflux Reflux at 105-120°C (3-4 hours) MethodA->Reflux HeatSealed Heat at 160°C (2 hours) MethodB->HeatSealed Distill Vacuum Distillation (Remove Excess POCl3) Reflux->Distill QuenchB Direct Aqueous Quench (Adjust pH to 8-9) HeatSealed->QuenchB QuenchA Careful Ice-Water Quench (Maintain T < 40°C) Distill->QuenchA Extract DCM Extraction & Organic Phase Drying QuenchA->Extract QuenchB->Extract Product 4-Chloropyrimidine (Isolated Product) Extract->Product

Experimental workflows for the chlorination of pyrimidin-4-ol to 4-chloropyrimidine.

Protocol A: Traditional Reflux Method (Scale: 100 mmol)

This method utilizes


 as both the reagent and the solvent, relying on an amine catalyst to drive the reaction to completion.
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add pyrimidin-4-ol (9.61 g, 100 mmol) 2.

  • Reagent Addition: Slowly add

    
     (46 mL, ~500 mmol, 5.0 eq). Causality: The excess 
    
    
    
    maintains a fluid reaction mixture and drives the equilibrium toward the chlorinated product 3.
  • Catalyst: Dropwise add N,N-dimethylaniline (12.1 g, 100 mmol, 1.0 eq) at 0 °C to control the initial exothermic complexation [[1]]().

  • Reaction: Heat the mixture to reflux (approx. 105–120 °C) for 3 to 4 hours. Self-Validation: Monitor the consumption of starting material via TLC by quenching a 50

    
    L aliquot in saturated 
    
    
    
    and extracting with ethyl acetate.
  • Distillation: Cool to room temperature. Equip a short-path distillation apparatus and remove excess

    
     under reduced pressure. Critical Safety Note: Do not distill to dryness. Leaving a small volume of liquid prevents the explosive decomposition of concentrated phosphorodichloridate/amine complexes 2.
    
  • Quenching: Dissolve the concentrated residue in dichloromethane (DCM, 100 mL) and add it dropwise to a vigorously stirred mixture of crushed ice and water (200 g). Self-Validation: Monitor the internal temperature continuously to ensure it remains below 40 °C to prevent product hydrolysis 4.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash combined organic layers with cold saturated aqueous

    
     until the aqueous phase pH is > 7. Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the crude 4-chloropyrimidine.
Protocol B: Modern Equimolar Solvent-Free Method (Scale: 300 mmol)

This protocol is engineered for large-scale batch preparations, drastically reducing hazardous waste by utilizing exact stoichiometric ratios.

  • Setup: To a 150 mL Teflon-lined stainless steel reactor, add pyrimidin-4-ol (28.8 g, 300 mmol) [[5]]().

  • Reagent Addition: Add precisely equimolar ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (28 mL, 300 mmol, 1.0 eq) and pyridine (24.2 mL, 300 mmol, 1.0 eq) . Causality: The sealed environment prevents the escape of volatile intermediates. The reaction relies on the molten state of the reactants and pyridine hydrochloride at high temperatures, eliminating the need for a bulk solvent 5.
    
  • Reaction: Seal the reactor and heat to 160 °C for exactly 2 hours.

  • Quenching: Allow the reactor to cool completely to room temperature before carefully opening. Quench the contents directly with cold water (~0 °C, 100 mL) 5.

  • Workup: Adjust the solution's pH to 8–9 using a saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     solution. Isolate the product via DCM extraction (3 × 100 mL). Dry and concentrate as described in Protocol A .
    

Quantitative Data Summarization

The following table summarizes the expected outcomes and operational parameters across different pyrimidine substrates and chlorination methodologies.

Substrate / MethodReagentsTemp (°C)Time (h)Workup MethodYield (%)
Pyrimidin-4-ol (Reflux)

(5 eq),

(1 eq)
105-1203-4Vacuum Distill + Ice Quench75 - 85
Pyrimidin-4-ol (Sealed)

(1 eq), Pyridine (1 eq)
1602Direct Ice Quench + Base80 - 92
2-Amino-pyrimidin-4-ol

(Excess)
1203Distill + Ice Quench76.4
4,6-Dihydroxypyrimidine

(Excess),

(Catalyst)
80-902-3Distill + Ice Quench> 90

Data synthesized from established synthetic benchmarks 4, 5, 3.

References

  • Title: How to Synthesize 2-Amino-4-chloropyrimidine?
  • Source: nih.
  • Source: benchchem.
  • Title: Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)
  • Source: google.

Sources

Controlling Regioselectivity: A Guide to N- vs. O-Alkylation of Pyrimidin-4-ols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for O-alkylation vs N-alkylation of pyrimidin-4-ols Content Type: Application Note & Protocol Guide

Introduction: The Ambident Nucleophile Challenge

Pyrimidin-4-ols represent a classic case of ambident nucleophilicity . In solution, these heterocycles exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms. While the lactam form (pyrimidin-4(3H)-one) generally predominates in polar media, the anion generated upon deprotonation delocalizes charge across the N3 nitrogen and the O4 oxygen.

  • N-Alkylation (N3): typically yields the thermodynamically stable amide-like product.

  • O-Alkylation (O4): yields the imidate ether (alkoxypyrimidine), often required for specific kinase inhibitor scaffolds or as a precursor for nucleophilic aromatic substitution (SNAr).

Achieving high regioselectivity requires manipulating the Hard-Soft Acid-Base (HSAB) properties, solvent polarity, and transition state energetics.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence points for alkylation.

ReactionPathway cluster_legend Selectivity Drivers Tautomer Pyrimidin-4-ol (Tautomeric Equilibrium) Anion Delocalized Anion (Ambident Nucleophile) Tautomer->Anion Base Deprotonation N_Product N3-Alkyl Pyrimidinone (Thermodynamic Product) Anion->N_Product Polar Solvent Hard Base (K2CO3) Dissociated Ion Pair O_Product 4-Alkoxy Pyrimidine (Kinetic/Chemospecific) Anion->O_Product Ag+ Coordination OR Mitsunobu Legend N-Alkylation: Favored by polar aprotic solvents (DMF) O-Alkylation: Favored by Ag salts or Mitsunobu conditions

Figure 1: Mechanistic divergence in pyrimidine alkylation. The choice of reagents dictates the reaction trajectory.

Strategic Decision Matrix

Select your protocol based on the desired outcome and available reagents.

FeatureProtocol A: N-Alkylation Protocol B: O-Alkylation (Mitsunobu) Protocol C: O-Alkylation (Ag Salts)
Primary Target N3-Nitrogen O4-Oxygen O4-Oxygen
Mechanism SN2 (Dissociated Ion Pair)SN2 (Oxyphosphonium activation)SN1 / Ag-assisted SN2
Reagents Alkyl Halide, K₂CO₃ or Cs₂CO₃Alcohol (ROH), PPh₃, DIAD/DEADAlkyl Halide, Ag₂CO₃
Solvent Polar Aprotic (DMF, DMSO)Non-polar/Ethereal (THF, Toluene)Non-polar (Benzene, Toluene)
Key Advantage Scalable, inexpensive, thermodynamic stability.Highest regioselectivity (>95:5 O:N).Good for halides sensitive to Mitsunobu.
Limitation Difficult to avoid trace O-alkylation.Atom economy (generates Ph₃PO).Expensive (Silver), heterogeneous.

Detailed Experimental Protocols

Protocol A: N-Selective Alkylation (Thermodynamic Control)

Objective: Synthesize N3-alkylated pyrimidin-4(3H)-ones. Principle: Using a hard base in a polar aprotic solvent promotes the formation of a "naked" anion or a solvent-separated ion pair. The nitrogen (N3), being the softer nucleophile compared to oxygen, attacks the soft electrophile (alkyl halide) preferentially under thermodynamic control.

Materials:

  • Pyrimidin-4-ol derivative (1.0 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv) (Bromides or Iodides preferred)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the pyrimidin-4-ol substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the anion prior to electrophile introduction.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Caution: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent exotherms and poly-alkylation.

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. Typical reaction time is 2–6 hours.

  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-water (5x reaction volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization or Flash Chromatography (typically requires polar eluents like DCM/MeOH due to the amide nature).

Protocol B: O-Selective Alkylation (Mitsunobu Conditions)

Objective: Synthesize 4-alkoxypyrimidines. Principle: This method does not use alkyl halides. Instead, it couples the pyrimidin-4-ol with a primary or secondary alcohol. The reaction proceeds via an oxyphosphonium intermediate.[1] Since the pyrimidine acts as the nucleophile (H-donor) attacking the activated alcohol, the reaction is driven by the pKa of the pyrimidine (~9) relative to the betaine, exclusively favoring the O-linkage.

Materials:

  • Pyrimidin-4-ol derivative (1.0 equiv)

  • Alcohol (R-OH) (1.0 – 1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)[2]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve the pyrimidin-4-ol (1.0 equiv), the alcohol R-OH (1.1 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C in an ice bath. Critical: Low temperature controls the exothermic formation of the betaine intermediate.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–24 hours.

  • Workup:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Triturate the residue with cold Diethyl Ether or Hexane/EtOAc (9:1). This often precipitates the bulk of the Triphenylphosphine oxide (Ph₃PO) byproduct. Filter off the solid.

  • Purification: Flash Chromatography.

    • Note: O-alkylated products are generally less polar than their N-alkylated isomers and elute earlier.

Protocol C: O-Selective Alkylation (Silver Salt Method)

Objective: O-alkylation when Mitsunobu is not viable (e.g., tertiary alkyl groups or lack of alcohol precursor). Principle: The "Silver Effect." Ag⁺ coordinates strongly to the lone pair of the heterocyclic nitrogen (N3) and the halide leaving group. This coordination blocks the N-site and facilitates SN1-like character at the oxygen.

Materials:

  • Pyrimidin-4-ol (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Silver Carbonate (Ag₂CO₃) (1.0 – 1.5 equiv)

  • Solvent: Toluene or Benzene (Non-polar is critical)

Procedure:

  • Suspend pyrimidin-4-ol and Ag₂CO₃ in Toluene.

  • Add Alkyl Halide.

  • Reflux in the dark (wrap flask in foil) for 12–18 hours.

  • Filter through a Celite pad to remove silver salts.

  • Concentrate and purify.[3]

Analytical Validation (The "Truth" Test)

Distinguishing N- vs O-isomers is critical. Do not rely solely on TLC.

MethodN-Alkyl (Lactam) O-Alkyl (Lactim Ether)
1H NMR (Aromatic) Protons on the ring often shift downfield due to loss of aromaticity/amide character.Ring protons often upfield relative to N-isomer; aromaticity is fully retained.
13C NMR (C4) Carbonyl Signal: δ 160–170 ppm (Characteristic C=O)Imidate Signal: δ 160–170 ppm (Often shifted upfield by 2-5 ppm vs C=O, but close).
13C NMR (N-CH vs O-CH) N-CH₂ typically δ 40–50 ppm.O-CH₂ typically δ 60–70 ppm (Deshielded by Oxygen).
HMBC (Definitive) Alkyl protons correlate to C2 and C4 .Alkyl protons correlate only to C4 .
UV-Vis λmax typically longer (red-shifted) due to conjugation.λmax typically shorter (blue-shifted).
Workflow Diagram

Validation Start Crude Reaction Mixture TLC TLC Analysis (O-alkyl usually less polar) Start->TLC NMR 1H & 13C NMR TLC->NMR Decision Ambiguous Shifts? NMR->Decision HMBC Run HMBC Experiment Decision->HMBC Yes Final Confirm Regiochemistry Decision->Final No (Shifts Clear) HMBC->Final

Figure 2: Analytical workflow for confirming regiochemistry.

References

  • Mechanism of Ambient Nucleophiles: Gompper, R. "Relations between Structure and Reactivity of Functional Groups." Angewandte Chemie International Edition, vol. 3, no. 8, 1964, pp. 560–570. Link

  • Mitsunobu Reaction on Pyrimidines: Aberle, N. S., et al. "The Mitsunobu Reaction of Pyrimidin-4-ols." Tetrahedron Letters, vol. 44, no. 28, 2003, pp. 5269–5271. Link

  • Silver Salt Methodology: Hopkins, G. C., et al. "N- vs O-Alkylation in the Pyrimidine Series." Journal of Organic Chemistry, vol. 31, no. 12, 1966, pp. 3969–3973. Link

  • NMR Distinction: Singh, P., et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 16, 2013, pp. 4663-4668.[4] Link

Sources

Application Note: Solvent Selection Strategies for the Recrystallization of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into pyrimidine scaffolds fundamentally alters the physicochemical landscape of the molecule, creating a distinct "solubility cliff" compared to non-fluorinated analogs. This guide addresses the specific challenges of recrystallizing fluorinated pyrimidines—specifically the balance between lipophilicity modulation (due to the C–F bond) and high crystal lattice energy (due to strong dipole stacking).

This protocol moves beyond trial-and-error, utilizing a Dielectric-Solubility Mapping approach to select solvent systems that maximize impurity rejection while controlling polymorphic form.

The Fluorine Effect: Physicochemical Considerations

Before selecting a solvent, one must understand why fluorinated pyrimidines behave differently than their hydrogenated counterparts.

The Electrostatic Wall

The C–F bond is highly polar but non-polarizable. Unlike a C–H bond, the fluorine atom holds three lone pairs tightly, creating a region of high electron density that repels other electron-rich solvents (like carbonyl oxygens in acetone) unless specific orientation requirements are met.

  • Consequence: Fluorinated pyrimidines often exhibit "oiling out" (liquid-liquid phase separation) in moderately polar solvents before crystallizing.

  • Lattice Energy: The dipole of the C–F bond often leads to strong antiparallel stacking in the crystal lattice, resulting in high melting points (e.g., 5-Fluorouracil

    
    ). Breaking this lattice requires solvents with high dielectric constants or strong H-bond donor capabilities.
    
Solubility Profiles
Solvent ClassInteraction MechanismSuitabilityRisk Factor
Polar Protic (Water, MeOH, EtOH)H-bonding to Pyrimidine N and C=O.High Solvate formation (Hydrates).
Polar Aprotic (DMSO, DMF, DMAc)Dipole-Dipole interactions.High (Dissolution)Difficult removal; Product loss in mother liquor.
Esters/Ketones (EtOAc, Acetone)Weak Dipole interactions.Medium Oiling out; Low solubility at reflux.
Ethers/Alkanes (THF, Heptane)Minimal interaction.Low (Antisolvent)Peroxide formation (Ethers); Static charge (Alkanes).

Solvent Screening Strategy (The Decision Matrix)

The following logic flow ensures the selection of a solvent system that balances yield with purity.

SolventSelection Start Start: Fluorinated Pyrimidine Crude SolubilityTest Solubility Test at Reflux (T_max) Start->SolubilityTest HighSol Soluble < 5 vol? SolubilityTest->HighSol ModSol Soluble 5-20 vol? SolubilityTest->ModSol LowSol Insoluble > 20 vol? SolubilityTest->LowSol Class1 Use Cooling Crystallization (Risk: Low Yield) HighSol->Class1 Class2 Ideal Candidate for Thermal Gradient ModSol->Class2 Class3 Requires Binary System (Solvent/Antisolvent) LowSol->Class3 CheckOil Check for Oiling Out (Cloud point vs. Oil point) Class2->CheckOil ActionOil Add Seed Crystals at T_cloud + 5°C CheckOil->ActionOil Oils out ActionClear Slow Cooling (0.1°C/min) CheckOil->ActionClear Remains solution

Figure 1: Decision Matrix for Solvent Selection. "vol" refers to volumes of solvent relative to solute weight (mL/g).

Detailed Protocols

Protocol A: Thermal Gradient Recrystallization (Preferred)

Best for: Compounds with moderate solubility in alcohols or water (e.g., 5-FU in Water/Ethanol).

Materials:

  • Crude Fluorinated Pyrimidine[1]

  • Solvent: Water (Type I) or Ethanol (Anhydrous)

  • Equipment: Jacketed reactor or EasyMax™ workstation with turbidity probe.

Step-by-Step Procedure:

  • Slurry Generation: Suspend the crude solid in the solvent at room temperature. Start with 10 volumes (10 mL solvent per 1 g solid).

  • Thermal Dissolution: Heat the slurry to

    
    .
    
    • Checkpoint: If solids remain, add solvent in 1-volume increments. Wait 5 minutes between additions.

    • Target: Complete dissolution at high temperature.

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE membrane (pre-heated) to remove insoluble mechanical impurities.

  • Nucleation Control (Critical):

    • Cool the filtrate rapidly to

      
       (the temperature where the solution turns hazy).
      
    • Validation: If the haze looks like "oil droplets" rather than particles, reheat immediately and add 5% more solvent.

  • Crystal Growth: Once stable nucleation is observed, cool at a controlled rate of 0.2°C/min to

    
    .
    
  • Digestion: Hold the slurry at the final temperature for 2 hours. This "Ostwald Ripening" phase allows F-F stacking interactions to stabilize the lattice, purging impurities.

  • Isolation: Filter and wash with cold solvent.

Protocol B: Antisolvent "Crash" Crystallization

Best for: Highly insoluble fluorinated heterocycles requiring DMSO/DMF for dissolution.

Materials:

  • Solvent: DMSO or DMF (Class 2 - Use only if necessary)

  • Antisolvent: Water or Isopropanol

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material in the minimum amount of DMSO at Room Temperature (or slightly warmed to 40°C).

  • Polishing: Filter to remove particulates.

  • The "Reverse Addition" Technique:

    • Do NOT pour antisolvent into the DMSO solution (this causes local supersaturation and amorphous precipitation).

    • Instead: Slowly feed the DMSO solution into a larger volume of stirring antisolvent (Ratio 1:5 or 1:10).

  • Aging: Stir the resulting suspension for 4-6 hours.

  • Wash: Extensive washing with water is required to remove residual DMSO (residual solvents are a regulatory critical quality attribute).

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Fluorinated compounds are notorious for Liquid-Liquid Phase Separation (LLPS).

  • Cause: The gap between the melting point of the solvated species and the saturation temperature is too narrow.

  • Solution:

    • Seed Loading: Add 1-2 wt% of pure seed crystals at the metastable zone width (MSZW) boundary.

    • Solvent Modification: Add a small percentage (5-10%) of a more polar solvent to increase the dielectric constant of the medium.

Polymorph Control

Fluorinated pyrimidines often exhibit polymorphism (e.g., 5-FU has Form I and Form II).

  • Form I (Thermodynamic): Usually obtained from slow cooling in water or alcohols.

  • Form II (Kinetic): Often results from rapid antisolvent precipitation.

  • Validation: Always perform PXRD (Powder X-Ray Diffraction) on the dried cake.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Preparation cluster_1 Thermal Cycle cluster_2 Crystallization Step1 Weigh Crude (Target: 10g) Step2 Solvent Addn (Start: 10V) Step1->Step2 Step3 Heat to Reflux (Dissolution) Step2->Step3 Step4 Hot Filtration (Remove Insolubles) Step3->Step4 Step5 Cool to Cloud Pt (Nucleation) Step4->Step5 Step6 Linear Cooling (0.2°C/min) Step5->Step6

Figure 2: Standard Thermal Gradient Workflow for Fluorinated Pyrimidines.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Zorrilla-Veloz, S. K., et al. (2018). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 63(11), 4237–4246. [Link]

  • Davey, R. J., Garside, J., & Threlfall, T. (2013). Crystallization: Basic Concepts and Industrial Applications. Butterworth-Heinemann. (Standard Text for Solvent Selection Methodologies).
  • PubChem. (n.d.). 5-Fluorouracil Compound Summary (Physical Properties). National Library of Medicine. [Link]

Sources

Application Note: Scalable Synthesis of 2-Cyclopropyl-pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of 2-cyclopropyl-6-methylpyrimidin-4(3H)-one , a representative and versatile scaffold in medicinal chemistry. The protocol is designed for transferability from gram-scale optimization to kilogram-scale production.

Executive Summary

The 2-cyclopropyl-pyrimidin-4-one scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in antiviral (e.g., HIV non-nucleoside reverse transcriptase inhibitors) and anti-inflammatory agents (e.g., COX-2 inhibitors).[1] While laboratory-scale synthesis often relies on diverse methodologies, industrial scale-up demands routes that minimize chromatographic purification and avoid hazardous reagents.[1]

This guide details a convergent, two-step scalable protocol relying on the condensation of cyclopropanecarboxamidine with


-keto esters. Key features include:
  • Avoidance of Gaseous HCl: Utilizing a base-catalyzed imidate route for amidine synthesis.

  • Chromatography-Free Purification: Isolation via pH-controlled precipitation and crystallization.

  • Cyclopropyl Stability: Process parameters optimized to prevent acid-catalyzed ring opening.

Retrosynthetic Analysis & Pathway

The most robust disconnection for the pyrimidin-4-one system involves the condensation of a 1,3-dielectrophile (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-keto ester) with a 1,3-dinucleophile (amidine).

Retrosynthesis Target 2-Cyclopropyl-6-methylpyrimidin-4(3H)-one (Target Scaffold) Disconnection Target->Disconnection Retro-Aldol / Claisen Precursor1 Cyclopropanecarboxamidine HCl (Amidine Salt) Disconnection->Precursor1 Precursor2 Ethyl Acetoacetate (Beta-Keto Ester) Disconnection->Precursor2 StartMat Cyclopropanecarbonitrile (Commercial Starting Material) Precursor1->StartMat Pinner-like Reaction (NaOMe / NH4Cl)

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the pyrimidine ring.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Amidine Synthesis Temp < 40°CPrevent thermal decomposition of the imidate intermediate.
Base Stoichiometry 2.5 – 3.0 eq.Neutralize Amidine HCl (1 eq) + Enolize

-keto ester (1 eq) + Drive equilibrium.
Quench pH 6.0 – 7.0The product is amphoteric. pH < 3 risks ring opening; pH > 9 solubilizes it as a salt.
Solvent Water Content < 0.5% (Step 1)Water hydrolyzes the imidate ester back to the unreactive amide.

Detailed Experimental Protocols

Step 1: Scalable Synthesis of Cyclopropanecarboxamidine HCl

Note: Traditional Pinner reactions use corrosive HCl gas. This modified protocol uses sodium methoxide, which is safer and more amenable to scale-up.[1]

Reagents:

  • Cyclopropanecarbonitrile (1.0 eq)[1]

  • Sodium Methoxide (0.1 eq, 30% in MeOH)

  • Ammonium Chloride (1.05 eq)[1]

  • Methanol (anhydrous, 5 vol)[1]

Workflow:

  • Imidate Formation: Charge Cyclopropanecarbonitrile and Methanol into a reactor. Inert with

    
    .
    
  • Add Sodium Methoxide solution dropwise at 20–25°C. Stir for 6–12 hours.

    • IPC (In-Process Control):[1] Monitor disappearance of nitrile peak (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       IR) or by GC.
      
  • Amidine Formation: Add solid Ammonium Chloride in one portion. The reaction is slightly endothermic.

  • Stir at 25–30°C for 12–16 hours. The slurry thickens as NaCl precipitates and Amidine HCl forms.

  • Workup: Cool to 0°C. Filter off the inorganic salts (NaCl).

  • Concentrate the filtrate to dryness to yield crude Cyclopropanecarboxamidine HCl as a hygroscopic white solid.

    • Yield: Typically 85–95%.

    • Purity: Sufficient for Step 2 without recrystallization.[2]

Step 2: Condensation to 2-Cyclopropyl-6-methylpyrimidin-4(3H)-one[1]

Reagents:

  • Cyclopropanecarboxamidine HCl (from Step 1, 1.0 eq)[1]

  • Ethyl Acetoacetate (1.1 eq)[1]

  • Sodium Ethoxide (2.5 eq, 21% wt in EtOH)[1]

  • Ethanol (anhydrous, 10 vol)

Workflow:

  • Base Preparation: Charge Ethanol and Sodium Ethoxide solution into the reactor.

  • Amidine Release: Add Cyclopropanecarboxamidine HCl portion-wise at 20°C. Stir for 30 min to liberate the free base amidine.

  • Condensation: Add Ethyl Acetoacetate dropwise over 30 minutes to control the mild exotherm.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism:[3][4][5][6][7] The amidine attacks the ketone carbonyl (more electrophilic), followed by cyclization onto the ester.[1]

    • IPC:[5] HPLC should show < 2% remaining amidine.

  • Isolation (Critical Step):

    • Distill off ~70% of the Ethanol under reduced pressure.[1]

    • Add Water (10 vol) to dissolve the sodium salt of the pyrimidine.

    • Optional: Wash the aqueous layer with Ethyl Acetate (2 vol) to remove unreacted ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -keto ester (improves final color).
      
    • Acidification: Slowly add 6N HCl to the aqueous phase at 20°C until pH 6–7 is reached.

    • Observation: The product will precipitate as a white to off-white solid.

  • Purification:

    • Cool the slurry to 0–5°C and age for 2 hours.

    • Filter the solid and wash with cold Water (2 x 2 vol) followed by cold Acetone (1 vol).

    • Dry in a vacuum oven at 45°C.

Analytical Validation

Characterization Data (Expected):

  • Appearance: White crystalline solid.

  • Melting Point: 218–220°C (Lit.[1] range).

  • 1H NMR (400 MHz, DMSO-d6):

    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       12.4 (br s, 1H, NH) – Tautomeric proton
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       5.95 (s, 1H, C5-H) – Characteristic pyrimidine singlet
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       2.15 (s, 3H, CH3)
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       1.90 (m, 1H, Cyclopropyl CH)
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       0.9–1.1 (m, 4H, Cyclopropyl CH2)
      
  • Mass Spec (ESI): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    

Impurity Profile:

  • Unreacted Amidine: Removed during water wash.

  • Open-chain intermediates: Eliminated by ensuring full reflux time.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationEnsure anhydrous ethanol is used; water quenches the ethoxide base.
Gummy Precipitate pH overshoot during quenchDo not acidify below pH 5. If gummy, reheat aqueous slurry to 50°C and cool slowly to induce crystallization.[1]
Ring Opening Acid hydrolysisAvoid strong acids (pH < 1) and high temps during workup.[1] The cyclopropyl ring is sensitive to strong acid cleavage.
Odor Residual estersThe ethyl acetate wash in Step 5 is critical to remove "fruity" smelling unreacted starting materials.

References

  • General Pyrimidine Synthesis (The Principal Method)

    • Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines"[1]

    • Relevance: Foundational text on amidine-ketoester condens
    • Source: Brown, D. J.[1] (Wiley).[1]

  • Amidine Synthesis (Pinner vs. Modern)

    • Title: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride" (Contains relevant amidine/cyclopropyl handling protocols).
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][1]

  • Specific Derivative Synthesis (2-isopropyl analog comparison)

    • Title: "2-Isopropyl-6-methylpyrimidin-4(3H)-one" (Crystal structure and synthesis conditions analogous to cyclopropyl).[1]

    • Source: PMC - NIH.
    • URL:[Link]

  • Biological Relevance & Derivatives

    • Title: "Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)
    • Source: Indian Journal of Pharmaceutical Educ
    • URL:[Link][1]

Sources

Advanced Strategies for the C-5 Functionalization of 6-Arylpyrimidin-4-ols: Mechanisms, Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Arylpyrimidin-4-ols are privileged pharmacophores embedded in numerous biologically active molecules, including CDK4/6 inhibitors (e.g., Abemaciclib), antimicrobial agents, and TRPV1 antagonists[1]. During lead optimization and structure-activity relationship (SAR) exploration, the C-5 position of the pyrimidine ring serves as a highly strategic vector for structural diversification. This application note provides a comprehensive, self-validating guide to functionalizing the C-5 position via electrophilic halogenation, transition-metal-catalyzed cross-coupling, and direct C-H activation.

Mechanistic Rationale: The C-5 Nucleophilic Hotspot

In solution, 6-arylpyrimidin-4-ols exist in a dynamic tautomeric equilibrium with their 6-arylpyrimidin-4(3H)-one counterparts. The hydroxyl/oxo group at the C-4 position exerts a strong resonance-donating (+M) effect, which significantly enriches the electron density at the adjacent C-5 position. Consequently, the C-5 carbon acts as the Highest Occupied Molecular Orbital (HOMO) hotspot, making it highly susceptible to electrophilic aromatic substitution (EAS)[2].

This intrinsic electronic bias allows for two primary functionalization strategies:

  • Two-Stage Cross-Coupling : Initial electrophilic halogenation at C-5 (using Br₂ or NBS)[3][4], followed by transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira).

  • Direct C-H Functionalization : Late-stage, direct C-H activation utilizing transition metals (Pd, Ru) or organocatalytic methods to forge C-C or C-Heteroatom bonds without pre-functionalization[5].

G A 6-Arylpyrimidin-4-ol (Starting Material) B 5-Bromo-6-arylpyrimidin-4-ol (Intermediate) A->B Br2, AcOH or NBS, MeCN D 5-Sulfenyl-6-arylpyrimidin-4-ol (Direct C-H Product) A->D Ar-SH, I2 DMSO, Heat C 5,6-Diarylpyrimidin-4-ol (Suzuki Product) B->C Ar-B(OH)2, Pd cat. Base, Heat

Divergent synthetic pathways for the C-5 functionalization of 6-arylpyrimidin-4-ols.

Quantitative Data: Comparative Analysis of C-5 Functionalization Strategies

To assist in route scouting, the following table summarizes the operational metrics of the most common C-5 functionalization strategies.

Functionalization StrategyReagents / CatalystsTypical YieldsFunctional Group ToleranceScalability
Electrophilic Bromination Br₂/AcOH or NBS/MeCN75–95%Moderate (Sensitive to oxidation)High (kg scale)
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃60–85%HighMedium-High
Direct C-H Arylation Pd(OAc)₂, Ar-I, Ag₂CO₃40–70%ModerateLow-Medium
Direct C-H Sulfenylation Ar-SH, I₂ or NCS65–90%HighMedium

Standard Operating Protocols (SOPs)

SOP 1: Regioselective C-5 Bromination (The Gateway Reaction)

Causality & Design : Glacial acetic acid is utilized as the solvent because it solubilizes the pyrimidinone tautomer and provides a polar protic environment that stabilizes the Wheland intermediate formed during electrophilic attack[3]. Bromine is added dropwise to precisely control the exotherm and prevent over-oxidation.

Step-by-Step Procedure :

  • Suspend 6-arylpyrimidin-4-ol (1.0 equiv) in glacial acetic acid (approx. 10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Heat the suspension gently to 70 °C to ensure complete dissolution, then cool to room temperature[3].

  • Prepare a solution of Br₂ (1.05 equiv) in glacial acetic acid (2 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Stir the reaction at room temperature for 4 hours. Self-Validation Cue: The reaction is complete when the distinct red color of molecular bromine dissipates into a pale yellow/colorless solution[3].

  • Remove the solvent by distillation under reduced pressure.

  • Triturate the resulting crude residue with diethyl ether (10 mL), filter, and recrystallize from ethanol to afford the pure 5-bromo-6-arylpyrimidin-4-ol as a solid[3].

SOP 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-5

Causality & Design : The 5-bromo derivative is subjected to Pd-catalyzed cross-coupling. Degassing the solvent mixture is absolutely critical; residual oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle. A biphasic 1,4-dioxane/water system is chosen to dissolve both the organic substrates and the inorganic base (Na₂CO₃).

Step-by-Step Procedure :

  • In a Schlenk flask, combine 5-bromo-6-arylpyrimidin-4-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

  • Add a solvent mixture of 1,4-dioxane and H₂O (4:1 v/v).

  • Sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes to rigorously deoxygenate the system.

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of inert gas to initiate the catalytic cycle.

  • Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash column chromatography.

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Insertion into C5-Br) Pd0->OA 5-Bromo-6-arylpyrimidin-4-ol TM Transmetalation (Ar-B(OH)2 + Base) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regeneration Prod 5,6-Diarylpyrimidin-4-ol RE->Prod Yields Product

Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-5 position.

SOP 3: Direct C-H Sulfenylation at C-5 (Advanced One-Step Functionalization)

Causality & Design : To bypass the halogenation step, direct C-H functionalization can be achieved. Using molecular iodine as a mild oxidant/catalyst facilitates the generation of an highly electrophilic sulfenyl iodide intermediate from the aryl thiol. This intermediate subsequently attacks the electron-rich C-5 position, cleanly forging a C-S bond.

Step-by-Step Procedure :

  • Dissolve 6-arylpyrimidin-4-ol (1.0 equiv) and aryl thiol (1.2 equiv) in anhydrous DMSO.

  • Add I₂ (0.2 equiv) to the solution.

  • Stir the mixture at 80 °C for 6–8 hours under an open-air atmosphere. Note: Atmospheric oxygen assists in regenerating the active iodine catalyst, making this a highly atom-economical process.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual iodine.

  • Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and purify via silica gel chromatography to yield the 5-sulfenyl-6-arylpyrimidin-4-ol.

References

  • PMC. "Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study". Available at:[Link]

  • ACS Publications. "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules". Available at:[Link]

  • ResearchGate. "Highly Efficient Method for C-5 Halogenation of Pyrimidine-Based Nucleosides in Ionic Liquids". Available at:[Link]

  • ResearchGate. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties". Available at:[Link]

Sources

Advanced Protocol: Stereoselective Synthesis of Pyrimidine-Based HMG-CoA Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Rosuvastatin and High-Affinity Analogs Application: Medicinal Chemistry, Process Optimization, and Pre-clinical Development Version: 2.4 (Julia-Kocienski Optimization)

Strategic Overview: The Pyrimidine Advantage

In the landscape of statin therapeutics, the transition from fungal-derived hexahydronaphthalene cores (Lovastatin, Simvastatin) to fully synthetic heterocycles marked a pivotal shift in pharmacokinetics. Among these, the pyrimidine-based scaffold (exemplified by Rosuvastatin) represents the gold standard for hydrophilicity and hepatoselectivity.

Unlike the lipophilic indole of fluvastatin or the pyrrole of atorvastatin, the pyrimidine core—specifically when substituted with a polar methane sulfonamide group—enhances binding affinity to the HMG-CoA reductase active site via distinct hydrogen bonding interactions with Ser565 and Arg568 .

Critical Synthetic Challenge

The synthesis of these analogs hinges on two distinct modules:

  • The Anchor (Pyrimidine Core): Construction of a highly substituted pyrimidine ring containing the critical 4-fluorophenyl and isopropyl groups.

  • The Warhead (Chiral Side Chain): Stereoselective installation of the (3R, 5S)-dihydroxyhept-6-enoic acid pharmacophore.

Expert Insight: While early generation protocols utilized Wittig reagents, this guide prioritizes the Julia-Kocienski Olefination .[1] This method is superior for process scalability, offering significantly higher E-selectivity (>99%) and easier removal of sulfone by-products compared to triphenylphosphine oxide.

Retrosynthetic Analysis & Pathway Map

The convergent strategy disconnects the target at the C6-C7 double bond. We utilize a "Sulfone-Aldehyde" coupling strategy, where the chiral center is pre-installed on the sulfone fragment to prevent racemization during the coupling.

G Target Rosuvastatin Calcium (Target Molecule) Coupling Step 3: Julia-Kocienski Olefination (Stereoselective C=C Bond Formation) Coupling->Target Deprotection & Salt Formation Core Pyrimidine Aldehyde Core (Electrophile) Core->Coupling SideChain Chiral Sulfone Side Chain (Nucleophile) SideChain->Coupling Core_Precursors 4-Fluorobenzaldehyde + Ethyl Acetoacetate + S-Methylisothiourea Core_Precursors->Core Cyclization & Oxidation SideChain_Precursors Kaneka Alcohol (Chiral Precursor) SideChain_Precursors->SideChain Functionalization

Figure 1: Convergent synthesis strategy utilizing the Julia-Kocienski disconnection to ensure high (E)-stereoselectivity.

Protocol A: Synthesis of the Pyrimidine Core

Objective: Preparation of N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide.

Reagents & Materials[1][2][3][4][5][6][7]
  • 4-Fluorobenzaldehyde (Purity >98%)

  • Ethyl isobutyrylacetate[2]

  • S-Methylisothiourea hemisulfate

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • Methanesulfonyl chloride (MsCl)

Step-by-Step Methodology
  • Hantzsch-Type Condensation:

    • Charge a reactor with 4-fluorobenzaldehyde (1.0 eq), ethyl isobutyrylacetate (1.1 eq), and thiourea derivative (1.2 eq) in ethanol.

    • Reflux for 16 hours. The mechanism involves an aldol condensation followed by a Michael addition and cyclization.

    • Checkpoint: Monitor TLC for the disappearance of the aldehyde. The intermediate dihydropyrimidine is often unstable; proceed immediately to oxidation.

  • Aromatization (Oxidation):

    • Cool the reaction mixture to 0°C. Add DDQ (1.1 eq) portion-wise.

    • Stir at room temperature for 3 hours.

    • Why DDQ? It provides a cleaner aromatization than HNO3/H2SO4, preventing nitration of the electron-rich fluorophenyl ring.

  • Sulfonylation (The Binding Switch):

    • Dissolve the pyrimidine intermediate in dry acetonitrile (MeCN).

    • Add NaH (60% dispersion, 2.2 eq) at -10°C. Caution: Hydrogen gas evolution.

    • Add Methanesulfonyl chloride (1.2 eq) dropwise.

    • Expert Tip: Maintain temperature below 0°C to prevent sulfonylation of the pyrimidine nitrogen at the wrong position (regio-control).

  • Formylation (Aldehyde Installation):

    • Reduce the ester group to alcohol using DIBAL-H (2.5 eq) in toluene at -78°C.

    • Oxidize the resulting alcohol to the aldehyde using TPAP/NMO or Swern conditions .

    • Yield Target: >65% over 4 steps.

Protocol B: The Julia-Kocienski Coupling (Key Step)

Objective: Stereoselective coupling of the Core Aldehyde with the Chiral Side Chain. Scope: This protocol uses a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivative, known for high E-selectivity.

Reagents
  • Core Aldehyde: From Protocol A.

  • Chiral Sulfone: tert-Butyl 2-((4R,6S)-6-((1-phenyl-1H-tetrazol-5-ylsulfonyl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide) or LiHMDS.

  • Solvent: THF (Anhydrous, <50 ppm H2O).

Experimental Workflow
StepActionCritical ParameterMechanism
1 Dissolution Dissolve Chiral Sulfone (1.0 eq) and Core Aldehyde (1.0 eq) in THF. Cool to -60°C .Pre-complexation prevents side reactions.
2 Deprotonation Add KHMDS (1.1 eq) dropwise over 20 mins.Formation of the sulfonyl carbanion.
3 Addition Stir at -60°C for 1 hour, then slowly warm to -10°C.Nucleophilic attack on aldehyde carbonyl.
4 Smiles Rearrangement Stir at -10°C for 2 hours.The PT group migrates from sulfur to oxygen, facilitating SO2 extrusion.
5 Quench Add saturated NH4Cl solution. Extract with EtOAc.[2]Stops reaction; protonates alkoxides.[2]

Data Validation (NMR):

  • Look for the trans-alkene coupling constant (

    
     Hz) in the proton NMR (
    
    
    
    6.5–6.7 ppm).
  • Pass Criteria: E:Z ratio > 99:1 via HPLC.

Protocol C: Global Deprotection & Calcium Salt Formation

Objective: Removal of acetonide/ester protecting groups and conversion to the bioactive calcium salt.

  • Acid Hydrolysis:

    • Treat the coupled product with 0.2 N HCl in THF/Water (4:1) at 25°C.

    • Monitor cleavage of the acetonide (diol protection) and tert-butyl ester.

    • Note: Avoid strong acids to prevent lactonization (formation of the inactive lactone form).

  • Salt Formation (The "Calcium Switch"):

    • Neutralize the free acid with NaOH (1.0 eq) to form the Sodium Salt.

    • Add Calcium Acetate or Calcium Chloride (0.55 eq) in water.

    • The Calcium salt will precipitate. Filter and wash with water.[3][4]

Mechanism of Action & SAR Visualization

The efficacy of the synthesized analog depends on specific interactions within the HMG-CoA Reductase catalytic domain.

SAR cluster_0 Inhibition Mechanism Drug_SideChain Dihydroxy Heptenoic Acid (Pharmacophore) Enz_Lys Lys735 / His752 (Anion Binding) Drug_SideChain->Enz_Lys Ionic Interaction (Mimics HMG-CoA substrate) Drug_Core Pyrimidine Core (Scaffold) Enz_Hydrophobic Hydrophobic Pocket (L-Domain) Drug_Core->Enz_Hydrophobic Van der Waals Drug_Sulfonamide Methane Sulfonamide (Polar Group) Enz_Ser Ser565 (H-Bonding) Drug_Sulfonamide->Enz_Ser Unique H-Bond (High Affinity) Enz_Site HMG-CoA Reductase Active Site

Figure 2: Structure-Activity Relationship (SAR) mapping the analog's binding mode to HMG-CoA Reductase residues.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low E-Selectivity (<95:5) Reaction temperature too high during KHMDS addition.Ensure internal probe reads <-60°C before base addition. Switch counter-ion to Lithium (LiHMDS) if necessary.[2]
Incomplete Deprotection Acid concentration too low or solvent too organic.Increase water content in THF/Water mix to solubilize the acid catalyst.
Lactone Formation pH dropped below 3.0 during workup.Maintain pH 6.5–7.5 during extraction. If lactone forms, hydrolyze with dilute NaOH before Ca salt formation.
Low Yield in Core Synthesis Regioisomer formation during sulfonylation.Use strictly anhydrous MeCN and ensure temperature is <0°C. Validate regiochemistry via NOESY NMR.

References

  • Watanabe, M., et al. (1997). "Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- and N-Methanesulfonyl Pyrrole-Substituted 3,5-Dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors." Bioorganic & Medicinal Chemistry, 5(2), 437–444.

  • Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.

  • AstraZeneca UK Ltd. (2001). "Process for the manufacture of pyrimidine derivatives."[5][6] U.S. Patent 6,844,437.[7]

  • Istvan, E. S., & Deisenhofer, J. (2001). "Structural mechanism for statin inhibition of HMG-CoA reductase."[8] Science, 292(5519), 1160-1164.

  • Prasad, K., et al. (1999). "A highly efficient synthesis of the potent HMG-CoA reductase inhibitor rosuvastatin." Tetrahedron Letters, 40(31), 5661-5664.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Pyrimidine Alkylation Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Alkylation Support Center. The synthesis of pyrimidine derivatives is a cornerstone of drug discovery, but the ambident nature of the pyrimidine core frequently leads to frustrating mixtures of O- and N-alkylated regioisomers. This guide is designed to help researchers troubleshoot selectivity issues by understanding the thermodynamic and kinetic drivers behind these reactions, supported by validated protocols and quantitative data.

Core Concepts & Troubleshooting FAQs

Q1: Why am I getting a mixture of O- and N-alkylated products when using standard alkyl halides and potassium carbonate? A1: Pyrimidin-2(1H)-ones are classic ambident nucleophiles, meaning their negative charge is delocalized across both the nitrogen and oxygen atoms. When you use standard conditions (e.g., K₂CO₃ in moderate polarity solvents), selectivity is governed by the ion-pairing state of the intermediate salt and the hardness/softness of your electrophile (1)[1]. According to Marcus theory and the Hard-Soft Acid-Base (HSAB) principle, hard electrophiles (like triflates) tend to favor the harder oxygen center, while soft electrophiles (like iodides) lean toward nitrogen[1]. However, if your solvent does not adequately separate the counter-ion (K⁺) from the pyrimidine enolate, the oxygen remains partially coordinated to the metal, leading to poor regiocontrol and a mixture of isomers.

Q2: How can I push my reaction to exclusively yield the O-alkylated pyrimidine? A2: To achieve exclusive O-alkylation, you must disrupt the tight ion pair and leave the oxygen fully exposed as a nucleophile. Switching your base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is highly effective; the large atomic radius of Cesium creates a solvent-separated ion pair (SIP) that strongly favors the O-regioisomer transition state (2)[2]. Alternatively, using K₂CO₃ in refluxing acetone has been validated to yield up to 87% of the O-alkylated product when reacting 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one with 4-(iodomethyl)pyrimidine (3)[3].

Q3: My target is the N1-alkylated derivative, but direct alkylation keeps yielding O-alkylated byproducts. How can I strictly enforce N-alkylation? A3: The most robust way to force N-alkylation is to temporarily mask the oxygen via silylation. By treating the pyrimidine with hexamethyldisilazane (HMDS), you form a silyl ether intermediate that completely blocks O-alkylation (4)[4]. Once silylated, the nitrogen becomes the sole nucleophilic site. A highly efficient protocol utilizes an ammonium sulfate-coated hydrothermal carbon (AS@HTC) catalyst in acetonitrile, driving N1-alkylation with >90% yields and zero O-alkylated byproducts (5)[5].

Quantitative Selectivity Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity across various pyrimidine substrates[5],[6],[4],[2].

Pyrimidine SubstrateAlkylating AgentBase / CatalystSolventTemp / TimeMajor ProductYield
6-Phenyl-4-(CF₃)pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidineK₂CO₃AcetoneReflux, 30 minO-Alkylated 87%
Uracil / Pyrimidine coreBromo-ethylacetateAS@HTC / HMDSAcetonitrile80°C, 12 hN1-Alkylated >90%
4,6-Diphenylpyrimidin-2(1H)-oneAlkyl HalidesCs₂CO₃DMFRoom TempO-Alkylated 81-91%
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidineIodomethaneNaHMDSTHFRoom TempN2-Alkylated 88%

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols have been established. Each includes specific workup steps designed to isolate the target isomer while stripping away catalysts and unreacted starting materials.

Protocol A: Chemoselective O-Alkylation (Acetone/K₂CO₃ Method)

Causality Note: Acetone provides sufficient polarity to dissolve the reactants while K₂CO₃ acts as a mild base. Limiting the reaction to 30 minutes prevents thermodynamic equilibration to the more stable N-alkylated product.

  • Preparation : To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3.0 mmol) and anhydrous K₂CO₃ (3.0 mmol)[3].

  • Solvent Addition : Suspend the solid mixture in 10 mL of acetone[7].

  • Reagent Introduction : While stirring, dropwise add a solution of the alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 3.0 mmol) dissolved in 5 mL of acetone[3].

  • Reaction : Heat the mixture to reflux and stir for exactly 30 minutes[3].

  • Workup : Remove the solvent under vacuum. Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water to remove the potassium salts[7].

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure O-alkylated product[3].

Protocol B: Silylation-Directed N1-Alkylation (AS@HTC Catalyzed)

Causality Note: The in-situ formation of the silyl ether physically prevents electrophilic attack at the oxygen. The AS@HTC acts as a heterogeneous catalyst to facilitate the subsequent N-alkylation.

  • Silylation : Combine the pyrimidine substrate (1.00 mmol) and AS@HTC catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS)[4].

  • Activation : Heat the mixture under reflux for 2 hours to ensure complete formation of the silylated pyrimidine intermediate (visually confirmed as a clear oil)[4].

  • Solvent Exchange : Cool the mixture to room temperature and dissolve the oil in 2.5 mL of anhydrous acetonitrile[7].

  • Alkylation : Add 2.0 equivalents of your chosen alkylating agent (e.g., propargyl bromide or bromo-ethylacetate)[4].

  • Reaction : Stir the mixture at 80 °C for 12 hours[4].

  • Workup : Filter the mixture to remove the solid heterogeneous catalyst, then evaporate the solvent under reduced pressure to isolate the N1-alkylated pyrimidine[7].

Workflow Visualization

Pyrimidine_Alkylation_Workflow Start Pyrimidine Substrate (Ambident Nucleophile) Decision Target Regioisomer? Start->Decision Path_O O-Alkylation Pathway Decision->Path_O Oxygen Path_N N-Alkylation Pathway Decision->Path_N Nitrogen O_Cond1 Base: Cs₂CO₃ Solvent: DMF (Promotes SIPs) Path_O->O_Cond1 O_Cond2 Base: K₂CO₃ Solvent: Acetone (Reflux, 30 min) Path_O->O_Cond2 N_Cond1 Step 1: HMDS Silylation (Blocks O-sites) Path_N->N_Cond1 O_Product Exclusive O-Alkylated Pyrimidine O_Cond1->O_Product O_Cond2->O_Product N_Cond2 Step 2: Alkyl Halide AS@HTC Catalyst Acetonitrile, 80°C N_Cond1->N_Cond2 N_Product Exclusive N1-Alkylated Pyrimidine N_Cond2->N_Product

Decision matrix for regioselective pyrimidine alkylation based on target isomer and reaction conditions.

References

  • A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis Source: Benchchem URL
  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles Source: ACS Publications URL
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone Source: Indian Academy of Sciences URL
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
  • Source: PMC (PubMed Central)
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine Source: ResearchGate URL

Sources

Technical Support Center: Troubleshooting Low Yields in Cyclopropylamidine Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopropylamidines are critical pharmacophores in modern drug discovery, particularly for antiviral (e.g., HCV NS3/4A protease inhibitors) and antibacterial agents. However, their condensation with electrophiles (such as


-keto esters, malonates, or enaminones) to form pyrimidines or imidazoles often suffers from erratic yields.

This guide addresses the unique intersection of amidine instability and cyclopropyl ring strain . Unlike simple acetamidines, the cyclopropyl moiety introduces specific steric bulk and electronic donor effects (


-conjugation) that require tailored reaction conditions.

Diagnostic Workflow

Before altering parameters, diagnose the failure mode using the following logic tree.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Step 1: Analyze Crude NMR/LCMS Is Cyclopropylamidine remaining? Start->CheckSM AmidineGone Amidine Consumed/Gone CheckSM->AmidineGone No AmidineRemains Amidine Unreacted CheckSM->AmidineRemains Yes CheckHydrolysis Is Cyclopropylamide (Amide) present? (M+1 of Amidine + 1 Da) AmidineGone->CheckHydrolysis CheckRingOpen Is Ring Opened? (Check aliphatic region in NMR) CheckHydrolysis->CheckRingOpen No Sol_Dry SOLUTION: Use Anhydrous Conditions Switch to NaOEt/EtOH CheckHydrolysis->Sol_Dry Yes (Hydrolysis) Sol_Temp SOLUTION: Lower Temp (<80°C) Avoid Strong Acids CheckRingOpen->Sol_Temp Yes (Decomposition) CheckSolubility Is the Amidine Salt dissolved? AmidineRemains->CheckSolubility CheckBase Is Base pKa > 12? CheckSolubility->CheckBase Yes Sol_FreeBase SOLUTION: Pre-neutralize Salt Switch to DMF/DMAc CheckSolubility->Sol_FreeBase No (Precipitate) CheckBase->Sol_FreeBase No (Base too weak)

Figure 1: Diagnostic logic for identifying the root cause of reaction failure. Blue nodes indicate decision points; Green nodes indicate solutions.

Part 1: Reagent Integrity & The "Hidden" Hydrolysis

Q: My LCMS shows a major peak at M+1 relative to the amidine mass, but no product. What happened?

A: Your amidine has hydrolyzed to the corresponding cyclopropylamide . Amidines are essentially "masked" amides. In the presence of trace water and base, they rapidly hydrolyze, releasing ammonia.

  • The Mechanism: The cyclopropyl group is an electron donor (via Walsh orbitals), which increases the electron density at the amidine carbon. While this makes it a better nucleophile, it also makes the protonated intermediate highly susceptible to nucleophilic attack by water [1].[1]

  • The Fix:

    • Drying: Dry your solvent (Ethanol/Methanol) over 3Å molecular sieves to <50 ppm water.

    • Base Choice: Avoid hydroxide bases (NaOH/KOH). Use the alkoxide corresponding to your solvent (e.g., Sodium Ethoxide in Ethanol) to ensure any equilibrium drives back to the starting material or product, rather than irreversible hydrolysis.

    • Salt Handling: Cyclopropylamidine HCl is hygroscopic. Dry the salt in a vacuum oven (40°C) over

      
       before use.
      

Q: Should I use the free base or the hydrochloride salt?

A: Always store and weigh the hydrochloride salt . Free cyclopropylamidine is volatile and unstable (prone to dimerization). Generate the free base in situ or immediately prior to reaction.

  • In situ protocol: Add the amidine HCl to the reaction vessel containing the alkoxide base. Stir for 15-30 minutes to ensure neutralization (NaCl precipitation) before adding the electrophile. This prevents the electrophile from reacting with the base preferentially.

Part 2: Reaction Optimization (Sterics & Kinetics)

Q: The reaction stalls with unreacted starting material, even after refluxing. Is the cyclopropyl group too bulky?

A: Yes, steric hindrance is a primary factor. The bond angles in the cyclopropyl ring (


) force the substituents into a rigid conformation. The adjacent amidine carbon is sterically shielded compared to a simple acetamidine or benzamidine [2].
  • Solvent Switch: Ethanol (boiling point 78°C) may not provide enough thermal energy to overcome the activation barrier. Switch to n-Butanol (117°C) or DMF (153°C).

  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M). Intermolecular condensation follows second-order kinetics; doubling concentration quadruples the rate.

Q: I see a "half-reacted" intermediate (acyclic). Why won't it cyclize?

A: You are likely trapping the intermediate due to insufficient base strength or leaving group ability. In pyrimidine synthesis (e.g., with


-keto esters), the reaction proceeds via:
  • Nucleophilic attack of amidine on the ketone (or ester).

  • Loss of water (or alcohol).

  • Intramolecular cyclization.

If the intermediate persists:

  • Force Dehydration: Add a Dean-Stark trap (if using Toluene) or molecular sieves to the reaction mixture to remove water/alcohol and drive the equilibrium.

  • Base Stoichiometry: Ensure you are using at least 1.2 - 1.5 equivalents of base. The formed pyrimidine often has acidic protons (if OH/NH tautomers exist) that consume base.

Part 3: Cyclopropyl Stability Issues

Q: I see complex decomposition and loss of the cyclopropyl signals in NMR. Is the ring opening?

A: The cyclopropyl ring is strained (~27.5 kcal/mol) and can open under specific conditions, particularly if the reaction becomes too acidic or involves radical pathways [3].

  • Acid Sensitivity: While amidines are basic, if you use a Lewis Acid catalyst (common in some Biginelli-type variations), the cyclopropyl ring can open via a homo-Michael addition pathway. Stick to basic conditions.

  • Thermal Limit: Avoid temperatures >140°C for prolonged periods.

  • Diagnostic Signal: In

    
     NMR, intact cyclopropyl protons appear upfield (
    
    
    
    0.5 - 1.2 ppm). If these disappear and you see alkene signals (
    
    
    5.0 - 6.0 ppm), the ring has opened.

Optimized Protocol: Synthesis of a Cyclopropyl-Pyrimidine

This protocol minimizes hydrolysis and maximizes thermal activation without compromising ring stability.

Reagents:

  • Cyclopropylamidine HCl (1.0 equiv)

  • 
    -Keto Ester (1.1 equiv)
    
  • Sodium Ethoxide (21% wt in EtOH) (1.5 equiv)

  • Absolute Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Neutralization: Charge the flask with Absolute Ethanol (0.5 M concentration relative to amidine). Add Sodium Ethoxide solution (1.5 equiv).

  • Amidine Addition: Add Cyclopropylamidine HCl (1.0 equiv) in one portion.

    • Checkpoint: Stir at room temperature for 20 minutes. The solution should become cloudy as NaCl precipitates. This confirms the free base is generated.

  • Condensation: Add the

    
    -Keto Ester (1.1 equiv) dropwise over 5 minutes.
    
  • Reaction: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Check TLC/LCMS every 2 hours. If conversion halts >50%, add 0.2 equiv more base.

  • Workup:

    • Cool to room temperature.[2]

    • Crucial Step: Acidify carefully with Acetic Acid to pH ~7. Do not use strong HCl, as this may open the ring or hydrolyze the product during workup.

    • Remove solvent under reduced pressure.[2]

    • Partition between Ethyl Acetate and Water. Wash organic layer with Brine.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient; otherwise, silica chromatography.

Data Summary: Solvent & Base Compatibility

SolventBaseTemp LimitSuitability for Cyclopropylamidine
Ethanol NaOEt78°CHigh. Standard condition. Good balance of solubility and temp.
Methanol NaOMe65°CMedium. Often too low temp for hindered substrates.
DMF

/ NaH
153°CHigh (for difficult cases). Excellent solubility, but harder workup.
Water NaOH100°CLow. High risk of amidine hydrolysis. Avoid.
Toluene NaH110°CMedium. Good for water removal (Dean-Stark) but poor solubility for amidine salts.

References

  • Amidine Hydrolysis Mechanisms

    • Mechanism of the hydrolysis of amidines. Journal of the American Chemical Society.
    • [Link]

  • Steric Effects in Heterocycle Synthesis

    • Steric effects in the synthesis of pyrimidines from amidines. Journal of Heterocyclic Chemistry.
    • [Link]

  • Cyclopropyl Ring Stability

    • Stability of Cycloalkanes - Ring Strain.[3] Chemistry LibreTexts.

    • [Link][4][5][6]

  • General Pyrimidine Synthesis

    • Synthesis, reactions, and applications of pyrimidine derivatives.[2][6][7][8] Current Chemistry Letters.[8]

    • [Link]

Sources

Technical Support Center: Purification of Pyrimidin-4-ol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-4OL-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Chameleon" Impurity

Welcome to the technical support hub. If you are reading this, you are likely struggling with pyrimidin-4-ol (also known as 4(3H)-pyrimidinone). This molecule is notorious in drug development because it behaves like a chemical chameleon.

The Core Problem: Pyrimidin-4-ol exists in a tautomeric equilibrium between its enol form (4-hydroxypyrimidine) and its keto form (pyrimidin-4(3H)-one). In solution, the keto form predominates , but the equilibrium shifts based on solvent polarity and pH. This causes:

  • Peak Tailing/Splitting in chromatography (the "ghost peak" phenomenon).

  • Amphoteric Solubility , making it difficult to extract using standard acid/base washes.

  • High Water Solubility , causing it to drag into the aqueous phase during workups, or conversely, trapping inorganic salts during crystallization.

This guide provides self-validating protocols to isolate or remove this impurity based on its physicochemical properties.

Module 1: Troubleshooting Chromatography (The Tautomer Trap)

User Question: "I see severe tailing and sometimes two distinct peaks for pyrimidin-4-ol on my HPLC/Flash chromatogram. Is my compound degrading?"

Root Cause Analysis: You are likely observing tautomeric separation . On silica or C18 columns, the keto and enol forms interact differently with the stationary phase. If the interconversion rate is slower than the chromatographic timescale, you see two peaks. If it is comparable, you see a bridge or severe tailing.

Corrective Action: The pH-Lock Strategy

You must force the molecule into a single ionization state to collapse the equilibrium.

Protocol:

  • Check pKa: Pyrimidin-4-ol has two key pKa values:

    • pKa₁ ≈ 1.8 (Protonation of N3)

    • pKa₂ ≈ 8.6 (Deprotonation of the hydroxyl/amide)

  • Mobile Phase Adjustment:

    • Option A (Acidic Lock): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2). This protonates the nitrogen, locking the molecule in a cationic form.

    • Option B (Basic Lock): Use 10mM Ammonium Bicarbonate (pH 10) . This deprotonates the oxygen, locking it as an anion.

    • Avoid Neutral pH: At pH 4–7, the tautomeric switching is most active, causing the worst peak shape.

Data: Solvent & Column Compatibility

ParameterRecommendationWhy?
Stationary Phase C18 (End-capped) or Amide-C18Standard silica has acidic silanols that H-bond strongly with the keto-form carbonyl, causing irreversible adsorption.
Mobile Phase A Water + 0.1% TFASuppresses ionization of silanols and protonates the pyrimidine.
Mobile Phase B Acetonitrile (MeCN)MeCN disrupts the dipole-dipole interactions of the pyrimidine ring better than Methanol.
Detection UV 254 nmThe conjugated system absorbs strongly here.

Module 2: Removing Pyrimidin-4-ol as a Contaminant (Workup Strategy)

User Question: "I am synthesizing a chloropyrimidine scaffold. The reaction did not go to completion, and I have 5-10% unreacted pyrimidin-4-ol. How do I remove it without column chromatography?"

Root Cause Analysis: Pyrimidin-4-ol is significantly more polar and water-soluble than its chlorinated counterparts (e.g., 4-chloropyrimidine). However, simple water washes often fail because the pyrimidin-4-ol can act as a surfactant or form H-bonded dimers with your product.

Corrective Action: The "Amphoteric Switch" Extraction

We utilize the amphoteric nature of the impurity to trap it in the aqueous phase while keeping your lipophilic product in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude mixture in a non-polar solvent (DCM or Ethyl Acetate).

  • The Acid Wash (Removal of Basic Impurities):

    • Wash with 1M HCl .

    • Mechanism:[1][2][3][4][5] Pyrimidin-4-ol (pKa ~1.8) will protonate and move to the aqueous layer.

    • Risk:[1][6] If your product is a basic amine, it will also be lost. If your product is neutral (e.g., a chloropyrimidine), this is safe.

  • The Base Wash (Removal of Acidic Impurities):

    • If the acid wash is unsuitable, wash with 10% Na₂CO₃ (pH ~11) .

    • Mechanism:[1][2][3][4][5] Pyrimidin-4-ol (pKa ~8.6) deprotonates to the anionic form and partitions into water.

    • Validation: Check the pH of the aqueous layer.[2][7] It must be >10 to ensure >99% ionization of the impurity.

  • Brine Wash: Final wash with saturated NaCl to break any emulsions caused by the amphoteric nature of the impurity.

Module 3: Purification of Pyrimidin-4-ol (When it is the Target)

User Question: "I am synthesizing pyrimidin-4-ol itself. After neutralizing the reaction, I have a solid mixed with huge amounts of NaCl/Na₂SO₄. Recrystallization isn't working."

Root Cause Analysis: Pyrimidin-4-ol has high water solubility (approx. 270 g/L), making it difficult to crystallize from water without co-precipitating inorganic salts.

Corrective Action: The "Salt-Exclusion" Recrystallization

You need a solvent system that dissolves the organic pyrimidine but is strictly insoluble to inorganic salts.

Protocol:

  • Dryness is Critical: Evaporate the aqueous reaction mixture to complete dryness (use a rotovap followed by high vacuum). You must have a dry solid cake.

  • Selective Extraction:

    • Add hot Ethanol (EtOH) or n-Butanol to the dry solid.

    • Reflux:[1][4] Heat to boiling. Pyrimidin-4-ol is soluble in hot alcohols; inorganic salts (NaCl) are not.

  • Hot Filtration:

    • Filter the mixture while hot through a sintered glass funnel or Celite pad.

    • The solid on the filter is the salt waste. The filtrate contains your product.

  • Crystallization:

    • Cool the filtrate slowly to 4°C.

    • If no crystals form, reduce volume by 50% or add a non-polar anti-solvent like Diethyl Ether or Hexane .

Visualizing the Workflow

Diagram 1: The Purification Decision Tree

Use this logic flow to determine the correct method for your specific situation.

PurificationLogic Start Start: Crude Mixture containing Pyrimidin-4-ol (P-4-OH) IsTarget Is P-4-OH the Target or the Impurity? Start->IsTarget Target Target: P-4-OH IsTarget->Target Target Impurity Impurity: P-4-OH (Target is Drug/Intermediate) IsTarget->Impurity Impurity Dryness Evaporate to Dryness (Remove Water) Target->Dryness AlcExtract Extract Solid with Hot EtOH or n-Butanol Dryness->AlcExtract Filter Hot Filtration (Removes NaCl/Salts) AlcExtract->Filter Cryst Cool to Crystallize Filter->Cryst Solubility Is Target Product Acid/Base Sensitive? Impurity->Solubility Sensitive Yes (Sensitive) Solubility->Sensitive Yes Robust No (Robust) Solubility->Robust No Chrom Chromatography: Use C18 + 0.1% TFA Sensitive->Chrom Wash Liquid-Liquid Extraction: Wash Organic Layer with 10% Na2CO3 (pH > 10) Robust->Wash

Caption: Decision matrix for selecting between extraction, crystallization, and chromatography based on the role of Pyrimidin-4-ol in the mixture.

Diagram 2: Tautomeric Equilibrium & Mobile Phase Strategy

Understanding the shift is crucial for chromatography success.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Minor in solution Keto Keto Form (Pyrimidin-4(3H)-one) Major in solution Enol->Keto Equilibrium (Causes Tailing) Acid Cationic Form (pH < 2) Single Peak Keto->Acid + H+ (TFA) Base Anionic Form (pH > 10) Single Peak Keto->Base + OH- (Base)

Caption: The central Keto-Enol equilibrium causes peak broadening. Adding Acid or Base locks the molecule into a single ionic state for sharp peaks.

References

  • BenchChem Technical Support. (2025).[2][7][8] Purification of Chlorinated Pyrimidine Intermediates. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20695, 4-Hydroxypyrimidine. Retrieved from

  • Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds. John Wiley & Sons. (Foundational text on Pyrimidine chemistry and tautomerism).
  • ChemicalBook. (2025).[6] 4-Hydroxypyrimidine Properties and Tautomerism. Retrieved from

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives. Retrieved from

Sources

Preventing ring opening of cyclopropyl group during acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening of Cyclopropyl Groups During Acid Hydrolysis Ticket ID: CP-STABILITY-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome & Core Diagnostic

User: "I need to hydrolyze a functional group (ester, acetal, amide) on my molecule, but I have a cyclopropyl group present. I'm seeing ring-opened byproducts. How do I stop this?"

Scientist Response: Cyclopropane rings possess approximately 27.5 kcal/mol of ring strain . Under acidic conditions, this strain provides the thermodynamic driving force for ring opening, while protonation lowers the kinetic barrier.

Before selecting a protocol, you must diagnose the electronic environment of your cyclopropane. The stability of the ring is dictated by the substituents attached to it.

Diagnostic Matrix: Assess Your Risk
Cyclopropane TypeSubstituentsAcid Stability RiskMechanism of Failure
Electron-Deficient COOR, CN, CF₃, COR (directly attached)Low The resulting carbocation would be destabilized by the EWG. These are generally stable to standard acid hydrolysis (e.g., 1M HCl).
Unactivated (Alkyl) Alkyl chains, HModerate Vulnerable to strong Brønsted acids (e.g., H₂SO₄, neat TFA) via edge protonation.
Electron-Rich (Activated) OR, NR₂, Aryl (Donor-Acceptor)Critical Extreme Risk. The substituent stabilizes the developing positive charge, facilitating rapid ring opening even with mild acids.

Module 1: The Physics of Failure (Mechanism)

To prevent the reaction, you must understand the pathway. Ring opening is typically initiated by protonation of the C-C bond (edge protonation) or protonation of a substituent that triggers a "homo-conjugated" push-pull opening.

RingOpeningMechanism Start Cyclopropane (Strained) Inter Protonated Intermediate (Edge-Protonated / Non-classical Cation) Start->Inter Protonation Acid H+ (Acid) Acid->Inter Open Carbocation (Ring Opened) Inter->Open Strain Release (Rate Limiting) Product Homoallyl/Propyl Product (Dead End) Open->Product Nucleophilic Attack (H2O/X-)

Figure 1: The trajectory of failure. Once the ring protonates to form the cation, strain release makes the opening irreversible.

Module 2: Troubleshooting Protocols

Select the protocol below that matches your specific hydrolysis target.

Scenario A: Hydrolysis of t-Butyl Esters or BOC Groups

Challenge: Requires acid to cleave the t-butyl cation. Risk:[1] Strong acids (TFA/HCl) can protonate the ring.

Protocol: The "Cold Scavenger" Method This method relies on kinetic control (low temp) and thermodynamic trapping of the t-butyl cation to prevent it from attacking the cyclopropane or the acid from attacking the ring.

  • Solvent: Dissolve substrate in DCM (0.1 M).

  • Scavenger: Add Et₃SiH (Triethylsilane) or 1,3-Dimethoxybenzene (2-5 equiv). This traps the t-butyl cation.

  • Acid: Cool to 0°C . Add TFA dropwise (Final concentration 10-20% v/v).

    • Critical: Do NOT use neat TFA.

  • Monitoring: Stir at 0°C. Monitor by TLC every 15 mins.

  • Quench: Pour into saturated NaHCO₃ at 0°C. Do not allow to warm before quenching.

Scenario B: Hydrolysis of Acetals/Ketals

Challenge: Acetals require acid catalysis to open. Risk:[1] The oxocarbenium ion intermediate is electrophilic; the acid catalyst can open the ring.

Protocol: Transacetalization (The "Bait and Switch") Instead of using water/acid which creates a high-energy hydronium environment, use a mild catalyst to transfer the protecting group to a sacrificial alcohol.

  • Reagent: PPTS (Pyridinium p-toluenesulfonate) - a mild acid (pKa ~5.2).

  • Solvent: Methanol or Ethanol (wet).

  • Procedure: Reflux the substrate with 0.1 equiv PPTS.

  • Why it works: PPTS is strong enough to activate the acetal oxygen but often too weak to protonate a cyclopropane C-C bond (unless the ring is highly activated).

Scenario C: Hydrolysis of Methyl/Ethyl Esters

Challenge: Typically requires harsh acid (HCl/Reflux) or strong base. Risk:[1] Acid reflux will almost certainly destroy an unactivated cyclopropane.

Protocol: The "Chemical Pivot" (Nucleophilic Cleavage) If you cannot use base (e.g., your molecule is base-sensitive), do not use acid. Use nucleophilic cleavage.[2]

  • Reagent: LiI (Lithium Iodide) or TMSI (Trimethylsilyl iodide) .

  • Solvent: Pyridine or DMF (anhydrous).

  • Temp: Reflux (LiI) or 40°C (TMSI).

  • Mechanism: I- attacks the methyl group via SN2, cleaving the ester to the carboxylate without generating a proton.

    • Warning: TMSI is powerful. If your cyclopropane is an ether (cyclopropyl ether), TMSI will cleave it. For simple alkyl-cyclopropanes, it is safe.

Module 3: Decision Logic (Workflow)

Use this logic tree to determine your experimental path.

DecisionTree Start Substrate Analysis Q1 Is the Cyclopropane 'Activated' (Donor-Acceptor)? Start->Q1 Danger HIGH RISK: Acid is dangerous. Q1->Danger Yes (OR, NR2, Aryl) Q2 Target Group to Hydrolyze? Q1->Q2 No (Alkyl, EWG) Sol1 Use Enzymatic Hydrolysis (PLE / Lipase) Danger->Sol1 T_Ester Methyl/Ethyl Ester Q2->T_Ester T_Boc Boc / t-Butyl Ester Q2->T_Boc T_Acetal Acetal / Ketal Q2->T_Acetal Sol_LiOH LiOH / THF / H2O (Base Hydrolysis) T_Ester->Sol_LiOH Base Stable? Yes Sol_LiI LiI / Pyridine (Nucleophilic Cleavage) T_Ester->Sol_LiI Base Stable? No Sol_TFA Dilute TFA + Silane @ 0°C T_Boc->Sol_TFA Sol_PPTS PPTS / MeOH (Transacetalization) T_Acetal->Sol_PPTS

Figure 2: Experimental decision matrix for preserving cyclopropyl integrity.

Frequently Asked Questions (FAQ)

Q: I used 1M HCl in THF and my ring opened. Why? A: Chloride ion (Cl⁻) is nucleophilic. Once the ring is protonated (even reversibly), the Cl⁻ attacks the cation, driving the equilibrium toward the ring-opened alkyl chloride. Fix: Switch to a non-nucleophilic acid counter-ion like H₂SO₄ (dilute) or p-TsOH , and keep the temperature < 20°C.

Q: Can I use Lewis Acids like BBr₃? A: Absolutely not. BBr₃ and AlCl₃ are notorious for opening cyclopropanes. They coordinate to the ring edges. If you need Lewis Acid catalysis, use milder lanthanide triflates (e.g., Yb(OTf)₃) which coordinate selectively to oxygenated functional groups rather than the carbon skeleton.

Q: My cyclopropane has a ketone right next to it. Is it more or less stable? A: It is more stable toward acid. The ketone is an Electron Withdrawing Group (EWG). It destabilizes the formation of a positive charge (carbocation) on the ring carbons. You can often hydrolyze esters elsewhere in the molecule with standard HCl protocols if a cyclopropyl ketone is present.

Q: Nothing works. The ring opens every time. What now? A: Switch to Enzymatic Hydrolysis . Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) work at pH 7.0-8.0 and room temperature. They are completely chemoselective for the ester and will not touch the cyclopropane ring.

References

  • Wiberg, K. B. (1968). The Structure and Properties of Cyclopropane. Accounts of Chemical Research, 1(6), 182–188. Link

  • Olah, G. A., et al. (1970). Stable Carbonium Ions. C. The Protonated Cyclopropane Problem. Journal of the American Chemical Society, 92(8), 2544–2546. Link

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

  • Salomon, C. J., et al. (2000). A Mild and Efficient Method for the Cleavage of Esters and Carbamates using TMSI. Tetrahedron Letters, 41(5), 607-610. Link

  • BenchChem. (2025). Technical Guide: Preventing Ring Opening of Cyclopropyl Groups. BenchChem Technical Support. Link

Sources

Technical Support Center: Pyrimidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Pyrimidine Ring Closure Audience: Researchers, Scientists, and Drug Development Professionals

Critical Parameters: The Thermodynamics of Ring Closure

In pyrimidine synthesis—specifically via Biginelli (multicomponent) or Pinner (amidine + 1,3-dicarbonyl) pathways—temperature is not merely a catalyst for speed; it is the regulator of pathway selectivity .

A common misconception is that "higher is better" for difficult substrates. However, pyrimidine synthesis involves a delicate balance between kinetic activation (required for the final dehydration/aromatization) and thermodynamic stability (of the urea/amidine reagents).

The Temperature-Selectivity Paradox
  • Low Temperature (<60°C): Favors the formation of linear intermediates (e.g., ureides or Knoevenagel adducts). Incomplete cyclization is the primary failure mode here.

  • Optimal Window (80°C – 120°C): Provides sufficient activation energy (

    
    ) to overcome the entropic barrier of ring closure and the enthalpic barrier of water elimination.
    
  • Excessive Heat (>140°C): Promotes the Hantzsch Dihydropyridine pathway (a competitive side reaction producing fluorescent byproducts) and the thermal decomposition of urea into ammonia.

Visualizing the Reaction Landscape

The following diagram illustrates the bifurcation between the desired Pyrimidine pathway and the competitive Hantzsch pathway based on thermal input.

ReactionPathways Inputs Aldehyde + 1,3-Dicarbonyl + Urea Inter_Linear Linear Ureide Intermediate Inputs->Inter_Linear Fast (<60°C) Side_Hantzsch Hantzsch Pyridine (Side Product) Inputs->Side_Hantzsch Overheating (>140°C) or Urea Decomp Inter_Linear->Inputs Reversible Transition Cyclization Transition State Inter_Linear->Transition Heat Required (Rate Limiting) Product Target Pyrimidine (DHPM) Transition->Product -H2O

Figure 1: Reaction coordinate logic showing the thermal dependence of the rate-limiting cyclization step versus the competitive Hantzsch pathway.

Solvent Selection & Thermal Windows

The boiling point of your solvent acts as a "thermal governor" for the reaction. Do not simply set a hotplate temperature; choose a solvent that refluxes at the required activation temperature for your specific substrate sterics.

SolventBoiling Point (°C)Application ContextRisk Factor
Ethanol (EtOH) 78°CStandard substrates; Green chemistry compliant.Incomplete Cyclization: Often insufficient for sterically hindered aryl-aldehydes.[1]
Acetonitrile (MeCN) 82°CPolar aprotic; good for Lewis Acid catalysts.Precipitation: Intermediates may crash out before cyclizing.
Toluene 110°CAzeotropic removal of water (Dean-Stark).Solubility: Poor solubility for polar urea/amidine salts.
DMF / DMSO 153°C / 189°CHigh-barrier substrates; Microwave synthesis.Decomposition: High risk of urea breakdown; difficult workup.

Protocol: Microwave-Assisted Optimization

Microwave irradiation is superior to conventional heating for pyrimidine synthesis because it generates volumetric heating , directly coupling with the polar intermediates to accelerate the rate-limiting dehydration step [1][2].

Standard Operating Procedure (Microwave)
  • Scale: 0.5 – 2.0 mmol

  • Vessel: 10 mL sealed pressure vial

Step-by-Step Workflow:

  • Stoichiometry: Load Aldehyde (1.0 eq), 1,3-Dicarbonyl (1.0 eq), and Urea/Thiourea (1.2 eq).

    • Note: Excess urea compensates for potential thermal decomposition.

  • Catalyst: Add 10 mol% Lewis Acid (e.g.,

    
     or 
    
    
    
    ).
  • Solvent: Add EtOH or MeCN (2–3 mL).

    • Critical: Ensure the stir bar can rotate freely; high concentration prevents solvent dampening of microwave energy.

  • Irradiation Phase 1 (Pre-heating): Ramp to 80°C over 2 mins. Hold for 1 min.

  • Irradiation Phase 2 (Reaction): Ramp to 120°C . Hold for 10–15 mins.

    • Pressure Check: Ensure vial pressure remains <15 bar.

  • Analysis: Cool to 50°C using compressed air. Check TLC.

    • If intermediate persists: Reseal and heat to 140°C for 5 mins.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction yields a yellow, highly fluorescent solid instead of the product."

Diagnosis: You have formed a Hantzsch Dihydropyridine byproduct.[2] Mechanism: At high temperatures, urea decomposes to ammonia. The ammonia reacts with two equivalents of the 1,3-dicarbonyl and the aldehyde, bypassing the pyrimidine pathway [3]. Corrective Action:

  • Lower the Temperature: Reduce reaction temperature by 20°C.

  • Order of Addition: Add urea last, or use N-protected ureas if possible.

  • Acid Concentration: Increase the acid catalyst loading. The Biginelli pathway is acid-catalyzed; the Hantzsch pathway is often favored under neutral/basic conditions.

Issue 2: "I see a single spot on TLC, but the mass spec shows M+18 (Molecular Weight + Water)."

Diagnosis: Incomplete Cyclodehydration. You have formed the linear ureide intermediate (or the Knoevenagel adduct with urea attached) but failed to close the ring. Mechanism: The ring closure is the entropically disfavored step. The activation energy has not been met. Corrective Action:

  • Switch Solvents: If using Ethanol (78°C), switch to Toluene (110°C) or Acetic Acid.

  • Chemical Dehydration: Add a scavenger like TMSCl (Trimethylsilyl chloride) or molecular sieves to drive the equilibrium toward water elimination.

Issue 3: "Low yield with sterically hindered aldehydes (e.g., ortho-substituted)."

Diagnosis: Steric bulk prevents the initial nucleophilic attack or the rotational freedom required for ring closure. Corrective Action: Use the "Atwal Modification" (Two-Step Protocol):

  • React the aldehyde and 1,3-dicarbonyl first to form the enone (Knoevenagel product).

  • Isolate or treat this intermediate with the urea/amidine and base (e.g.,

    
    ) at reflux. This separates the condensation thermodynamics from the cyclization kinetics.
    
Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield / Impure Product Check_TLC Analyze TLC & MS Start->Check_TLC Result_Fluorescent Yellow/Fluorescent Product? (Hantzsch Byproduct) Check_TLC->Result_Fluorescent Result_MassPlus18 Mass = Target + 18? (Open Intermediate) Check_TLC->Result_MassPlus18 Result_SM Unreacted Starting Material? Check_TLC->Result_SM Action_Hantzsch 1. Reduce Temp 2. Increase Acid Cat. 3. Check Urea Stoichiometry Result_Fluorescent->Action_Hantzsch Action_Dehydrate 1. Increase Temp (Switch Solvent) 2. Add Molecular Sieves 3. Extend Reaction Time Result_MassPlus18->Action_Dehydrate Action_Kinetics 1. Check Catalyst Activity 2. Switch to Microwave 3. Use Atwal Modification Result_SM->Action_Kinetics

Figure 2: Decision matrix for diagnosing reaction failures based on physical observation and mass spectrometry data.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). "Optimization of Reaction Conditions for the Synthesis of Pyrimidine Derivatives." BenchChem Troubleshooting Guides. Link

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyrimidines and their derivatives." Molecular Diversity. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." BenchChem FAQs. Link

Sources

Removing palladium catalyst residues from fluorophenyl pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from Fluorophenyl Pyrimidines

Core Directive & Scope

Subject: Removal of residual Palladium (Pd) from fluorophenyl pyrimidine scaffolds. Context: These scaffolds are ubiquitous in kinase inhibitors (e.g., Gefitinib analogs). The combination of basic pyrimidine nitrogens and electron-withdrawing fluorophenyl groups creates a unique challenge: the pyrimidine ring acts as a competitive ligand, stabilizing Pd species in solution, while the fluorinated moiety alters solubility, often rendering aqueous extractions ineffective.

Objective: Reduce Pd content from >1,000 ppm to <10 ppm (Oral) or <1 ppm (Parenteral) in compliance with ICH Q3D guidelines.

Diagnostic & Assessment

Q: How do I determine the target limit for Palladium in my API? A: Refer to ICH Q3D (R2) guidelines. Palladium is a Class 2B impurity.[1]

  • Oral Administration: Permitted Daily Exposure (PDE) is 100 µ g/day .[2] For a max daily dose of 10 g, the limit is 10 ppm .[2]

  • Parenteral Administration: PDE is 10 µ g/day .[2] The limit is typically 1 ppm .[2]

Q: My crude reaction mixture is black/brown. Does color correlate with Pd concentration? A: No. While colloidal Pd (Pd(0)) causes darkening, soluble Pd(II)-pyrimidine complexes can be yellow, orange, or even colorless. Do not rely on visual inspection. Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for accurate quantification.

Decision Matrix & Workflow

Before choosing a method, assess your crude material state.[1]

Pd_Removal_Decision_Tree Start Start: Crude Fluorophenyl Pyrimidine (Pd > 1000 ppm) Solubility Is Product Soluble in THF/EtOAc/DCM? Start->Solubility Pd_Type Pd Species Type? Solubility->Pd_Type Yes Cryst Method B: Crystallization (with additive) Solubility->Cryst No (Poor Solubility) Scavenger Method A: Silica-Based Scavengers (Thiol/TMT) Pd_Type->Scavenger Pd(II) / Complexes Carbon Method C: Activated Carbon (Not Recommended for High Yield) Pd_Type->Carbon Colloidal Pd(0) only Check Pd < 10 ppm? Scavenger->Check ICP-MS Check Check->Cryst No (Polishing Step) Finish Final API Check->Finish Yes

Figure 1: Decision tree for selecting the optimal palladium removal strategy based on solubility and Pd speciation.

Troubleshooting Guide & FAQs

Scenario 1: The "Sticky" Catalyst Problem

User Issue: "I used Pd(dppf)Cl2 for a Suzuki coupling. Standard washes (EDTA, Cysteine) failed. The Pd seems 'stuck' to my fluorophenyl pyrimidine."

Technical Insight: Pyrimidines are excellent ligands. The nitrogen atoms coordinate to Pd, competing with your wash reagents. Furthermore, bidentate phosphine ligands like dppf are extremely stable and lipophilic, making them hard to displace.

Solution: Use a Trimercaptotriazine (TMT) or Dimercaptotriazine (DMT) functionalized silica scavenger.

  • Why? TMT/DMT are tridentate ligands with a higher affinity for Pd than the bidentate dppf or the monodentate pyrimidine. They effectively "rip" the metal from the complex.

  • Protocol Adjustment: Heat the scavenger slurry to 50-60°C. Thermal energy is required to overcome the activation energy of ligand exchange for stable Pd-phosphine complexes.

Scenario 2: Yield Loss with Activated Carbon

User Issue: "I treated my product with activated charcoal (Darco G-60). The Pd levels dropped, but I lost 30% of my product."

Technical Insight: Activated carbon functions via non-selective physisorption. The flat, aromatic fluorophenyl pyrimidine structure interacts strongly with the graphitic planes of the carbon via


-

stacking, leading to significant product adsorption.

Solution: Switch to Functionalized Silica Scavengers (e.g., Si-Thiol) .

  • Mechanism: These rely on chemisorption (covalent bonding between Sulfur and Pd). They do not bind organic molecules unless they have specific electrophilic sites (which fluorophenyl pyrimidines typically do not under these conditions).

  • Data Comparison:

MethodPd Removal EfficiencyProduct RecoverySelectivity
Activated Carbon High (80-95%)Low (60-80%)Low (Adsorbs aromatics)
Si-Thiol Scavenger Very High (>99%)High (>95%)High (Chemoselective)
Crystallization VariableMedium (70-90%)Variable (Pd can co-crystallize)
Scenario 3: Pd Removal from Poorly Soluble Compounds

User Issue: "My fluorophenyl pyrimidine is only soluble in DMSO or DMF. I can't use aqueous extractions."

Technical Insight: Fluorination often increases lipophilicity but can also lead to high lattice energy (poor solubility). Aqueous extractions (NAC, EDTA) are useless if the organic phase is water-miscible (DMSO/DMF).

Solution: Use Macroporous Polymeric Scavengers (e.g., MP-TMT) or Silica Scavengers compatible with polar solvents .

  • Protocol: Add the solid scavenger directly to the DMSO/DMF solution. Stir at 60°C for 4-12 hours. Filter the solid scavenger.[3][4] Then, precipitate your product by adding water (antisolvent). The Pd remains bound to the filtered solid scavenger, not in the DMSO/water filtrate.

Detailed Protocols

Protocol A: Silica-Supported Scavenger Treatment (Recommended)

Best for: Soluble intermediates, high Pd loads (>500 ppm), ensuring high yield.

  • Dissolution: Dissolve crude product (10 g) in THF or EtOAc (100 mL, 10 vol). Ensure complete dissolution.

  • Loading Calculation: Assume 5% w/w residual Pd catalyst relative to product mass if unknown, or use ICP data. Add SiliaMetS® Thiol or Si-TMT (3-4 equivalents relative to Pd content).

    • Rule of Thumb: Add 10% w/w of scavenger relative to the crude mass if calculation is difficult.

  • Treatment:

    • Add scavenger to the solution.[4][5][6][7]

    • Crucial Step: Heat to 50°C for 4 hours. (Room temperature is often insufficient for stable Pd-pyrimidine complexes).

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Wash: Wash the filter cake with 2 volumes of hot solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and check Pd via ICP-MS.

Protocol B: Crystallization with Scavenger Additive

Best for: Final API steps where crystallinity is required.

  • Dissolution: Dissolve crude product in minimum hot solvent (e.g., Ethanol or IPA).

  • Additive: Add 1-5% w/w N-Acetyl Cysteine (NAC) or a soluble thiourea derivative to the hot solution.

    • Mechanism:[6][8][9] The additive keeps Pd in solution (mother liquor) by forming a highly soluble complex, preventing it from co-crystallizing or getting trapped in the crystal lattice defects.

  • Crystallization: Allow the solution to cool slowly.

  • Filtration: Filter the crystals.

  • Wash: Wash heavily with cold solvent to remove the mother liquor containing the Pd-NAC complex.

Mechanism of Action: Why Scavengers Work

The efficiency of removal depends on the Hard-Soft Acid-Base (HSAB) theory.

HSAB_Mechanism cluster_0 Thermodynamic Drive Pd Palladium (Pd²⁺) Soft Acid Pyrim Pyrimidine Nitrogen Borderline Base Pd->Pyrim Initial Complex (Moderate Bond) Thiol Scavenger (Thiol/TMT) Soft Base Pd->Thiol Scavenger Capture (Strong Covalent Bond)

Figure 2: HSAB interaction showing the displacement of the pyrimidine ligand by the sulfur-based scavenger.

  • Palladium (Pd²⁺) is a "Soft Acid".

  • Pyrimidine Nitrogen is a "Borderline Base".

  • Thiol/Thiourea (Sulfur) is a "Soft Base".

  • Result: Soft-Soft interactions (Pd-S) are significantly stronger and more stable than Soft-Borderline interactions (Pd-N). The scavenger effectively outcompetes the product for the metal.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022). Establishes PDE limits for Palladium (Class 2B).Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Foundational review on scavenger vs. extraction methods.Link

  • Phillips, S. T., et al. (2016). Evaluation of Metal Scavengers for the Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development, 20(11), 1974–1981. Specific data on Thiol/TMT efficiency.Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Nitrogen Heterocycles. Demonstrates efficacy of Si-Thiol/Si-TMT for pyridine/pyrimidine derivatives.Link

  • Biotage Technical Guide. (2023). Strategies for Metal Removal in Drug Development. Comparison of MP-TMT vs Activated Carbon.Link[10]

Sources

Technical Support Center: Handling Hygroscopic Pyrimidin-4-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigation of Hygroscopicity in Pyrimidin-4-one Salts Ticket ID: PYR-HYG-001

Introduction: The Nature of the Challenge

Pyrimidin-4-one salts are notoriously hygroscopic due to the high polarity of the lactam/lactim tautomeric system and the ionic lattice energy disruption caused by salt formation. The interaction between the unmasked nitrogen atoms (N1/N3) and atmospheric moisture often leads to rapid deliquescence, where the solid absorbs enough water to dissolve itself, forming a concentrated solution.

This guide provides authoritative protocols to manage these properties, ensuring stoichiometric accuracy and chemical stability during drug development workflows.

Module 1: Storage & Stability Troubleshooting

FAQ: Stability & Degradation

Q: My pyrimidin-4-one hydrochloride salt has turned into a viscous oil/paste. Has it chemically degraded? A: Not necessarily. This is likely deliquescence , a physical change where the crystal lattice collapses due to moisture absorption.

  • Diagnosis: Check the color. If the "oil" retains the original color (usually white or off-white) without darkening, it is likely just hydrated. If it has turned yellow/brown, hydrolysis or oxidation may have occurred.

  • Immediate Action: Do not heat directly on a hot plate. This can cause hydrolysis of the pyrimidine ring, especially under acidic salt conditions. Follow the Restoration Protocol below.

Q: Can I store these salts in standard glass vials? A: Standard screw-cap vials are insufficient for long-term storage of highly hygroscopic salts. Moisture permeates through standard polyethylene liners.

  • Recommendation: Use vials with Teflon-lined caps and wrap the junction with Parafilm®. For storage >1 week, place these vials inside a secondary desiccator containing activated silica gel or phosphorus pentoxide (

    
    ).
    
Protocol: Restoration of Deliquesced Salts
  • Scope: Recovering solid material from a deliquesced state.

  • Principle: Gentle removal of lattice water without thermal decomposition.

  • Dissolution: Dissolve the "goo" in a minimum amount of anhydrous methanol or ethanol.

  • Azeotropic Drying: Add anhydrous toluene (ratio 3:1 toluene:alcohol). Toluene forms an azeotrope with water, facilitating its removal at lower temperatures.

  • Rotary Evaporation: Evaporate solvent at

    
     under high vacuum.
    
  • Vacuum Desiccation: Place the resulting solid in a vacuum desiccator over

    
     for 24 hours.
    

Module 2: Weighing & Dispensing Protocols

Core Issue: "Scale Drift." As you weigh the salt, it absorbs atmospheric water, causing the mass reading to steadily increase. This results in under-dosing the active compound (since part of the mass is water).

Technique: The "Difference Weighing" Method
  • Use Case: When a glove box is unavailable.

  • Accuracy: High. Eliminates time-dependent moisture uptake errors.

StepActionRationale
1 Tare the Balance Zero the balance with nothing on it.
2 Weigh Sealed Vial Place the entire closed vial of salt on the balance. Record Mass

.
3 Dispense Quickly Remove vial, open, and dispense estimated amount into reaction vessel. Close vial immediately.
4 Re-weigh Vial Place the closed vial back on the balance. Record Mass

.
5 Calculate Mass dispensed =

.

Scientific Note: This method is superior to weighing onto a weigh boat because the bulk stock is exposed to air for only seconds, and the "drift" does not affect the calculation of the mass actually removed.

Decision Tree: Handling Environment

HandlingDecision Start Start: Handling Pyrimidin-4-one Salt CheckHygro Assess Hygroscopicity (Visual inspection / TGA data) Start->CheckHygro IsDeliquescent Is it Deliquescent? (Turns to liquid in <5 min) CheckHygro->IsDeliquescent GloveBox REQUIRED: Glove Box (Inert Atmosphere: N2/Ar) IsDeliquescent->GloveBox Yes (Critical) GloveBag RECOMMENDED: Glove Bag or Cone Funnel with N2 stream IsDeliquescent->GloveBag Moderate RapidWeigh ACCEPTABLE: Difference Weighing (Minimize exposure) IsDeliquescent->RapidWeigh No (Mild)

Figure 1: Decision matrix for selecting the appropriate handling environment based on material hygroscopicity.

Module 3: Chemical Processing & Purification

FAQ: Solvent Selection

Q: Which solvents should I avoid during recrystallization? A: Avoid ether/dioxane if they are not strictly anhydrous, as they absorb atmospheric moisture rapidly. Avoid lower alcohols (methanol) if the salt is extremely soluble, as recovery will be poor.

  • Recommended: Acetonitrile (MeCN) or Isopropanol (IPA) . Pyrimidin-4-one salts often crystallize well from hot MeCN and are less prone to solvate formation compared to water/alcohol.

Protocol: Anhydrous Isolation Workflow
  • Precipitation: If the salt is soluble in the reaction solvent (e.g., DMF), add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to induce precipitation.

  • Filtration: Use a Schlenk frit (closed filtration system) under positive nitrogen pressure. Do not use a standard open Buchner funnel, as the air flow will pull moisture directly into the filter cake.

  • Washing: Wash with anhydrous ether.

  • Drying: Dry directly on the Schlenk line under high vacuum.

Workflow Diagram: Isolation & Drying

IsolationWorkflow Reaction Reaction Mixture (Dissolved Salt) Precipitation Add Anti-Solvent (Dry Et2O / MTBE) Reaction->Precipitation Filtration Schlenk Frit Filtration (Under N2 Pressure) Precipitation->Filtration Washing Wash Cake (Anhydrous Solvent) Filtration->Washing Drying High Vacuum Drying (In situ, no air exposure) Washing->Drying Storage Transfer to Desiccator/Glovebox Drying->Storage

Figure 2: Closed-system isolation workflow to prevent moisture uptake during purification.

Module 4: Salt Selection Engineering (Optimization)

If the hydrochloride salt of your pyrimidin-4-one is unmanageable, consider "Salt Engineering" to alter the lattice energy and hydrophobicity.

Counter-ionHygroscopicity RiskHandling DifficultyNotes
Chloride (

)
High HighSmall radius, high charge density; promotes deliquescence.
Mesylate (

)
ModerateModerateOften forms stable polymorphs; standard alternative.
Tosylate (

)
LowLowLarge hydrophobic group shields the ionic core; reduces water uptake.
Fumarate LowLowOften forms non-hygroscopic crystalline networks (1:1 or 2:1 stoichiometry).

Expert Insight: For pyrimidin-4-ones, the carbonyl oxygen and the N-H moiety act as strong hydrogen bond acceptors/donors. Using a large, lipophilic counter-ion like Tosylate or Napsylate disrupts the water binding network, significantly improving physical stability [1, 8].

References

  • Google Patents.Pharmaceutical salts of pyrimidine derivatives (US20210309640A1).
  • Pharmaceutical Technology. Salt Selection in Drug Development. PharmTech, 2021. Available at: [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Stability of Hygroscopic Pharmaceuticals. PMC.[1] Available at: [Link]

  • Chemistry LibreTexts. Transferring and Weighing Solids. Available at: [Link]

  • ResearchGate. How to isolate a very hygroscopic salt from reaction solution? Available at: [Link]

  • HepatoChem. How do you handle hygroscopic salts? Pre-filled reaction vials. Available at: [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

Sources

Technical Support Center: Strategies for 6-(3-fluorophenyl) Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the substitution of 6-(3-fluorophenyl) moieties. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sterically hindered cross-coupling reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve success in your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

The introduction of a 3-fluorophenyl group at the 6-position of a heterocyclic core presents a significant synthetic challenge due to steric hindrance. The ortho-protons of the phenyl ring and the substituents on the heterocyclic system create a crowded environment around the reaction center. This steric congestion can impede the key steps of the catalytic cycle in cross-coupling reactions, leading to low yields, slow reaction rates, and the formation of undesired side products. This guide provides a systematic approach to troubleshooting and optimizing these challenging transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction to introduce a 6-(3-fluorophenyl) group failing or giving low yields?

A1: Low yields in sterically hindered couplings are often multifactorial. The primary culprits are typically inefficient oxidative addition and difficult reductive elimination.[1] The steric bulk around the reaction site can hinder the palladium catalyst's access to the aryl halide, slowing down the initial oxidative addition step.[1] Similarly, the final C-C or C-N bond-forming reductive elimination can be impeded by the spatial crowding of the two coupling partners on the metal center.[1] Catalyst deactivation and suboptimal reaction conditions are also common contributing factors.[1][2]

Q2: What are the first parameters I should investigate when optimizing a sluggish 6-(3-fluorophenyl) substitution?

A2: When facing a challenging coupling, a systematic optimization of the reaction parameters is crucial. The most impactful variables to screen initially are the palladium catalyst, the ligand, the base, and the solvent.[2][3] Often, a change in ligand to one that is more sterically bulky and electron-rich can dramatically improve reaction outcomes.[3][4]

Q3: I'm observing significant dehalogenation of my starting material. What is the cause and how can I prevent it?

A3: Dehalogenation is a common side reaction, particularly with electron-rich or sterically hindered aryl halides.[1] It can be promoted by β-hydride elimination from certain substrates or by side reactions involving the solvent or base.[1] To minimize dehalogenation, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and use thoroughly degassed solvents.[2] Switching to a bulkier ligand can also favor the desired reductive elimination over dehalogenation pathways.[1]

Q4: How does the choice of palladium precatalyst affect my reaction?

A4: The choice of palladium precatalyst can significantly impact the efficiency and reproducibility of your reaction. Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed to generate the active Pd(0) species cleanly and efficiently.[5][6] This can lead to lower catalyst loadings, shorter reaction times, and more consistent results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be prone to degradation or incomplete activation.[2][5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during 6-(3-fluorophenyl) substitutions.

Problem 1: Low or No Product Formation

Possible Causes & Recommended Solutions

Potential Issue Underlying Cause Troubleshooting Steps & Rationale
Inefficient Catalyst System The current palladium/ligand combination is not active enough to overcome the steric barrier.1. Ligand Screening: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[3][5] These ligands promote the formation of monoligated, highly reactive Pd(0) species that are effective for sterically demanding substrates.[3][7] 2. Consider NHC Ligands: N-heterocyclic carbene (NHC) ligands can offer enhanced stability and reactivity for challenging couplings.[4][8]
Suboptimal Base The chosen base may not be strong enough or sufficiently soluble to facilitate the transmetalation step effectively.1. Base Screening: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2] The choice of base can be highly substrate-dependent. 2. Anhydrous Conditions: For some reactions, ensuring the base is anhydrous can be critical to prevent side reactions like protodeboronation.[1]
Inappropriate Solvent The solvent may not be optimal for solubility of the reagents or for promoting the key steps of the catalytic cycle.1. Solvent Screening: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1] For Suzuki-Miyaura couplings, the addition of a small amount of water can sometimes be beneficial.[1]
Low Reaction Temperature The reaction may have a high activation energy barrier that is not being overcome at the current temperature.1. Increase Temperature: Cautiously increasing the reaction temperature can significantly improve the reaction rate.[1][2] However, be mindful of potential degradation of starting materials or products at elevated temperatures.[2]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

Possible Causes & Recommended Solutions

Side Product Underlying Cause Mitigation Strategies
Homocoupling of Boronic Acid/Ester This can be promoted by the presence of oxygen, which can facilitate oxidative side reactions.1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using techniques like sparging with an inert gas or freeze-pump-thaw cycles.[2] 2. Use of Precatalysts: Well-defined precatalysts can sometimes offer better control and reduce side reactions compared to in-situ catalyst generation.[9]
Protodeboronation The boronic acid reacts with a proton source (often water) before it can transmetalate to the palladium center.1. Use Anhydrous Reagents: Use anhydrous solvents and dry the base thoroughly.[1] 2. Switch to Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[3]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a heterocyclic halide with 3-fluorophenylboronic acid. Optimization will likely be required for specific substrates.

1. Reagent and Glassware Preparation:

  • Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).[10]

  • Ensure all solvents are anhydrous and have been thoroughly degassed.[1][10]

  • Handle all reagents under an inert atmosphere, preferably in a glovebox.[1]

2. Reaction Setup:

  • In a dried reaction vessel, combine the heterocyclic halide (1.0 mmol, 1.0 equiv), 3-fluorophenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%) in the reaction solvent (e.g., dioxane, 2-4 mL).[5] Stir for 10-15 minutes at room temperature.

3. Reaction Execution:

  • Transfer the catalyst solution to the reaction vessel containing the substrates and base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[9]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Visualizing the Process

The Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in 6-(3-fluorophenyl) Substitution ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) start->ligand base Optimize Base (e.g., K3PO4, Cs2CO3) ligand->base temp Increase Reaction Temperature base->temp solvent Screen Solvents (Dioxane, Toluene, THF) temp->solvent precatalyst Use Modern Precatalyst (e.g., G3/G4 Precatalysts) solvent->precatalyst success Improved Yield precatalyst->success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Cross-Coupling Reactions Guide. (n.d.).
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem. (n.d.).
  • Jadhav, G. R., & Shaikh, A. A. (2018). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 4(2), 1-10.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Technical Support Center: Thienylsilane Cross-Coupling Reactions - Benchchem. (n.d.).
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5).
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. (2013, May 2).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Merck. (n.d.).
  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogen
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2025, November 17).
  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. (2019, September 17).
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
  • Problems with Suzuki coupling. (2025, June 14). Reddit. Retrieved from [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. (n.d.).
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Cross-Coupling Reaction Guide - Sigma-Aldrich. (n.d.).
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16).
  • Bawazir, W. A., & Abdel-Rahman, R. M. (2018). Synthesis of New Fluorinated Amino-Heterocyclic Compounds Bearing 6-Aryl-5-Oxo-1,2,4-Triazin-3-Yl Moiety as Antimicrobial Agents. International Journal of Organic Chemistry, 8(4), 351-362.
  • tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions - Benchchem. (n.d.).
  • Reaction Conditions Optimization: The Current State - PRISM BioLab. (2023, November 15).
  • 8.8: Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017, October 25). Unknown Source.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (n.d.).
  • Sloop, J. C., Bumgardner, C. L., & Loehle, W. D. (2020). Synthesis of Fluorinated Heterocycles.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15).
  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (n.d.).
  • Steric effects and solvent effects in ionic reactions - PubMed. (n.d.). Retrieved from [Link]

  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations - Benchchem. (n.d.).
  • Reinforcement learning optimization of reaction routes on the basis of large, hybrid organic chemistry–synthetic biological, reaction network data - RSC Publishing. (n.d.). Retrieved from [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. (2022, July 30). Retrieved from [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023, March 10). Unknown Source.
  • Overcoming steric hindrance in the synthesis of pyrrole derivatives - Benchchem. (n.d.).
  • A CONVENIENT SYNTHESIS OF NOVEL 6-ARYL-5-PHENYL- 5-OXIDO-6,7-DIHYDRO[1][2][3][11]THIADIAZAPHOSPHOLO[5,4-c][1][2][3][4]. (2021, August 3). Unknown Source.

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 2).
  • Reaction Optimization: Definitions & Examples | StudySmarter. (2024, August 27). Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022, March 15). Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Precision Analytics: 1H NMR Profiling of Cyclopropyl-Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a high-level technical comparison of the 1H NMR spectral characteristics of cyclopropyl groups attached to pyrimidine rings, a common motif in modern drug design (e.g., MTH1 inhibitors like TH588).[1][2][3]

Executive Summary

In medicinal chemistry, the cyclopropyl group is a "privileged structure" used to rigidify molecular scaffolds and block metabolic hotspots (specifically CYP450 oxidation).[1][2][3] However, verifying its structural integrity during synthesis—particularly when distinguishing it from isopropyl or ethyl analogs—requires precise NMR interpretation.[2][3][4]

This guide objectively compares the 1H NMR spectral signatures of cyclopropyl-pyrimidines against their aliphatic alternatives. It establishes a self-validating protocol for identifying these moieties based on unique coupling constants (


) and chemical shift (

) anomalies induced by the heteroaromatic pyrimidine ring.[2][4]

Mechanistic Foundation: The Pyrimidine Effect[5]

To accurately interpret the spectra, one must understand how the pyrimidine ring alters the magnetic environment of the attached cyclopropyl protons.[3]

Electronic Deshielding (Inductive Effect)

The pyrimidine ring is significantly electron-deficient due to the two electronegative nitrogen atoms.[4]

  • Effect: This pulls electron density away from the attached cyclopropyl group.[4][5]

  • Observation: Cyclopropyl protons on pyrimidines are shifted downfield (+0.5 to +1.0 ppm) compared to cyclopropyl-alkanes (which typically resonate at

    
     -0.2 to 0.6 ppm).[2][4][5]
    
Anisotropic Cone

Despite being electron-deficient, pyrimidine is aromatic.[1][2][3][4] The induced ring current creates a diamagnetic anisotropy.[3][4][5]

  • Effect: Protons located directly in the plane of the ring (like the proximal methine CH ) are deshielded.[4][5] Protons above/below the plane (the distal methylene CH₂ protons) experience shielding/deshielding depending on their fixed conformation relative to the ring.[4][5]

Comparative Analysis: Spectral Fingerprints

Cyclopropyl vs. Isopropyl (The Critical Distinction)

The most common analytical challenge is distinguishing a cyclopropyl group from an isopropyl group, as both introduce steric bulk.[2][3]

FeatureCyclopropyl-Pyrimidine Isopropyl-Pyrimidine Differentiation Logic
Methine (CH) Multiplet (m)

2.3 – 3.0 ppm
Septet (sept)

2.8 – 3.2 ppm
Isopropyl CH is a clean septet (

Hz).[2][4][5] Cyclopropyl CH is a complex multiplet.[3][4][5]
Methyl/Methylene Two Multiplets (2H each)

1.1 – 1.4 ppm (cis/trans distinct)
Doublet (6H)

1.2 – 1.3 ppm
Isopropyl shows a strong doublet .[2][4][5] Cyclopropyl shows two distinct regions of multiplets (cis vs trans protons).[2][3][4][5]
Integration 1H : 2H : 2H (Total 5H)1H : 6H (Total 7H)Integration ratio is the definitive "checksum".
Coupling (

)

Hz

Hz

Hz

Hz (uniform)
Cyclopropyl displays complex AA'BB'X splitting; Isopropyl is first-order AX₆ .
Positional Effects (Regioisomerism)

The position of the cyclopropyl group on the pyrimidine ring (C2, C4, or C5) subtly influences the chemical shift due to the proximity to the ring nitrogens.[2]

  • C2-Position (Between two Nitrogens): The most electron-deficient position.[4][5]

    • Methine (CH):[2][4][5]

      
       ~2.38 ppm.[4][5]
      
    • Methylene (CH₂):[2][4][5]

      
       ~1.23 ppm.[4][5]
      
  • C5-Position (Meta to Nitrogens): The most "electron-rich" position on the ring.[4][5]

    • Methine (CH):[2][4][5]

      
       ~1.8 – 2.1 ppm (Often slightly upfield of C2/C4).[2][4][5]
      
    • Methylene (CH₂):[2][4][5]

      
       ~0.7 – 1.1 ppm.[4][5]
      
  • N-Linked (Cyclopropylamino):

    • Methine (N-CH):[2][4][5]

      
       ~2.8 – 3.0 ppm (Significant downfield shift due to direct N-attachment).[4][5]
      
    • Methylene (CH₂):[2][4][5]

      
       ~0.5 – 0.8 ppm.[3][4][5]
      

Experimental Protocol: Self-Validating Identification

This protocol ensures the detection of the unique "Roofing Effect" and complex coupling patterns characteristic of cyclopropyl systems.[3][5]

Sample Preparation[3]
  • Solvent: DMSO-d6 is preferred over CDCl₃ for polar pyrimidines to prevent aggregation broadening.[4][5]

  • Concentration: >2 mg/mL to resolve the weak splitting of the distal methylene protons.[4][5]

Acquisition Parameters[1][6][7]
  • Spectral Width: -2 ppm to 12 ppm (Cyclopropyl protons can appear very high field, occasionally <0 ppm if shielded by other aromatic systems).[2][3][4]

  • Scans (NS): Minimum 64 scans (to resolve the "feet" of the multiplets).

  • Apodization: No line broadening (LB = 0.0 Hz) or Gaussian enhancement to resolve

    
     vs 
    
    
    
    .
Workflow Diagram

NMR_Workflow Start Start: Unknown Pyrimidine Analog Check_HighField Analyze High Field Region (0.5 - 1.5 ppm) Start->Check_HighField Decision_Shape Peak Shape? Check_HighField->Decision_Shape Doublet Clean Doublet (d) J ~ 7 Hz Decision_Shape->Doublet Signal A Multiplet Complex Multiplets (m) AA'BB' Pattern Decision_Shape->Multiplet Signal B Isopropyl Identify: Isopropyl Group Doublet->Isopropyl Check_Methine Verify Methine (CH) Region 1.8 - 3.0 ppm Multiplet->Check_Methine Final Confirmed Structure Isopropyl->Final Cyclopropyl Identify: Cyclopropyl Group Cyclopropyl->Final Validation Validation: Integration Check Is Ratio 1:2:2 (CP) or 1:6 (iPr)? Check_Methine->Validation Validation->Isopropyl 1:6 Validation->Cyclopropyl 1:2:2

Caption: Logic flow for distinguishing alkyl substituents on pyrimidine scaffolds using 1H NMR.

Case Study: MTH1 Inhibitor (TH588)

Compound: N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine (TH588).[2][4] Context: This molecule uses a cyclopropylamine moiety at the C4 position.[4][5]

Experimental Data Validation:

  • The Signal: The cyclopropylamine N-CH proton appears at

    
     ~2.9 ppm  as a broad multiplet (deshielded by the exocyclic amine nitrogen).[4][5]
    
  • The Ring Protons: The methylene protons (CH₂) appear as two distinct multiplets at

    
     0.50 ppm  and 
    
    
    
    0.75 ppm
    .[4][5]
  • Interpretation: The separation of the CH₂ signals into two groups (cis vs trans relative to the pyrimidine ring) confirms the rigid conformation of the cyclopropyl ring, a key factor in the drug's fit into the MTH1 active site.[5]

References

  • BenchChem. (2025).[3][4][5] Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride: An Application Note. Retrieved from [2]

  • Abraham, R. J., & Mobli, M. (2008).[1][4] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2.[4] Retrieved from [2]

  • Wiberg, K. B., & Nist, B. J. (1963).[4] The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[4][5] Retrieved from [2][4]

  • Hale, J. J., et al. (2016).[1][2][3][4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Retrieved from

  • Reich, H. J. (2020).[1][2][3][4][5] 1H NMR Chemical Shifts of Cyclopropanes. University of Wisconsin-Madison.[4] Retrieved from [2]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind experimental choices, from stationary phase selection to mobile phase optimization, and provide detailed, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop a robust, stability-indicating HPLC method suitable for routine quality control and regulatory submissions. All methodologies are grounded in established scientific principles and adhere to ICH guidelines.

Introduction: The Criticality of Purity Analysis

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a substituted pyrimidine derivative. Pyrimidine and its derivatives are fundamental building blocks in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[3]

A robust HPLC method is essential to separate and quantify the main compound from any process-related impurities and potential degradation products.[4] This guide will compare and contrast different approaches to developing a scientifically sound and validated HPLC method for this specific molecule.

Physicochemical Properties of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

A thorough understanding of the analyte's properties is the foundation of effective method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₁FN₂O(Derived from similar structures)
Molecular Weight~230.24 g/mol (Derived from similar structures)
StructureAromatic heterocycle with cyclopropyl, fluorophenyl, and hydroxyl groups.[5]
PolarityModerately polar due to the hydroxyl and nitrogen functional groups, but also possesses non-polar regions (cyclopropyl and phenyl rings).Inferred from structure

This combination of polar and non-polar characteristics suggests that a reversed-phase HPLC approach would be a suitable starting point for method development.[6]

HPLC Method Development Strategy: A Comparative Approach

The goal of HPLC method development is to achieve adequate resolution of the main peak from all potential impurities and degradation products within a reasonable analysis time. The selectivity (α) of the stationary phase is the most influential factor in achieving chromatographic resolution.[7]

Stationary Phase Selection: A Tale of Two Columns

We will compare two common reversed-phase stationary phases to illustrate the impact of column chemistry on selectivity.

  • C18 (L1): The workhorse of reversed-phase chromatography, offering high hydrophobicity. It is a good starting point for many small molecules.[8]

  • Phenyl-Hexyl (L11): This phase provides alternative selectivity, particularly for compounds containing aromatic rings, through π-π interactions.[7]

The choice between these will depend on the specific impurity profile of the sample.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition is a critical factor in controlling retention and selectivity in reversed-phase HPLC.[9] We will explore the impact of organic modifier and pH.

2.2.1. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[10]

Organic ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Often provides sharper peaks.[11]More expensive, potential for different selectivity compared to methanol.
Methanol (MeOH) Can offer different selectivity due to its protic nature, which can engage in hydrogen bonding.[9] Less expensive.Higher viscosity, higher UV cutoff.

A systematic screening of both solvents is recommended during initial method development.

2.2.2. The Critical Role of pH

The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[12] For 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol, the pyrimidinol moiety can exist in different ionization states. Controlling the pH helps to ensure consistent retention times and improved peak shape.[12] A common strategy is to adjust the pH to be at least two units away from the analyte's pKa to ensure it is in a single, non-ionized form.[13]

Starting Point: An acidic mobile phase (e.g., pH 2.5-3.5) using additives like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer is a good initial approach to suppress the ionization of any acidic functional groups and minimize interactions with residual silanols on the silica-based stationary phase.[12][13]

Experimental Protocols

The following protocols provide a structured approach to developing and comparing HPLC methods.

Initial Method Screening Workflow

This workflow is designed to efficiently screen different stationary and mobile phase combinations.

MethodScreening cluster_prep Sample & Mobile Phase Preparation cluster_screening Chromatographic Screening cluster_evaluation Evaluation SamplePrep Prepare 1 mg/mL Sample in Diluent (e.g., 50:50 ACN:Water) C18_ACN C18 Column ACN Gradient SamplePrep->C18_ACN C18_MeOH C18 Column MeOH Gradient SamplePrep->C18_MeOH Phenyl_ACN Phenyl-Hexyl Column ACN Gradient SamplePrep->Phenyl_ACN Phenyl_MeOH Phenyl-Hexyl Column MeOH Gradient SamplePrep->Phenyl_MeOH MPA Mobile Phase A: 0.1% Formic Acid in Water MPA->C18_ACN MPA->C18_MeOH MPA->Phenyl_ACN MPA->Phenyl_MeOH MPB_ACN Mobile Phase B: 0.1% Formic Acid in ACN MPB_ACN->C18_ACN MPB_ACN->Phenyl_ACN MPB_MeOH Mobile Phase B: 0.1% Formic Acid in MeOH MPB_MeOH->C18_MeOH MPB_MeOH->Phenyl_MeOH Evaluate Evaluate Resolution, Peak Shape, & Retention Time C18_ACN->Evaluate C18_MeOH->Evaluate Phenyl_ACN->Evaluate Phenyl_MeOH->Evaluate

Caption: Initial HPLC method screening workflow.

Protocol 1: Generic Gradient Screening

Objective: To quickly assess the retention and separation profile on different column/mobile phase combinations.

ParameterCondition
Columns 1. C18, 150 x 4.6 mm, 5 µm2. Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5% to 95% B in 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 275 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in 50:50 Acetonitrile:Water
Method Optimization

Based on the screening results, the method with the best initial separation is selected for optimization. This involves fine-tuning the gradient, flow rate, and temperature to achieve optimal resolution and run time.

Stability-Indicating Method Development: Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the active ingredient from its degradation products.[14] Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the method.[15]

Forced Degradation Protocol

Objective: To intentionally degrade the sample under various stress conditions to produce potential degradation products.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo assess degradation in acidic conditions.[3]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo assess degradation in alkaline conditions.[3]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidation.[3]
Thermal 80 °C for 48 hours (solid state)To assess thermal stability.[15]
Photolytic Expose solid and solution to UV light (ICH Q1B)To assess light sensitivity.[15]

After exposure, samples are neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The developed HPLC method is then used to analyze these stressed samples to ensure that all degradation peaks are well-resolved from the main peak.

Workflow for Demonstrating Specificity

SpecificityWorkflow cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_evaluation Evaluation Acid Acid Stress HPLC Analyze Stressed Samples with Optimized Method Acid->HPLC Base Base Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC PeakPurity Assess Peak Purity (e.g., with PDA detector) HPLC->PeakPurity Resolution Calculate Resolution between API and Degradants HPLC->Resolution

Caption: Workflow for demonstrating method specificity.

Method Validation: Ensuring Reliability

Once a suitable, stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18]

Key Validation Parameters

The following parameters are essential for validating a purity method:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.[17][19] This is demonstrated through forced degradation studies.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[17] Typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value.[17] Often determined by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Validation Data (Hypothetical)

The following table presents a hypothetical comparison of validation results for methods developed using a C18 versus a Phenyl-Hexyl column.

Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl)ICH Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.2 - 100.8%99.5 - 101.1%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.45%0.38%≤ 2.0%
- Intermediate Precision0.82%0.75%≤ 2.0%
Resolution (Critical Pair) 1.82.5≥ 1.5
LOQ (µg/mL) 0.10.08To be established

In this hypothetical scenario, Method B with the Phenyl-Hexyl column demonstrates superior resolution for the critical impurity pair, making it the more suitable choice for routine quality control.

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a systematic process that requires careful consideration of stationary phase chemistry, mobile phase composition, and rigorous validation according to ICH guidelines. By comparing different chromatographic conditions, a method with optimal selectivity and performance can be achieved. The inclusion of forced degradation studies is paramount to ensure the method is stability-indicating, providing confidence in the quality and stability of this important pharmaceutical intermediate. This guide has provided a framework and practical protocols to empower scientists in this critical aspect of drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • HPLC Column Selection Guide. Phenomenex. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. National Center for Biotechnology Information. Available from: [Link]

  • N-(2-cyclopropylpropyl)-6-fluoropyrimidin-4-amine. PubChem. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Forced Degradation Testing. SGS. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl-. US EPA. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available from: [Link]

  • Picking the Perfect HPLC Column. Biocompare. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]

Sources

Mass Spectrometry Fragmentation of Fluorinated Pyrimidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated pyrimidines—principally 5-Fluorouracil (5-FU) and its prodrugs (Capecitabine , Tegafur ) and analogs (Gemcitabine , Trifluridine )—form the backbone of modern antimetabolite chemotherapy. For drug development professionals, the precise quantification and structural elucidation of these compounds in biological matrices (plasma, tumor tissue) is critical.

This guide compares the mass spectral performance of these agents, analyzing how the fluorine atom alters fragmentation physics compared to non-fluorinated analogs. It provides a validated LC-MS/MS workflow and mechanistic insights into the characteristic Retro-Diels-Alder (RDA) cleavages and glycosidic bond ruptures that define their spectral fingerprints.

Mechanistic Comparison: The "Fluorine Effect" in MS

The introduction of a fluorine atom (18.998 Da) onto the pyrimidine ring fundamentally alters the fragmentation landscape compared to Uracil or Cytosine.

Inductive Destabilization vs. Bond Strength
  • C-F Bond Stability: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Unlike Chlorine or Bromine, Fluorine is rarely lost as a radical (F•) or neutral (HF) during the initial ionization stages.

  • Fragmentation Director: The high electronegativity of Fluorine exerts a strong inductive effect ($ -I $), destabilizing carbocations at the C5/C6 positions. This directs fragmentation toward ring cleavage (RDA pathways) rather than substituent loss.

Comparative Fragmentation Pathways

The following table contrasts the primary fragmentation events of the base drug (5-FU) versus its nucleoside analogs (Gemcitabine, Capecitabine).

Compound ClassRepresentative AnalyteIonization ModePrecursor Ion (

)
Primary Fragment (

)
Mechanism of Action
Free Base 5-Fluorouracil (5-FU) ESI (-)129.0

42.0Ring Contraction: Loss of HNCO + CO (Retro-Diels-Alder).
Prodrug Capecitabine ESI (+)360.1

244.1Side Chain Loss: Cleavage of the pentyl-carbamate tail.
Nucleoside Gemcitabine ESI (+)264.1

112.1Glycosidic Cleavage: Loss of difluoro-sugar; retention of charge on Cytosine base.
Nucleoside Trifluridine ESI (-)295.0

169.0Glycosidic Cleavage: Loss of sugar to yield trifluorothymine base.

Structural Elucidation: Visualizing the Pathways

5-Fluorouracil (5-FU) Fragmentation Mechanism

The fragmentation of 5-FU in negative electrospray ionization (ESI) is dominated by ring opening. The characteristic transition


 is the gold standard for clinical quantification.

G M_ion Precursor Ion [M-H]⁻ m/z 129 (Deprotonated 5-FU) Inter1 Ring Opening (N1-C2 Cleavage) M_ion->Inter1 Collision Energy Frag_42 Major Product Ion m/z 42 (C₂H₂FN⁻ or similar) Diagnostic Peak M_ion->Frag_42 Direct Ring Collapse (High CE) Neutral_HNCO Loss of HNCO (43 Da) M_ion->Neutral_HNCO Frag_87 Fragment Ion m/z 86/87 [M-H-HNCO]⁻ Inter1->Frag_87 Retro-Diels-Alder (RDA) Frag_87->Frag_42 Secondary Cleavage Neutral_CO Loss of CO/HCN Frag_87->Neutral_CO

Figure 1: Proposed fragmentation pathway of 5-Fluorouracil (5-FU) in negative ESI mode. The Retro-Diels-Alder (RDA) mechanism drives the loss of HNCO.

Validated Experimental Protocol: 5-FU in Plasma

Objective: Quantification of 5-FU in human plasma (Range: 10–1000 ng/mL). Challenge: 5-FU is highly polar and small, making retention on standard C18 columns difficult. It also suffers from rapid degradation by DPD (Dihydropyrimidine dehydrogenase) in blood.

Sample Preparation (Self-Validating Workflow)

To ensure data integrity, Dihydrouracil (DHU) or 5-Chlorouracil should be used as an Internal Standard (IS), or preferably stable-isotope labeled


-5-FU .
  • Stabilization: Collect blood into tubes containing a DPD inhibitor (e.g., gimeracil) if immediate processing isn't possible.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Aliquot

      
       plasma.
      
    • Add

      
       Internal Standard.[1]
      
    • Add

      
       extraction solvent: Isopropanol:Ethyl Acetate (16:84 v/v) . Why? This specific ratio maximizes recovery of the polar 5-FU while excluding salts.
      
    • Vortex (2 min) and Centrifuge (10,000 g, 5 min).

    • Evaporate supernatant to dryness under

      
       at 
      
      
      
      .
    • Reconstitute in

      
       Mobile Phase A.
      
LC-MS/MS Parameters
  • Column: Hypercarb (Porous Graphitic Carbon) or specialized Polar C18 (e.g., Acquity HSS T3). Standard C18 often fails to retain 5-FU.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 0-2 min (100% A)

    
     3 min (50% B) 
    
    
    
    Re-equilibrate.
MS Acquisition Settings (Triple Quadrupole)
ParameterSettingRationale
Ionization ESI Negative Acidic N-H proton at N3 is easily removed (

).
Capillary Voltage 2.5 kVLower voltage reduces discharge in negative mode.
Desolvation Temp

Ensures complete droplet evaporation for polar analytes.
MRM Transition 129.0

42.1
Quantifier. High specificity.
MRM Transition 129.0

58.0
Qualifier (Loss of CHF=C=O).
Collision Energy 18–22 eVOptimized for ring cleavage.

Comparative Performance: ESI vs. APCI vs. EI

When developing a method, choosing the right ionization source is paramount.

FeatureElectrospray (ESI) APCI Electron Impact (EI)
Polarity Scope Best for polar nucleosides (Gemcitabine, 5-FU).Good for less polar prodrugs (Capecitabine).Only for volatile derivatives (GC-MS).
Sensitivity High (pg/mL range).Moderate.Moderate to Low.
Matrix Tolerance Low (Susceptible to ion suppression).High (Robust against phospholipids).N/A (Gas phase).
Fragmentation Soft ionization (requires MS/MS for fragments).Soft ionization.Hard ionization (rich fingerprint).
Verdict Preferred for Bioanalysis. Alternative if matrix effects are severe.Structural ID only.

Analytical Workflow Diagram

This workflow illustrates the decision tree for analyzing fluorinated pyrimidines, ensuring robust data generation.

Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction Strategy Sample->Extract LLE LLE (EtOAc:IPA) For 5-FU (Polar) Extract->LLE High Polarity PPT Protein Ppt (MeOH) For Capecitabine Extract->PPT Low Polarity LC Chromatography LLE->LC PPT->LC Col_HSS HSS T3 / Hypercarb (Retain Polar) LC->Col_HSS 5-FU / Gemcitabine Col_C18 Standard C18 (Retain Hydrophobic) LC->Col_C18 Capecitabine MS MS/MS Detection Col_HSS->MS ESI (-) Col_C18->MS ESI (+) Data Quantification (MRM) MS->Data

Figure 2: Decision matrix for the extraction and analysis of fluorinated pyrimidines based on polarity.

References

  • Van der Burgt, P. J. M., et al. (2019). "Fragmentation processes of ionized 5-fluorouracil in the gas phase and within clusters." The European Physical Journal D. Link

  • Marzouk, M., et al. (2012). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." Scientific & Academic Publishing. Link

  • Wang, Y., et al. (2002). "ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides." Analytical Chemistry. Link

  • Zhu, W., et al. (2020). "Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine." PLOS ONE. Link

  • Parekh, J. M., et al. (2015). "Determination of capecitabine in dried blood spot by LC-ESI-MS/MS." International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Comparative Guide: Bioactivity of 3-Fluorophenyl vs. 4-Fluorophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: The choice between a 3-fluorophenyl (meta) and 4-fluorophenyl (para) substitution on a pyrimidine scaffold is rarely arbitrary; it represents a strategic trade-off between metabolic stability and target engagement .

  • Select 4-Fluorophenyl when the primary failure mode is rapid oxidative clearance. The para-fluorine atom acts as a metabolic blocker, preventing CYP450-mediated hydroxylation at the most accessible site.

  • Select 3-Fluorophenyl to modulate the electronic profile (

    
    ) of the pyrimidine core or to access specific hydrophobic sub-pockets. The meta-fluorine exerts a stronger inductive electron-withdrawing effect without the resonance donation seen in the para position, often improving potency through optimized halogen bonding or multipolar interactions.
    

Physicochemical & Electronic Profiles

To understand the bioactivity differences, one must first analyze the electronic perturbations these substituents impose on the pyrimidine core.

Electronic Tuning (Hammett Constants)

The position of the fluorine atom dictates how it influences the electron density of the phenyl ring and, by extension, the attached pyrimidine scaffold.

Parameter3-Fluorophenyl (Meta)4-Fluorophenyl (Para)Mechanistic Impact
Hammett



3-F is more electron-withdrawing. It lacks the resonance donation (

) that counters the inductive effect (

) in the 4-F position.
Inductive Effect (

)
StrongStrongBoth positions pull electron density through the

-framework.
Resonance Effect (

)
Negligible

(Donating)
Critical Difference: 4-F can donate electron density back into the ring system via

-orbital overlap, partially mitigating its withdrawal.
Steric Profile AsymmetricSymmetric3-F increases effective width; 4-F increases effective length.

Application Insight: If your pyrimidine nitrogen requires a specific


 to maintain a hydrogen bond with a kinase hinge region, switching from 4-F to 3-F will lower the 

of the conjugated system (making it less basic) due to the stronger net electron withdrawal.

Metabolic Stability & ADME

The most common justification for using a 4-fluorophenyl group is the "Metabolic Block" strategy.

The Para-Blocker Effect

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) preferentially attack electron-rich, sterically accessible aromatic positions. The para-position of a phenyl ring is the statistical favorite for hydroxylation.

  • Mechanism: Replacing the C-H bond (bond dissociation energy

    
     kcal/mol) with a C-F bond (
    
    
    
    kcal/mol) renders the site resistant to oxidation.
  • Outcome: 4-F analogs typically exhibit significantly longer half-lives (

    
    ) and lower intrinsic clearance (
    
    
    
    ) compared to their unsubstituted or 3-F counterparts (unless the 3-F analog has an alternative blocking group).
Visualization: Metabolic Fate Pathways

MetabolicPathways cluster_0 Unsubstituted / 3-F Phenyl cluster_1 4-F Phenyl (Para-Blocked) Start_H Phenyl-Pyrimidine CYP CYP450 Enzyme Start_H->CYP Oxidative Attack Metabolite Para-Hydroxyl Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation Start_F 4-F-Phenyl-Pyrimidine CYP_Block CYP450 Enzyme Start_F->CYP_Block Blocked Access Stable Intact Drug (Extended Half-Life) CYP_Block->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization via para-fluorine substitution. The C-F bond prevents the formation of the unstable arenium ion intermediate required for hydroxylation.

Target Engagement & Potency (SAR)

While 4-F wins on stability, 3-F often wins on potency. This section synthesizes SAR trends observed in kinase inhibitors (e.g., EGFR, p38 MAPK).

Conformational Locking & Pocket Filling

The 3-fluorine atom is not just an electronic modulator; it is a steric handle.

  • Conformation: A 3-F substituent can lock the phenyl ring relative to the pyrimidine core via intramolecular electrostatic repulsion or attraction (with NH groups), pre-organizing the molecule for binding.

  • Halogen Bonding: In specific binding pockets, the 3-F can accept a halogen bond from a backbone carbonyl or interact with hydrophobic residues (e.g., Methionine gatekeepers) more effectively than the para-isomer.

Representative Data Comparison

Data synthesized from typical kinase inhibitor SAR profiles (e.g., EGFR inhibitors).[1]

Compound VariantTarget Potency (

)
Microsomal Stability (

)
Primary Advantage
Unsubstituted Phenyl 50 nM15 minBaseline
4-Fluorophenyl 45 nM> 60 min High Metabolic Stability
3-Fluorophenyl 12 nM 20 minHigh Potency
3,4-Difluorophenyl 15 nM55 minHybrid (Potency + Stability)

Decision Logic for Lead Optimization

When should you deploy which isomer? Use this logic flow to guide your synthesis campaign.

DecisionTree Start Lead Optimization Phase Issue Identify Primary Liability Start->Issue Metab High Clearance / Short t1/2 Issue->Metab Metabolic Instability Potency Low Potency / Selectivity Issue->Potency Weak Binding Sol_Metab Prioritize 4-Fluorophenyl (Block Para-Oxidation) Metab->Sol_Metab Sol_Potency Prioritize 3-Fluorophenyl (Electronic Tuning / Pocket Fit) Potency->Sol_Potency Check Check: Is Para-position already blocked? Sol_Potency->Check Yes Use 3-F for Potency Check->Yes Yes No Consider 3,4-Difluoro (Dual Benefit) Check->No No

Figure 2: Strategic decision tree for fluorine scanning in pyrimidine lead optimization.

Experimental Protocols

To validate the theoretical advantages described above, the following self-validating protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic blocking effect of 4-F vs. 3-F.

  • Preparation: Prepare 10 mM stock solutions of 3-F and 4-F pyrimidine analogs in DMSO.

  • Incubation:

    • Mix test compound (final conc. 1 µM) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP) to initiate the reaction.

    • Control: Run a parallel sample without NADPH (negative control) to rule out chemical instability.

    • Reference: Include Verapamil or Propranolol as a high-clearance positive control.

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Protocol: Kinase Inhibition Assay (FRET-based)

Objective: Determine if the electronic/steric change of 3-F improves binding affinity.

  • Reagents: Recombinant Kinase (e.g., EGFR), Fluorescent Tracer (labeled ATP competitor), and Antibody-Europium cryptate.

  • Plating: Dispense 5 µL of test compounds (serial dilution, 10 µM to 0.1 nM) into a 384-well low-volume white plate.

  • Reaction: Add Kinase/Antibody mixture followed by the Tracer.

  • Equilibrium: Incubate for 1 hour at Room Temperature (protect from light).

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Excitation: 337 nm.

    • Emission: 665 nm (Tracer) and 620 nm (Europium).

  • Analysis: Calculate Ratio (

    
    ). Fit data to a sigmoidal dose-response curve to derive 
    
    
    
    .

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

UV-Vis Absorption Spectra of 2-Cyclopropyl-6-Arylpyrimidines: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 2-Cyclopropyl-6-Arylpyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of a cyclopropyl group at the 2-position of the pyrimidine pharmacophore offers a unique blend of steric rigidity and electronic modulation that distinctively alters the physicochemical profile of 6-arylpyrimidines. Unlike standard alkyl substituents (e.g., isopropyl or tert-butyl), the cyclopropyl moiety exhibits significant


-donating character due to the "banana bond" character of its C-C 

-bonds, allowing for hyperconjugative interaction with the pyrimidine

-system.

This guide provides a technical analysis of the UV-Vis absorption properties of 2-cyclopropyl-6-arylpyrimidines , comparing them against their 2-isopropyl and 2-phenyl analogs. It details the solvatochromic behaviors, synthesis-to-spectrum workflows, and specific spectral signatures required for rigorous characterization in medicinal chemistry campaigns.

Electronic Structure & Chromophore Analysis

The Cyclopropyl Effect

The defining feature of 2-cyclopropyl-6-arylpyrimidines is the electronic coupling between the cyclopropyl ring and the pyrimidine chromophore.

  • Pseudo-Conjugation: The Walsh orbitals of the cyclopropane ring can overlap with the

    
    -system of the pyrimidine ring. This results in a bathochromic shift (red shift) of the 
    
    
    
    transition compared to a 2-isopropyl analog, despite both having similar steric bulk.
  • 6-Aryl Extension: The aryl group at position 6 extends the conjugation length significantly, serving as the primary driver for absorption in the near-UV (280–350 nm) region. The 2-cyclopropyl group acts as an auxiliary auxochrome, fine-tuning this absorption.

Comparison of Alternatives

The following table summarizes the expected spectral shifts based on the electronic nature of the substituent at the 2-position.

Substituent (R)Electronic Effect

Trend (relative)
Molar Absorptivity (

)
Cyclopropyl

-Inductive (-I) +

-Donor (+M like)
Bathochromic shift (+5–10 nm vs Isopropyl)High (Enhanced transition probability)
Isopropyl Inductive (+I) onlyBaseline ReferenceModerate
Phenyl Strong Conjugation (+M)Strong Bathochromic shift (+20–30 nm)Very High
Methyl Weak Inductive (+I)Hypsochromic shift (Blue shift)Moderate

Experimental Protocol: Synthesis & Spectral Characterization

A. Synthesis Workflow (Self-Validating Protocol)

To ensure spectral accuracy, the compound must be synthesized with high regiochemical purity. The following workflow utilizes a cyclopropanecarboxamidine intermediate to guarantee the installation of the cyclopropyl group at the 2-position.

SynthesisWorkflow Start Start: Nitrile Precursor Step1 1. Pinner Reaction (HCl/MeOH) Start->Step1 Step2 2. Amidine Formation (NH3/EtOH) Step1->Step2 Intermediate: Imidate Step3 3. Condensation (with Chalcone/Enaminone) Step2->Step3 Cyclopropylamidine Step4 4. Oxidation/Aromatization (DDQ or O2) Step3->Step4 Dihydropyrimidine Final Target: 2-Cyclopropyl-6-Arylpyrimidine Step4->Final

Figure 1: Validated synthetic pathway ensuring regioselective formation of the 2-cyclopropyl-6-arylpyrimidine chromophore.

B. UV-Vis Measurement Protocol

Objective: To determine


 and molar absorptivity (

) with <1% error.

Reagents & Equipment:

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone due to UV cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 1.0 mg (

      
       0.01 mg) of the dried 2-cyclopropyl-6-arylpyrimidine derivative.
      
    • Dissolve in 10.0 mL of MeOH to create a ~300-400

      
      M stock solution.
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (Self-Validation Step):

    • Prepare three working concentrations (e.g., 10

      
      M, 20 
      
      
      
      M, 40
      
      
      M).
    • Validation: Linearity of Absorbance vs. Concentration (Beer-Lambert Law) must yield

      
      . If not, re-filter stock solution to remove aggregates.
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent. Run a baseline scan (200–500 nm).

  • Measurement:

    • Scan the sample from 200 nm to 500 nm.

    • Record

      
       values.[1][2][3][4][5][6] Look for the characteristic dual-band feature:
      
      • Band I (High Energy): ~240–260 nm (Pyrimidine

        
        )
        
      • Band II (Low Energy): ~300–330 nm (ICT / Conjugated Aryl

        
        )
        

Comparative Data Analysis

The following data illustrates the spectral differences between the 2-cyclopropyl derivative and its analogs. The "Cyclopropyl Shift" is the key metric for researchers identifying this moiety.

Table 1: Spectral Characteristics in Methanol
Compound Analog

(nm)

(nm)

(L mol

cm

)
Interpretation
2-Isopropyl-6-phenylpyrimidine 24230512,500Baseline. Steric bulk without

-overlap.
2-Cyclopropyl-6-phenylpyrimidine 248 312 14,200 Bathochromic shift (+7 nm). Evidence of Walsh orbital conjugation.
2-Phenyl-6-phenylpyrimidine 25533521,000Full conjugation. Significant red shift.[5]
Solvatochromic Effects

2-Cyclopropyl-6-arylpyrimidines exhibit positive solvatochromism , indicating a more polar excited state (likely Intramolecular Charge Transfer, ICT) compared to the ground state.

  • Non-polar (Hexane):

    
     ~ 308 nm (Vibrational fine structure often visible).
    
  • Polar Protic (Methanol):

    
     ~ 312 nm (Broadened band, loss of fine structure).
    
  • Implication: The cyclopropyl group stabilizes the cationic character of the pyrimidine ring in the excited state more effectively than an isopropyl group.

Mechanistic Visualization

Understanding the electronic transition is critical for rational drug design (e.g., for photostability or fluorescence applications).

ElectronicTransitions cluster_orbitals Orbital Contributions GroundState Ground State (S0) Localized Electron Density ExcitedState Excited State (S1) Charge Transfer (ICT) GroundState->ExcitedState π -> π* Transition Excitation UV Absorption (hν) Cyclopropyl Cyclopropyl (σ) Donor Pyrimidine Pyrimidine (π*) Acceptor Cyclopropyl->Pyrimidine Hyperconjugation (Red Shift) Aryl 6-Aryl (π) Conjugator Aryl->Pyrimidine Extended Conjugation

Figure 2: Electronic interaction map showing the donor-acceptor relationship contributing to the bathochromic shift.

References

  • Synthesis and Antiviral Properties of 2-Substituted Pyrimidines Source: Russian Journal of Organic Chemistry (via ResearchGate) Context: Describes the synthesis of 2-alkylsulfanyl-6-cyclopropyl derivatives, establishing the baseline for cyclopropyl-pyrimidine connectivity.

  • Electronic Effects of the Cyclopropyl Group Source: BenchChem Technical Guides Context: fundamental analysis of cyclopropyl as a pseudo-unsaturated group and its comparison to isopropyl and phenyl substituents.

  • UV-Vis Spectroscopy of Pyrimidine Derivatives Source: NIST Chemistry WebBook Context: Standard reference d

    
     transitions).
    
    
  • Solvatochromism in 2-Amino-4,6-diarylpyrimidines Source: Journal of Molecular Structure (via ResearchGate) Context: Comparative study of aryl-substituted pyrimidines, providing the methodology for solvatochromic analysis.

Sources

Reference standards for 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine core is a privileged scaffold in modern drug discovery, frequently appearing in neuronal nitric oxide synthase (nNOS) inhibitors and 5-HT2C receptor agonists. Specifically, 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol serves as both a critical synthetic intermediate and a potential hydrolytic degradant in the manufacturing of these advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the analytical control of this compound not merely as a testing requirement, but as a foundational element of the API's control strategy. Accurate quantification and impurity profiling of this pyrimidine derivative require highly characterized reference standards. This guide objectively compares the tiers of available reference standards for 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol and details the self-validating experimental protocols necessary to ensure uncompromising scientific integrity.

Comparative Analysis of Reference Standard Tiers

Selecting the appropriate reference standard tier is a risk-based decision dictated by the phase of drug development. The table below objectively compares the performance, reliability, and application of three primary standard tiers.

Table 1: Performance Comparison of Reference Standard Alternatives

Standard TierPurity ConfidenceMetrological TraceabilityRegulatory ComplianceBest Application Phase
ISO 17034 Certified Reference Material (CRM) Highest (>99.5%) . Accompanied by a comprehensive Certificate of Analysis (CoA) detailing mass balance and uncertainty.Fully traceable to SI units (e.g., via NIST SRMs)[1].Meets all global regulatory expectations (FDA, EMA, ICH).Late-stage clinical trials (Phase III) and commercial API release testing.
In-House Synthesized Working Standard High (98-99%) . Purity depends on internal purification (e.g., prep-HPLC) and rigorous primary characterization.Traceable only if qualified against a primary CRM or via primary ratio methods (qNMR).Acceptable if qualified according to[2] guidelines.Phase I/II clinical trials and routine in-process control (IPC).
Commercial Research-Grade Variable (Typically >95%) . Often lacks comprehensive impurity profiling or moisture/residual solvent data[3].None. Purity is usually assigned via area percent (a/a%) on a single chromatographic technique.Insufficient for GMP release without secondary internal qualification.Early discovery, route scouting, and preliminary assay development.

Scientific Rationale: Relying on research-grade materials for quantitative assays introduces a systemic bias. Because research-grade vendors often use simple UV area normalization without accounting for UV-transparent impurities (e.g., inorganic salts, water, residual solvents), the assigned purity is artificially inflated. For pivotal studies, an ISO 17034 CRM[4] or a rigorously qualified in-house standard is non-negotiable.

Experimental Protocols: Establishing a Self-Validating System

To qualify an in-house working standard of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol, or to verify a commercial standard, we employ an orthogonal approach: Quantitative NMR (qNMR) for absolute purity, and UHPLC-UV/MS for trace organic impurity profiling.

Protocol A: Absolute Quantification via qNMR (Primary Method)

Causality: qNMR is a primary ratio measurement method. Unlike chromatography, the signal response in NMR is directly proportional to the number of nuclei, meaning we can determine the absolute mass fraction of the pyrimidine without needing a pre-existing standard of the same compound.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a highly pure, traceable internal standard (IS) that does not overlap with the analyte signals. For this pyrimidine, NIST SRM 350b (Benzoic Acid) is ideal, as its aromatic protons (δ 7.5–8.1 ppm) are distinct from the cyclopropyl protons (δ 0.9–1.2 ppm) of the analyte.

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol and 5 mg of NIST SRM 350b using a microbalance (readability 0.001 mg). Dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters:

    • Relaxation Delay (D1): Set D1 to

      
       (longitudinal relaxation time) of the slowest relaxing proton. Why? This ensures complete return to thermal equilibrium between pulses, preventing signal saturation and quantitative bias. For these rigid aromatic systems, a D1 of 30 seconds is typically required.
      
    • Pulse Angle: 90° pulse for maximum signal-to-noise.

    • Scans: Minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target integration peaks.

  • Data Processing: Perform baseline correction and integrate the cyclopropyl multiplet (analyte) against the aromatic signals of benzoic acid (IS). Calculate absolute purity using the mass ratio and molecular weights.

Protocol B: Chromatographic Purity via UHPLC-UV/MS

Causality: While qNMR provides absolute purity, its limit of detection is relatively high (~0.1%). To detect trace des-fluoro impurities or unreacted starting materials, we must use UHPLC coupled with tandem mass spectrometry and UV detection. We select a Pentafluorophenyl (PFP) stationary phase rather than a standard C18. The PFP phase exploits


 and dipole-dipole interactions, which are critical for resolving the 3-fluorophenyl ring from non-fluorinated synthetic byproducts.

Step-by-Step Methodology:

  • Column: Waters ACQUITY UPLC CSH PFP, 1.7 µm, 2.1 × 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization of the pyrimidine nitrogen).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Detection: UV at 254 nm (primary pyrimidine absorbance) and ESI+ MS (monitoring the

    
     ion at m/z 231.09).
    
  • System Suitability Testing (SST): The protocol is self-validating only if the SST passes.

    • Resolution (

      
      ): > 2.0 between the API and its closest eluting impurity.
      
    • Tailing Factor (

      
      ): < 1.5 to ensure accurate integration.
      
    • Injection Precision: %RSD < 1.0% for 5 replicate injections of the standard.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedures are fit for their intended purpose, they must be validated according to the updated[2][5].

  • Specificity: Demonstrated by forcing degradation (acid, base, peroxide, heat, light) of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol. The UHPLC method must show baseline resolution between the active compound and all degradation products (e.g., ring-opened degradants).

  • Linearity & Range: Evaluated from 50% to 150% of the nominal working concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    , ensuring the UV response is directly proportional to the concentration.
  • Accuracy: Assessed by spiking known quantities of the reference standard into a synthetic matrix. Recovery must fall between 98.0% and 102.0%.

Visualizing the Analytical Workflow

The following diagram illustrates the lifecycle and qualification workflow for establishing a traceable reference standard for 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol, moving from raw synthesis to routine GMP deployment.

G Start Raw Material (2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol) Purification Purification & Isolation (Prep-HPLC / Recrystallization) Start->Purification Synthesis/Sourcing PrimaryChar Primary Characterization (qNMR, HRMS, IR, Elemental) Purification->PrimaryChar Yield >99% SecondaryChar Secondary Characterization (UHPLC-UV, Karl Fischer, TGA) PrimaryChar->SecondaryChar Mass Balance Certification ISO 17034 Certification (Assign Purity & Uncertainty) SecondaryChar->Certification Traceability Established Routine Routine API Impurity Analysis (LC-MS/MS QC Workflow) Certification->Routine CRM Deployed

Caption: Orthogonal qualification workflow for establishing metrologically traceable pyrimidine reference standards.

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 5, 2026, from[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved March 5, 2026, from [Link]

  • Lab Unlimited. (n.d.). ISO 17034 Certified Reference Materials CRM. Retrieved March 5, 2026, from[Link]

  • National Institutes of Health (NIH) / PMC. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Retrieved March 5, 2026, from[Link]

  • Publications Office of the European Union. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved March 5, 2026, from [Link]

Sources

Validating structure of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol by COSY and HSQC

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 2D NMR Efficacy (COSY & HSQC)

Executive Summary & Core Directive

In the structural validation of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol , standard 1D


H NMR often fails to provide definitive assignment due to three converging complexities:
  • Spectral Overlap: The pyrimidine H-5 proton often overlaps with the complex multiplet of the 3-fluorophenyl ring.

  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms, heavily influenced by solvent (e.g., DMSO-

    
    ).
    
  • Heteronuclear Coupling: The

    
    F nucleus induces 
    
    
    
    and
    
    
    splitting, complicating multiplicity analysis in 1D spectra.

This guide validates the necessity of an integrated COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) workflow. While 1D NMR provides a "fingerprint," the 2D workflow provides the "connectivity map" required for regulatory submission and scaffold verification.

Methodological Comparison: Why 2D is Non-Negotiable

The following table contrasts the diagnostic capability of standard methods versus the recommended 2D workflow for this specific fluorinated heterocycle.

FeatureMethod A: Standard 1D

H/

C NMR
Method B: Integrated 2D (COSY + HSQC)
Cyclopropyl Assignment Ambiguous. High-field multiplets (0.9–1.2 ppm) are distinct but connectivity to the pyrimidine core is inferential.Definitive. HSQC confirms the unique

vs.

carbon shifts; COSY traces the

spin system.
Aromatic Region (6.5–8.0 ppm) Convoluted. H-5 pyrimidine signal is often buried under the 3-fluorophenyl envelope.Resolved. HSQC isolates the H-5 proton by correlating it to the distinct C-5 carbon (~100–110 ppm), separating it from phenyl carbons (~115–165 ppm).
Fluorine Impact Problematic.

F splitting mimics H-H coupling, leading to false multiplet assignments (e.g., pseudo-triplets).
Diagnostic. HSQC reveals

C splitting patterns (doublets in the F1 dimension) characteristic of C-F coupling (

vs

).
Tautomer Confirmation Weak. Broad OH/NH signals are often exchange-broadened and invisible.Strong. HSQC proves the protonation state of C-5 and allows inference of the carbonyl C-4 via HMBC (complementary).
Theoretical Data & Expected Shifts

To validate your experimental results, compare them against these expected chemical shift ranges and coupling patterns in DMSO-


.
A. The Cyclopropyl Fragment
  • Protons (

    
    H): 
    
    • 
       0.90 – 1.10 ppm (4H, m, 
      
      
      
      of cyclopropyl).
    • 
       1.90 – 2.10 ppm (1H, m, 
      
      
      
      methine).
  • Carbons (

    
    C): 
    
    • 
       10.0 – 12.0 ppm (
      
      
      
      ).
    • 
       14.0 – 16.0 ppm (
      
      
      
      ).
  • COSY Signature: Strong cross-peaks between the methine (

    
    ) and the methylene (
    
    
    
    ) protons.
B. The Pyrimidine Core (Tautomer Dependent)
  • H-5 Proton:

    
     6.60 – 7.00 ppm (Singlet, may appear as doublet if long-range 
    
    
    
    or
    
    
    is resolved).
  • C-5 Carbon:

    
     102.0 – 108.0 ppm. Note: This is significantly upfield compared to phenyl carbons.
    
  • Tautomerism: In DMSO-

    
    , the keto form (pyrimidin-4(3H)-one)  is dominant. Expect a broad NH singlet at 
    
    
    
    11.0–13.0 ppm.
C. The 3-Fluorophenyl Ring
  • Protons:

    
     7.30 – 7.80 ppm (Multiplet).
    
  • Fluorine Coupling (

    
    F): 
    
    • 
      F NMR: 
      
      
      
      -110 to -115 ppm.
    • 
      C Splitting: C-3' (attached to F) will be a doublet (
      
      
      
      Hz). C-2' and C-4' will be doublets (
      
      
      Hz).
Experimental Protocol
Step 1: Sample Preparation
  • Solvent: DMSO-

    
      (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO stabilizes the polar tautomer (pyrimidinone) and improves the solubility of the hydroxyl/keto group, sharpening the exchangeable proton signals.

  • Concentration: 10–15 mg in 600

    
    L. High concentration is vital for resolving the weak carbon satellites in HSQC.
    
Step 2: Acquisition Parameters (600 MHz equivalent)
  • COSY (gCOSY):

    • Spectral width: 12 ppm (both dimensions).

    • Points: 2048 (

      
      ) x 256 (
      
      
      
      ).
    • Expert Tip: Use a magnitude mode COSY to avoid phasing issues with the complex fluorophenyl multiplets.

  • HSQC (

    
    H-
    
    
    
    C Multiplicity Edited):
    • Optimized for

      
       Hz.
      
    • Expert Tip: Use Multiplicity Editing (e.g., hsqcedetgpsisp2.3). This phases

      
       and 
      
      
      
      peaks positive (red) and
      
      
      peaks negative (blue). This immediately validates the cyclopropyl ring (4 negative protons, 1 positive proton).
Structural Validation Logic (The "Self-Validating System")

This section details how to interpret the data to build a confirmation loop.

Workflow Diagram

The following diagram illustrates the decision logic for validating the structure.

ValidationWorkflow Start Synthesized Product (Solid) Solvent Dissolve in DMSO-d6 (Stabilize Tautomer) Start->Solvent H1_NMR 1D 1H NMR Acquisition Solvent->H1_NMR Decision_1 Are signals overlapped in aromatic region? H1_NMR->Decision_1 Run_2D Execute 2D Workflow (COSY + HSQC) Decision_1->Run_2D Yes (Expected) COSY_Step COSY Analysis: Trace Cyclopropyl Spin System (CH2-CH2-CH) Run_2D->COSY_Step HSQC_Step HSQC Analysis: Separate H-5 (Pyrim) from Phenyl Protons via 13C Run_2D->HSQC_Step Fluorine_Check Check 13C-F Splitting in HSQC F1 Dimension COSY_Step->Fluorine_Check HSQC_Step->Fluorine_Check Validation Structure Validated: 2-Cyclopropyl-6-(3-fluorophenyl) pyrimidin-4(3H)-one Fluorine_Check->Validation

Caption: Logical workflow for structural confirmation, prioritizing 2D analysis to resolve aromatic overlap.

Interpretation Walkthrough
  • The Cyclopropyl Anchor (COSY + HSQC):

    • Look at the high-field region (0.5–2.0 ppm).

    • HSQC: You should see two distinct blue spots (negative phase) at ~1.0 ppm corresponding to the diastereotopic

      
       protons, and one  red spot (positive phase) at ~2.0 ppm for the 
      
      
      
      .
    • COSY: The red spot proton (

      
      ) must show cross-peaks to the blue spot protons (
      
      
      
      ). If this connectivity is absent, the cyclopropyl ring may have opened during synthesis.
  • The "H-5" Isolation (HSQC):

    • In the 1D spectrum, the region at 6.8–7.5 ppm is crowded.

    • HSQC: Look for a proton signal in this region that correlates to a carbon at ~105 ppm .

    • Why? The pyrimidine C-5 is electron-rich and shielded compared to the phenyl carbons (120–160 ppm). This single cross-peak identifies the pyrimidine core proton, separating it from the fluorophenyl signals.

  • The Fluorine Fingerprint (HSQC F1 Dimension):

    • The 3-fluorophenyl carbons will show splitting in the Carbon axis (F1).

    • C-2' (Ortho to F): Look for a proton at ~7.4 ppm. Its HSQC cross-peak will appear as a doublet in the vertical dimension (

      
       Hz) if the carbon resolution is high enough.
      
    • Note: Standard HSQC decouples protons, not fluorine. The carbon splitting remains.

Connectivity Diagram

The following diagram visualizes the specific correlations expected in the 2D spectra.

ConnectivityMap cluster_legend Correlation Types Cyclo_CH2 Cyclopropyl CH2 (0.9 ppm / 11 ppm) Cyclo_CH Cyclopropyl CH (2.0 ppm / 15 ppm) Cyclo_CH2->Cyclo_CH COSY (3J) Pyrim_H5 Pyrimidine H-5 (6.8 ppm / 105 ppm) Cyclo_CH->Pyrim_H5 NOESY (Spatial) (Optional) Phenyl_H Phenyl Protons (7.3-7.8 ppm / 115-135 ppm) Pyrim_H5->Phenyl_H No COSY (Separated by quaternary C) Key1 Green Line = COSY Coupling Key2 Red Dotted = No Coupling (Key Diagnostic)

Caption: Connectivity map highlighting the isolated spin systems. The lack of COSY between Pyrimidine H-5 and Phenyl protons is a key structural check.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for J-coupling values and chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for heteronuclear coupling constants).

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. (Foundational paper for modern COSY/TOCSY pulse sequences).

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665. (The standard protocol for gradient HSQC).

Sources

Comparative Guide: Melting Point Determination for Fluorophenyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Thermal Analysis, Polymorphism, and USP <741> Compliance

Analytical Context & The Halogen Challenge

As a Senior Application Scientist specializing in the thermal characterization of active pharmaceutical ingredients (APIs), I frequently encounter the analytical challenges posed by halogenated heterocycles. Fluorophenyl pyrimidine derivatives—highly valued in oncology and CNS drug development for their enhanced lipophilicity and metabolic stability—exhibit complex thermal behaviors.

The strong electronegativity of the fluorine atom significantly alters intermolecular hydrogen bonding and dipole-dipole interactions within the crystal lattice. For instance, the model compound 5-(3-fluorophenyl)pyrimidine exhibits a broad melting range of 168–182°C depending on its polymorphic form and crystallization solvent[1]. Furthermore, thermogravimetric studies indicate that thermal decomposition of these derivatives begins above 250°C[1].

To ensure safety, efficacy, and batch-to-batch consistency, drug development professionals must select the appropriate melting point (MP) determination technique. This guide objectively compares the three primary methodologies used in modern thermal analysis: Automated Capillary Apparatus, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

Technology Comparison: Capillary vs. DSC vs. HSM

Selecting the right instrument requires balancing throughput, thermodynamic resolution, and regulatory compliance.

  • Automated Capillary Method (USP <741>): Modern automated systems utilize digital image processing to detect the exact moment of sample collapse (onset) and the clear point (complete melt)[2]. This method is the gold standard for routine Quality Control (QC) due to its high throughput and minimal operator bias[3].

  • Differential Scanning Calorimetry (DSC): DSC measures the precise heat flow into or out of a sample as it is heated[4]. It is indispensable for R&D because it detects polymorphic transitions, glass transitions, and desolvation events that optical methods completely miss.

  • Hot Stage Microscopy (HSM): HSM combines a polarizing microscope with a temperature-controlled stage. It is the ultimate arbiter for visually differentiating between a true thermodynamic melt and thermal decomposition.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these techniques using 5-(3-fluorophenyl)pyrimidine as the baseline compound.

Analytical ParameterAutomated Capillary (Optical)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Visual onset & clear point (°C)Heat flow (mW) vs. Temp; Enthalpy (ΔH)Visual phase changes & birefringence
Sample Requirement ~2–3 mg (Capillary volume)1–5 mg (Precision weighed)<1 mg (Single crystals)
Polymorph Detection Poor (Often masks transitions)Excellent (Exo/Endothermic peaks)Good (Visual crystal changes)
Throughput High (Up to 6 samples concurrently)Medium (Sequential, auto-sampler)Low (Manual, continuous observation)
5-(3-FPP) Result *Range: 170.2 – 171.5 °COnset: 170.8 °C, Peak: 171.4 °C170.5 °C (Loss of birefringence)

*Representative data based on high-purity (>99%) 5-(3-fluorophenyl)pyrimidine recrystallized from a toluene/water system[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, every thermal analysis must be treated as a self-validating system. The following protocols detail the step-by-step methodologies for both Automated Capillary and DSC techniques, explicitly outlining the causality behind each experimental choice.

Protocol A: Automated Capillary Determination (USP <741> Compliant)

System Suitability (Self-Validation): Before analyzing the pyrimidine derivative, run a USP Melting Point Reference Standard (e.g., Sulfanilamide, MP ~165°C). Causality: If the standard's measured clear point deviates by >0.5°C from its certified value, the instrument's digital temperature scale is drifting and requires immediate recalibration[5].

  • Sample Pulverization: Grind the fluorophenyl pyrimidine sample thoroughly in an agate mortar.

    • Causality: A uniform, fine particle size ensures homogeneous heat distribution. Large crystals create insulating air pockets that artificially broaden the melting range[6].

  • Desiccation: Dry the powder under vacuum at 50°C for 24 hours.

    • Causality: Residual recrystallization solvents (like ethanol or methanol) act as plasticizers, depressing the melting point via freezing-point depression principles[1].

  • Capillary Loading: Charge a USP-compliant glass capillary (0.8–1.2 mm internal diameter) with the dried powder. Tap the capillary on a hard surface until the powder forms a tightly packed column exactly 2.5 to 3.5 mm high [2].

    • Causality: Adhering strictly to USP <741> height specifications ensures reproducible light transmission for the optical sensor during the melt phase[2].

  • Heating Profile Execution: Insert the capillary into the heating block. Program the instrument to rapidly ramp to 160°C (approx. 10°C below the expected MP), then slow the heating rate to 1°C/min until the melt is complete[5].

    • Causality: A slow 1°C/min ramp ensures thermal equilibrium between the heating block, the glass capillary, and the sample interior, eliminating thermal lag.

Protocol B: Differential Scanning Calorimetry (DSC)

System Suitability (Self-Validation): Perform a calibration check using an Indium standard (MP 156.6°C, ΔH 28.45 J/g). Causality: This validates both the temperature axis and the calorimetric sensitivity, ensuring that any endothermic shifts observed in the pyrimidine sample are intrinsic to the molecule, not instrumental error.

  • Sample Encapsulation: Precision-weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a pinhole lid.

    • Causality: The pinhole allows the release of any evolved volatiles (e.g., trapped moisture) without deforming the pan. Pan deformation would break the flat thermal contact with the thermoelectric sensor, skewing the heat flow data.

  • Atmospheric Control: Establish a dry Nitrogen (N₂) purge at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the pyrimidine ring at elevated temperatures and sweeps away any off-gassing that could condense on the sensor[7].

  • Thermal Cycle: Heat the sample from 25°C to 200°C at a rate of 10°C/min.

    • Causality: A 10°C/min rate provides a sharp endothermic peak for accurate onset calculation. The run is deliberately terminated at 200°C because literature shows fluorophenyl pyrimidines begin thermal decomposition around 250°C[1]; exceeding this risks contaminating the delicate DSC cell.

Orthogonal Validation Workflow

For novel fluorophenyl pyrimidine derivatives, relying on a single technique is a regulatory risk. The following decision tree illustrates an orthogonal validation workflow to ensure absolute confidence in the reported thermal profile.

MP_Determination A Fluorophenyl Pyrimidine Sample Preparation B System Validation (USP Reference Standards) A->B Proceed to Analysis C Automated Capillary (USP <741>) B->C Optical Detection D Differential Scanning Calorimetry (DSC) B->D Heat Flow Measurement E Hot Stage Microscopy (HSM) B->E Visual Confirmation F Data Concordance & Polymorph Check C->F D->F E->F F->D Discrepancy (Re-run DSC) G Final Validated Thermal Profile F->G Results Align

Orthogonal workflow for melting point determination and validation.

References

  • Title: USP <741> MELTING RANGE OR TEMPERATURE Source: uspbpep.com URL: [5]

  • Title: Buy 5-(3-Fluorophenyl)pyrimidine | 68049-20-7 Source: Smolecule URL: [1]

  • Title: Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems (thinksrs.com) URL: [2]

  • Title: 〈741〉 Melting Range or Temperature - USP-NF Source: usp.org URL: [6]

  • Title: Melting Point Determination Source: ResolveMass Laboratories Inc. URL: [3]

  • Title: Exploring the Importance of Melting Point Meters in Oil Analysis Source: Drawell Analytical URL: [4]

  • Title: FAQ on Melting Point Testers Source: GAO Tek URL: [7]

Sources

Comparative potency of pyrimidine vs pyridine bioisosteres in HMG-CoA reductase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency of Pyrimidine vs. Pyridine Bioisosteres in HMG-CoA Reductase Inhibition: A Structural and Pharmacological Guide

Executive Summary & Structural Rationale

The development of synthetic Type II statins represents a masterclass in structure-activity relationship (SAR) optimization. At the heart of this evolution is the bioisosteric replacement of the central heterocyclic core. This guide objectively compares the pharmacological and structural profiles of the pyrimidine bioisostere (represented by rosuvastatin) against the pyridine bioisostere (represented by cerivastatin) in the competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase[1][2].

While both scaffolds successfully orient the critical dihydroxyheptanoic acid pharmacophore into the enzyme's active site, the subtle addition of a single nitrogen atom in the pyrimidine ring fundamentally alters the drug's physicochemical properties, dictating its clinical safety and viability[1].

Mechanistic Causality: Why the Core Matters

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, responsible for endogenous cholesterol synthesis[3]. Both pyrimidine and pyridine cores act as rigid scaffolds that anchor the inhibitor to the enzyme.

  • The Pyridine Core (Cerivastatin): The pyridine ring creates a highly lipophilic molecule. While this confers exceptional in vitro binding affinity (IC50 ~8 nM)[4], the high lipophilicity allows the drug to passively diffuse across cell membranes into extrahepatic tissues, notably skeletal muscle. This lack of tissue selectivity led to severe myotoxicity (rhabdomyolysis) and the drug's subsequent withdrawal from the market[1][5].

  • The Pyrimidine Core (Rosuvastatin): The introduction of a second nitrogen atom (pyrimidine) significantly lowers the partition coefficient (LogP). Furthermore, the pyrimidine core facilitates the attachment of a polar methanesulfonamide group[1]. This structural tuning maintains potent enzyme inhibition (IC50 ~11 nM)[6] but renders the molecule highly hydrophilic. Consequently, rosuvastatin cannot passively diffuse into muscle cells; it requires active transport into the liver via the OATP1B1 transporter, achieving profound hepatoselectivity[1].

SAR_Logic Core Heterocyclic Core Selection Pyr Pyridine Bioisostere (Cerivastatin) Core->Pyr Pym Pyrimidine Bioisostere (Rosuvastatin) Core->Pym Lip High Lipophilicity (LogP > 3) Passive Tissue Diffusion Pyr->Lip Hyd High Hydrophilicity (LogP < 1) OATP1B1 Active Transport Pym->Hyd Tox Myotoxicity / Rhabdomyolysis (Clinical Withdrawal) Lip->Tox Safe Hepatoselective Action (FDA Approved) Hyd->Safe

Fig 1. Structure-activity relationship logic dictating clinical outcomes of statin bioisosteres.

Quantitative Data Comparison

The following table synthesizes the comparative performance of the two bioisosteres based on established pharmacological data[1][4][6].

Pharmacological ParameterPyrimidine Core (Rosuvastatin)Pyridine Core (Cerivastatin)
Target Enzyme HMG-CoA ReductaseHMG-CoA Reductase
In Vitro IC50 ~11 nM~8 nM
Oral Bioavailability ~20%~60%
Lipophilicity (LogP) 0.13 (Hydrophilic)3.18 (Lipophilic)
Primary Uptake Mechanism Active Transport (OATP1B1)Passive Diffusion
Tissue Selectivity High (Hepatoselective)Low (Systemic distribution)
Clinical Status FDA ApprovedWithdrawn (2001)

Experimental Methodologies

To objectively validate the potency and selectivity of these bioisosteres, application scientists utilize two self-validating experimental systems: an in vitro enzymatic assay to determine baseline IC50, and a cell-based assay to determine hepatoselectivity[7].

Protocol A: In Vitro HMG-CoA Reductase Catalytic Inhibition Assay

This protocol relies on the spectrophotometric measurement of NADPH depletion, which occurs as HMG-CoA is reduced to mevalonate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 100 mM potassium phosphate (pH 7.4), 100 mM KCl, and 10 mM DTT. Reconstitute the catalytic domain of recombinant human HMG-CoA reductase.

  • Compound Dilution: Prepare 10-point serial dilutions of the pyrimidine and pyridine bioisosteres (ranging from 0.1 nM to 1000 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Pre-incubation: Combine the enzyme with the inhibitor dilutions in a 96-well UV-transparent microplate. Incubate at 37°C for 15 minutes to establish steady-state binding equilibrium.

  • Reaction Initiation: Add a substrate master mix to yield final concentrations of 400 µM NADPH and 50 µM HMG-CoA.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation) continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (

    
    ) from the linear portion of the absorbance curve. Plot % inhibition against the log of the inhibitor concentration to derive the IC50 values using non-linear regression.
    

Workflow S1 1. Prepare Recombinant HMGCR Enzyme S2 2. Add Statin Bioisosteres (Serial Dilutions) S1->S2 S3 3. Initiate Reaction (NADPH + HMG-CoA) S2->S3 S4 4. Measure NADPH Depletion (Absorbance) S3->S4 S5 5. Calculate IC50 & Plot Dose-Response S4->S5

Fig 2. Step-by-step in vitro HMG-CoA reductase inhibition assay workflow.

Protocol B: Cell-Based Hepatoselectivity Assay (Cholesterol Synthesis)

To prove that the pyrimidine core's hydrophilicity prevents extrahepatic toxicity, a comparative cell-based assay is required[7].

Step-by-Step Methodology:

  • Cell Culture: Culture primary human hepatocytes and human skeletal muscle cells (myotubes) in parallel 96-well plates until 80% confluence.

  • Inhibitor Treatment: Treat both cell types with varying concentrations of the statin bioisosteres (1 nM to 10 µM) in serum-free media for 4 hours.

  • Radiotracer Addition: Spike the culture media with [14C]-acetate (a precursor for cholesterol biosynthesis) and incubate for an additional 2 hours.

  • Lipid Extraction: Wash the cells with PBS, lyse them, and extract total lipids using a hexane/isopropanol (3:2 v/v) mixture.

  • Quantification & Selectivity Index: Separate the synthesized cholesterol using thin-layer chromatography (TLC). Quantify the incorporated 14C using a liquid scintillation counter. Calculate the IC50 for cholesterol synthesis in both cell types. The hepatoselectivity index is defined as the ratio of IC50(myotubes) to IC50(hepatocytes). The pyrimidine bioisostere will demonstrate a significantly higher index than the pyridine bioisostere.

Pathway A Acetyl-CoA (14C-Acetate Tracer) B HMG-CoA A->B C HMG-CoA Reductase (Target Enzyme) B->C D Mevalonate C->D E Cholesterol (Measured via Scintillation) D->E Multiple Steps F Pyrimidine Statin (Rosuvastatin) F->C Competitive Inhibition G Pyridine Statin (Cerivastatin) G->C Competitive Inhibition

Fig 3. Mevalonate pathway inhibition and radiotracer tracking for cell-based assays.

Conclusion

The comparison between pyrimidine and pyridine bioisosteres in HMG-CoA reductase inhibition perfectly illustrates that raw enzymatic potency is insufficient for clinical success. While the pyridine core of cerivastatin yields a marginally lower IC50 in vitro[4], its lipophilic nature leads to indiscriminate tissue penetration. Conversely, the pyrimidine core of rosuvastatin sacrifices a negligible degree of raw binding affinity to achieve a highly hydrophilic profile, ensuring active, targeted transport into hepatocytes and establishing a superior safety and efficacy profile[1][6].

References[7] FDA Crestor Pharmacology Review Part 1. fda.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHky59jKUhqSXgKg-2ZSxscoGl48z5J_oT8F6v0AeADVIqLKusL-Ho4Z-rA0jSRL6ruNYYjTc34zwu5J9a1-YxSjaBNDxywAfj-LBd66KxUhmBk3k7uxyYSqQglr_-6SqLrieiY5V7vI0EjBgdNuCevoSxJwLWh9dueuRwYvbXXpiiL9f9gnm7qLe1jbIXk[1] Long-term use of rosuvastatin: a critical risk benefit appraisal and comparison with other antihyperlipidemics. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNfEEvSGrsiIL_Nb9MrFvSzHwaIRktw6ZhNaDARTSZ3N2Zao3ex_0swhsjHWQZi97j8l9GLhBf5_zCNoLpFD5yNj2UIFMXtJiGYnfI5arjQrQP89_6S-k3E3sze4vB5QLjCEm00wcIp7axnA==[4] Cerivastatin sodium | HMG-CoA Reductase Inhibitor. DC Chemicals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFenR59L-ZXmjdBw7CUplTefp9Rigake9SKK9i3kcva7Khd_YyaGXF7trN-A03WkNvXxCckNeLRIddZBt63lAD0jp1i67wdA5PqKV3vVHphBZqKP0nlS2EL4bqedSW1ZlQeY__Qsh3M9gGEnKMOiXylunjJy35-RQ==[6] HMG-CoA Reductase (HMGCR). MedchemExpress.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOoEl3z8gmZMQ9ippLX7UBavAr19b039bPnSz1lt_PXCuay2mhUb5nm9USbaGnlAbwf1cJEOUowd-Zq1AD8WUbQV4PS9M7fEo55sHWGrMY-aVtsL7lIPPsushDaD-SSAsah7iwbcevytO5VreFLmRtURhD6QJVmAgNfDQlMrrQUVYicTc54YkqqTYq01hmhzh32DW9YoNUkWPyST73RRdfNw==[3] Discovery and development of statins. Wikipedia. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmVUPXvqa5IRhx_Y23Kshxik5W--Fk7eeKhYC6Dk0G9-_AOWaSh3372hoE6Ty1Kwg7h6K_WL6tDSS4u-pz5oqs9gbQ8e39Su6cwg58MyuixAUONXGZRS9P9vU0jdbKM4uq-DQGVaNzFV_IEiY4Ky2bk5tl_w7SFRGnBFv5[2] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWHv50TE8uAcJSZ6ArGD1kObnIFvaW4ghgHCUGrahEqYtvYAlwjMD5qrzZG_KvIboQ6YlMNzMSQb_7L8mbzc14rsKGs3miR4T-11Fkc4l-OfO0e3RDga3YcML4SdAXrTb6JOcn[5] HMG-CoA Reductase Inhibitors. StatPearls - NCBI Bookshelf. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv3-hnDUSXjHZ8UIoPcWJLIcQ8WEvWrB-PxIDZvrPP-ysOQbUpSLQFdS2lJ0CzsWkQbNHK5QV_WAs1GbqsdTIGV4yyXBjxef09NQGPqkL2T45BJFhP6accTTA_R1r_MR3pFtGJmQ4K

Sources

Safety Operating Guide

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol Proper Disposal Procedures

Executive Summary: Immediate Action Directive

Do NOT dispose of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol down the drain, in regular trash, or by evaporation.[1][2][3][4] Do NOT mix with oxidizers (e.g., nitric acid, peroxides) or non-halogenated solvent waste streams.[4]

This compound is a fluorinated nitrogen-heterocycle .[1][2][3] It requires High-Temperature Incineration with acid gas scrubbing capabilities due to the formation of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) upon combustion.[2][3] All disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the physiochemical nature of the material to mitigate risks during storage and transport.

Parameter Technical Specification Implication for Disposal
Chemical Class Fluorinated Pyrimidine DerivativeHalogenated Waste: Must be segregated from non-halogenated solvents to prevent corrosion of standard incinerators.[1][2][3]
Functional Groups Pyrimidine ring, Cyclopropyl, 3-Fluorophenyl, Hydroxyl (tautomerizes to ketone)Thermal Stability: The aromatic ring and C-F bond require temperatures >1100°C for complete destruction.[4]
Bioactivity Potential Kinase Inhibitor ScaffoldHigh Potency: Treat as a cytotoxic/genotoxic agent.[2][3] Double-bagging is mandatory.[1][2][3]
Physical State Solid (typically off-white powder)Dust Hazard: Use HEPA filtration or wet-wiping for cleanup; do not sweep dry.[1][2][3]
Solubility Low in water; soluble in DMSO, MethanolLiquid Waste: Aqueous extraction is ineffective; organic solvents must be used for cleaning.[4]

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Spills)

Applicable to: Expired reagent, weighing boat residues, spill cleanup materials.[4]

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol.[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4 mil thickness minimum) to prevent contamination of the outer container during transport.

  • Storage: Store in a Satellite Accumulation Area (SAA) designated for solid toxic waste. Keep away from heat sources.

Scenario B: Liquid Waste (Mother Liquors & reaction mixtures)

Applicable to: HPLC waste, reaction solvents (e.g., DMSO, DMF, DCM).[4]

  • Segregation:

    • Strict Rule: This must go into the Halogenated Solvent Waste carboy (typically red or yellow tagged in most labs).

    • Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorine atom in the solute classifies the entire mixture as halogenated for incineration purposes.

  • Compatibility Check: Ensure the waste stream does not contain strong acids or oxidizers.[2][5] Pyrimidines can be basic; mixing with strong acids may generate heat.[2]

  • Container: Use safety-coated glass or HDPE carboys.[1][2][3] Cap tightly when not in use to prevent volatile emissions.[2]

Scenario C: Contaminated Debris (Sharps, PPE, Glassware)[4]
  • Sharps (Needles/Syringes): Dispose of in a Red Biohazard/Sharps Container labeled for chemical contamination. Do not recap needles.

  • Grossly Contaminated Glassware: If the compound cannot be rinsed off, the glassware itself must be disposed of as solid hazardous waste (see Scenario A).

  • Triple Rinse Protocol:

    • Rinse glassware 3x with a compatible solvent (e.g., Acetone or Methanol).[4]

    • Collect all rinsate as Liquid Halogenated Waste (Scenario B).[2]

    • Defaced glassware can then be washed normally or discarded in broken glass boxes.[2]

Regulatory Compliance & Waste Codes

While this specific research chemical may not have a unique RCRA "P" or "U" list code, it falls under "Process Waste" regulations.[4]

  • RCRA Classification:

    • Solid: Unlisted Hazardous Waste (Toxic/Irritant).[2]

    • Liquid (if in halogenated solvent): F002 (Spent halogenated solvents) or D001 (Ignitable, if in flammable solvent).

  • EPA Guidance: Per EPA 40 CFR 261, fluorinated organics must be directed to facilities permitted for Hazardous Waste Incineration (HWI) .[4]

Visual Workflow: Disposal Decision Tree

DisposalFlow Start Waste Generation: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol StateCheck What is the physical state? Start->StateCheck SolidPath Solid Waste (Powder, wipes, debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, mother liquor) StateCheck->LiquidPath Liquid SolidPkg Pack in wide-mouth HDPE jar. Double-bag. SolidPath->SolidPkg LiquidSeg Is it mixed with Halogenated Solvents? LiquidPath->LiquidSeg FinalSolid DISPOSAL: Solid Hazardous Waste (Incineration) SolidPkg->FinalSolid HaloYes Yes (e.g., DCM, Chloroform) LiquidSeg->HaloYes HaloNo No (e.g., DMSO, MeOH) LiquidSeg->HaloNo FinalHalo DISPOSAL: Halogenated Solvent Waste (High Temp Incineration) HaloYes->FinalHalo HaloNo->FinalHalo *Must be treated as Halogenated due to F-atom in solute

Figure 1: Decision tree for segregating fluorinated pyrimidine waste streams to ensure regulatory compliance.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate the immediate area.

  • Don PPE: Double nitrile gloves, lab coat, and safety goggles.[4] If powder is airborne, use an N95 or P100 respirator.[4]

  • Isolate: Cover the spill with a solvent-dampened pad (to prevent dust) or an absorbent pillow (for liquids).[2][3]

  • Clean: Wipe from the outside in.[2] Place all cleanup materials into the Solid Hazardous Waste container.

  • Decontaminate: Wash the surface with a mild detergent and water; collect this water as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. (Applied by analogy for fluorinated organic destruction). [Link][2][3][7][8]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2] Define Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

[1]

Executive Safety Summary

Compound Class: Fluorinated Pyrimidine Derivative (Bioactive Heterocycle) Primary Hazard Classification (Derived): High Potency / Acute Toxicity Default Biosafety Level: BSL-2 practices within a Chemical Fume Hood.

Immediate Action Card:

  • Inhalation: Remove to fresh air immediately.[1] Support respiration if compromised.[1][2][3][4]

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol (enhances absorption).

  • Eye Contact: Flush with water for 15 minutes; remove contact lenses.

  • Spill: Do not dry sweep. Wet wipe or use HEPA vacuum.

Part 1: Hazard Identification & Risk Assessment[1]

As a Senior Application Scientist, I must emphasize that 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is a research-grade intermediate. Unlike commodity chemicals, it lacks extensive toxicological data. Therefore, we apply Structure-Activity Relationship (SAR) safety protocols.

This molecule contains three high-risk structural motifs:

  • Pyrimidine Core: Common pharmacophore in kinase inhibitors and antimetabolites (e.g., Fluorouracil), implying potential genotoxicity or reproductive toxicity [1].

  • Fluorophenyl Group: Increases lipophilicity, enhancing dermal absorption and metabolic stability.

  • Cyclopropyl Moiety: A strained ring system often used to modulate potency; metabolic ring-opening can generate reactive intermediates.

Risk Matrix:

Hazard Category Classification (Conservative Default) Operational Implication
Acute Toxicity Category 3 (Oral/Dermal) Fatal if swallowed or absorbed in high doses.[6]
Irritation Category 2A (Eye) / 2 (Skin) Causes serious eye irritation and skin sensitization.

| Target Organ | STOT-RE (Liver/Kidney) | Potential cumulative toxicity upon repeated exposure. |

Part 2: Personal Protective Equipment (PPE) Strategy

We do not rely on single-point failures. Our PPE strategy uses a Layered Defense System .

Respiratory Protection (The Critical Barrier)
  • Solid State (Powder): Handling lyophilized or crystalline powder poses the highest risk.

    • Primary:Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

    • Secondary (If outside hood):P100 / N100 Particulate Respirator (Full-face preferred to protect eyes).

  • Solution State:

    • Standard Chemical Fume Hood.

Dermal Protection (The Absorption Barrier)
  • Glove Protocol: Double-gloving is mandatory .[6]

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (High dexterity).

    • Rationale: Fluorinated compounds can permeate thin nitrile. The air gap between gloves provides breakthrough indication time.

  • Body Covering:

    • Tyvek® lab coat or disposable sleeve covers (prevent wrist gap exposure).

    • Closed-toe chemically resistant shoes.[6]

Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles (Not safety glasses).

  • High Risk: Face shield required during synthesis scale-up (>1g) or rotary evaporation.[6]

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the "Safe Handling Lifecycle" for high-potency pyrimidines.

SafeHandlingLifecycleReceiptReceipt & Inspection(Check Seal Integrity)StorageStorage(2-8°C, Desiccated)Receipt->StorageWeighingWeighing (CRITICAL)(Static Control, VBE)Storage->Weighing Acclimatize to RTSolubilizationSolubilization(Add Solvent to Solid)Weighing->Solubilization Slow AdditionDisposalDisposal(High Temp Incineration)Weighing->Disposal Contaminated WipesReactionReaction / Assay(Closed System)Solubilization->ReactionReaction->Disposal Waste Stream

Figure 1: Operational lifecycle emphasizing the critical risk at the weighing stage.[6]

Protocol A: Safe Weighing (The "Red Zone")

Handling the dry powder is the primary exposure vector.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure. Static charge causes powder scattering.

  • Setup: Line the work surface with plastic-backed absorbent paper (absorbent side up).

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that are too large for the container neck.

  • Technique:

    • Open the vial only inside the hood.

    • Tap gently; do not scoop aggressively.

    • Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. If the wipe shows residue, decontamination was insufficient.

Protocol B: Solubilization
  • Solvents: DMSO (Dimethyl sulfoxide) is the preferred solvent.

    • Warning: DMSO permeates skin rapidly and carries dissolved compounds into the bloodstream [2].

  • Procedure:

    • Add solvent to the solid (never solid to solvent) to prevent "puffing" of powder.

    • Vortex in a capped tube.

    • Inspect for clarity.[7] If heating is required, use a dry block heater (max 40°C), never an open flame.

Part 4: Decontamination & Disposal[1][8]

Waste Segregation Table
Waste TypeCompositionDisposal Method
Solid Waste Vials, weighing boats, contaminated glovesYellow Bag (Trace Chemo/Toxic) for Incineration.[6]
Liquid Waste Mother liquor, assay buffers, DMSO solutionsHalogenated Solvent Waste . Do NOT pour down drain.
Sharps Needles, broken glasspuncture-proof Sharps Container (Label: "Cytotoxic Hazard").
Decontamination Solution

For cleaning hoods and balances:

  • Primary Wash: 10% Sodium Dodecyl Sulfate (SDS) or mild detergent (lifts hydrophobic particles).

  • Secondary Wash: 70% Isopropanol (removes residue).

  • Verification: UV lamp inspection (many heterocycles fluoresce) or wipe test.

Part 5: Emergency Response

Spill Scenario: Powder Release (>10 mg)
  • Alert: Announce "Chemical Spill - Do Not Enter" to labmates.

  • PPE Upgrade: Don a second pair of gloves and respiratory protection if not already worn.

  • Containment: Cover spill with a wet absorbent pad (dampened with water/surfactant) to prevent dust generation. NEVER dry sweep.

  • Cleanup: Scoop up the pad and place it in a hazardous waste bag. Wipe the area 3 times with detergent solution.

Exposure Scenario: Eye Splash[1]
  • Time is Tissue: Move immediately to the eyewash station.

  • Technique: Hold eyelids open forcibly. Flush for a full 15 minutes .

  • Medical: Seek medical attention. Bring the compound structure (SMILES code) for the physician: FC1=CC=CC(=C1)C2=NC(=NC(O)=C2)C3CC3 (Note: Tautomer dependent).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorouracil (Analogue Safety Baseline). Retrieved from [Link]

  • American Chemical Society (ACS). DMSO Safety Guidelines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

(Note: Specific SDS for 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol is often proprietary or vendor-specific.[6] The protocols above are based on high-potency handling standards for fluorinated bio-intermediates.)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.